Product packaging for Aluminum Hydroxide(Cat. No.:CAS No. 8012-63-3)

Aluminum Hydroxide

Cat. No.: B7797984
CAS No.: 8012-63-3
M. Wt: 78.004 g/mol
InChI Key: WNROFYMDJYEPJX-UHFFFAOYSA-K
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Description

Aluminum hydroxide is an inorganic salt used as an antacid. It is a basic compound that acts by neutralizing hydrochloric acid in gastric secretions. Subsequent increases in pH may inhibit the action of pepsin. An increase in bicarbonate ions and prostaglandins may also confer cytoprotective effects.
This compound is an inorganic compound containing aluminum. Used in various immunologic preparations to improve immunogenicity, this compound adjuvant consists of this compound gel in a saline solution. In vaccines, this agent binds to the protein conjugate, resulting in improved antigen processing by the immune system. (NCI04)
A compound with many biomedical applications: as a gastric antacid, an antiperspirant, in dentifrices, as an emulsifier, as an adjuvant in bacterins and vaccines, in water purification, etc.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH3O3 B7797984 Aluminum Hydroxide CAS No. 8012-63-3

Properties

IUPAC Name

aluminum;trihydroxide
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InChI

InChI=1S/Al.3H2O/h;3*1H2/q+3;;;/p-3
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InChI Key

WNROFYMDJYEPJX-UHFFFAOYSA-K
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Canonical SMILES

[OH-].[OH-].[OH-].[Al+3]
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DSSTOX Substance ID

DTXSID2036405
Record name Aluminum hydroxide
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Molecular Weight

78.004 g/mol
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Physical Description

Dry Powder; Dry Powder, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid, White solid in various forms; [ICSC] White odorless granules; Slightly soluble in water; [MSDSonline], ODOURLESS WHITE SOLID IN VARIOUS FORMS.
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Solubility

Insoluble in water; soluble in alkaline solutions, acid solutions, Practically insoluble in water, but soluble in alkaline aqueous solutions or in HCl, H2SO4 and other strong acids in the presence of some water., Readily soluble in both acids and strong bases, Solubility in water: none
Details Sleppy WC; Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2012). New York, NY: John Wiley & Sons; Aluminum Compounds Introduction. Online Posting Date: 20 Dec 2002
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Density

2.42 g/cu cm, White, gelatinous precipitate. Constants variable with the composition, density approximately 2.4. Insoluble in water and alcohol, soluble in acid and alkali. /Aluminum hydroxide gel/, 2.42 g/cm³
Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 48
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Vapor Pressure

Vapor pressure, Pa at 20 °C:
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Color/Form

White, amorphous powder, White powder, balls or granules, Usually obtained in white, bulky, amorphous powder

CAS No.

21645-51-2, 14762-49-3, 8064-00-4
Record name Aluminum hydroxide
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Melting Point

300 °C
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Foundational & Exploratory

The Pivotal Physicochemical Properties of Aluminum Hydroxide in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Aluminum hydroxide, a long-standing constituent in the pharmaceutical sciences, continues to be a focal point of research and development in the field of drug delivery. Its utility, extending far beyond its traditional role as an antacid, is profoundly influenced by a unique combination of physicochemical properties. This technical guide provides a comprehensive exploration of these core characteristics, their intricate interplay, and their ultimate impact on the design and efficacy of modern drug delivery systems, with a particular emphasis on its role as a vaccine adjuvant.

Core Physicochemical Properties: A Quantitative Overview

The performance of this compound as a drug delivery vehicle is intrinsically linked to several key quantitative parameters. These properties govern its interaction with therapeutic agents, its behavior in physiological environments, and its ability to modulate biological responses.

Particle Size and Surface Area

The dimensions of this compound particles are a critical determinant of their in vivo fate and functionality. Nanoparticulate forms, in particular, have garnered significant attention due to their enhanced ability to be taken up by antigen-presenting cells (APCs), a crucial step in initiating an immune response.[1][2] Smaller particle sizes also correlate with a larger specific surface area, which in turn increases the capacity for drug or antigen adsorption.[2]

PropertyTypical Value RangeSignificance in Drug DeliveryReference
Particle Size (Hydrodynamic Diameter) 100 nm - 20 µmInfluences cellular uptake, drug loading, and release kinetics. Nanoparticles (<1 µm) often exhibit enhanced adjuvant effects.[3][4]
Specific Surface Area ~500 m²/gDirectly correlates with the capacity for drug/antigen adsorption.[2]
Surface Charge (Zeta Potential)

The surface charge of this compound particles, quantified by the zeta potential, is a key factor in their colloidal stability and their ability to electrostatically interact with charged drug molecules or antigens. This compound typically possesses a positive surface charge at physiological pH, facilitating the adsorption of negatively charged (acidic) proteins.[4][5]

PropertyTypical ValuepH DependenceSignificance in Drug DeliveryReference
Point of Zero Charge (PZC) ~11Positively charged below pH 11, negatively charged above.Governs electrostatic interactions with charged molecules, impacting adsorption and formulation stability.[5][6]
Zeta Potential (at physiological pH ~7.4) Positive-Promotes adsorption of acidic proteins and influences interactions with cell membranes.[4][5]
Polymorphism and Crystallinity

This compound can exist in several crystalline and amorphous forms, with the most common polymorphs being gibbsite, bayerite, and nordstrandite. The crystalline structure, or lack thereof, influences the particle morphology, surface chemistry, and dissolution rate, thereby affecting drug loading and release profiles.[7][8] The manufacturing process plays a significant role in determining the final polymorphic form.[4]

PolymorphCrystal SystemKey CharacteristicsReference
Gibbsite MonoclinicThermodynamically stable form.[8]
Bayerite MonoclinicOften co-precipitated with gibbsite.[8]
Nordstrandite TriclinicLess common polymorph.[8]
Amorphous -Lacks long-range crystalline order, often has higher solubility.[8]
Solubility

While generally considered insoluble in water, the solubility of this compound is pH-dependent. It exhibits amphoteric behavior, dissolving in both acidic and alkaline solutions.[9] This property is crucial for its mechanism of action as an antacid and also influences the in vivo dissolution and subsequent release of adsorbed drugs. The specific polymorph and particle size can also affect the dissolution rate.

ConditionSolubility BehaviorSignificance in Drug DeliveryReference
Neutral pH (water) Very low solubilityEnsures the formation of a stable depot at the injection site for sustained release.[9]
Acidic pH (e.g., stomach) SolubleBasis for its use as an antacid; can lead to drug release in the gastric environment.[9]
Physiological pH (interstitial fluid) Limited but non-zero solubilityAllows for the gradual release of adsorbed antigens, contributing to the "depot effect".[2]

Experimental Protocols for Characterization

A thorough characterization of the physicochemical properties of this compound is paramount for the development of effective and reproducible drug delivery systems. The following sections outline the methodologies for key analytical techniques.

Particle Size and Distribution Analysis by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in suspension. Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more rapidly, causing faster fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles.[10][11]

Methodology:

  • Sample Preparation:

    • Disperse the this compound sample in a suitable medium (e.g., deionized water or a specific buffer) to a concentration that provides an adequate scattering signal without causing multiple scattering effects.

    • Ensure the sample is well-homogenized, using gentle sonication if necessary to break up loose agglomerates.

    • Filter the sample through an appropriate syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any large aggregates or contaminants that could interfere with the measurement.[12]

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize.

    • Select the appropriate measurement parameters in the software, including the dispersant viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Rinse a clean cuvette with the filtered sample dispersion.

    • Fill the cuvette with the sample, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.

    • Initiate the measurement. The instrument will collect data over a set period, performing multiple runs to ensure reproducibility.

  • Data Analysis:

    • The software will generate a particle size distribution report, typically providing the Z-average diameter and the Polydispersity Index (PDI). The Z-average is an intensity-weighted mean hydrodynamic size, while the PDI is a measure of the breadth of the size distribution.

Surface Charge Determination by Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is determined by applying an electric field across the dispersion and measuring the velocity of the charged particles (electrophoretic mobility) using laser Doppler velocimetry.[13][14]

Methodology:

  • Sample Preparation:

    • Prepare a dilute suspension of the this compound in the desired dispersant (e.g., 10 mM NaCl to maintain a constant ionic strength). The concentration should be low enough to avoid particle-particle interactions that could affect mobility.

    • Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.

  • Instrument Setup:

    • Use a dedicated zeta potential cell (e.g., a folded capillary cell).

    • Rinse the cell thoroughly with the dispersant and then with the sample suspension.

  • Measurement:

    • Carefully inject the sample into the cell, avoiding the introduction of air bubbles.

    • Place the cell into the instrument's cell holder, ensuring proper contact with the electrodes.

    • Allow the sample to thermally equilibrate.

    • Apply the electric field and initiate the measurement. The instrument will measure the electrophoretic mobility and the software will calculate the zeta potential using the Henry equation.

  • Data Analysis:

    • The result is typically presented as the average zeta potential in millivolts (mV). Measurements can be repeated to ensure accuracy. To determine the isoelectric point (IEP), measurements are performed over a range of pH values.

Polymorph Identification by X-ray Diffraction (XRD)

Principle: XRD is a non-destructive analytical technique used to identify the crystalline phases of a material. When a sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a pattern that is characteristic of the crystal structure. By comparing the diffraction pattern of an unknown sample to a database of known patterns, the crystalline phases can be identified.[7][8]

Methodology:

  • Sample Preparation:

    • The this compound sample should be in a dry, powdered form. If the sample is a suspension, it needs to be carefully dried (e.g., by lyophilization or gentle heating) to avoid altering the crystalline structure.

    • The powder is then finely ground to ensure random orientation of the crystallites.

    • The powdered sample is packed into a sample holder.

  • Instrument Setup:

    • Mount the sample holder in the X-ray diffractometer.

    • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the scanning range (2θ angle), step size, and scan speed.

  • Measurement:

    • Initiate the X-ray scan. The detector will measure the intensity of the diffracted X-rays at different 2θ angles.

  • Data Analysis:

    • The resulting diffractogram (a plot of intensity versus 2θ) is analyzed.

    • The positions and relative intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the specific polymorphs of this compound present in the sample.[7] For example, characteristic peaks for γ-AlOOH (boehmite) are observed at 2θ values of approximately 14.24°, 27.86°, and 38.14°.[15]

Drug/Antigen Adsorption and Release Studies

Principle: The amount of drug or antigen adsorbed onto this compound and its subsequent release profile are critical for determining the efficacy of the delivery system. Adsorption is typically quantified by measuring the decrease in the concentration of the drug/antigen in the supernatant after incubation with the this compound. Release is measured by monitoring the appearance of the drug/antigen in a release medium over time.

Methodology for Adsorption (Quantification):

  • Incubation:

    • Prepare a series of solutions with a known concentration of the drug or antigen.

    • Add a known amount of this compound to each solution.

    • Incubate the mixtures under controlled conditions (e.g., temperature, pH, and agitation) for a sufficient time to reach equilibrium.

  • Separation:

    • Separate the this compound particles with the adsorbed drug/antigen from the supernatant by centrifugation.

  • Quantification:

    • Measure the concentration of the free drug/antigen remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or a protein-specific assay like the BCA or Bradford assay).[16][17]

    • The amount of adsorbed drug/antigen is calculated by subtracting the amount in the supernatant from the initial amount.

    • Adsorption efficiency (%) = [(Initial amount - Amount in supernatant) / Initial amount] x 100.

    • Drug loading (%) = (Mass of adsorbed drug / Mass of this compound) x 100.

Methodology for In Vitro Release:

  • Preparation of Drug-Loaded Particles:

    • Prepare this compound particles loaded with the drug/antigen as described above.

    • Separate the loaded particles from the free drug/antigen and wash them to remove any unbound molecules.

  • Release Study:

    • Resuspend a known amount of the drug-loaded particles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

    • Place the suspension in a system that allows for sampling over time while maintaining a constant volume and temperature (e.g., a dialysis bag setup or by taking aliquots and replacing with fresh medium).

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw a sample of the release medium.

    • Separate the this compound particles from the sample (e.g., by centrifugation or filtration).

    • Quantify the concentration of the released drug/antigen in the sample using an appropriate analytical method.

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Signaling Pathways and Experimental Workflows

The adjuvant activity of this compound is a complex process involving the activation of the innate immune system. A key mechanism is the activation of the NLRP3 inflammasome.[18][19][20]

NLRP3 Inflammasome Activation Pathway

NLRP3_Activation cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (e.g., Macrophage) cluster_phagocytosis Phagocytosis cluster_cytosol Cytosol Al(OH)3 This compound Particles Phagosome Phagosome Al(OH)3->Phagosome 1. Uptake Phagolysosome Phagolysosome (Lysosomal Destabilization) Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome CathepsinB Cathepsin B (Released) Phagolysosome->CathepsinB 2. Release K_efflux K+ Efflux CathepsinB->K_efflux 3. Induces NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive 4. Activates Inflammasome NLRP3 Inflammasome (Active Complex) NLRP3_inactive->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 5. Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b 6. Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 6. Cleavage IL1b Secreted IL-1β Pro_IL1b->IL1b IL18 Secreted IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: NLRP3 inflammasome activation by this compound.

Experimental Workflow for Developing this compound-Based Drug Delivery Systems

Experimental_Workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation cluster_optimization Optimization Synthesis Synthesis of Al(OH)3 Particles Adsorption Adsorption of Drug/Antigen Synthesis->Adsorption Drug_Selection Selection of Drug/Antigen Drug_Selection->Adsorption DLS Particle Size (DLS) Adsorption->DLS Zeta Surface Charge (Zeta Potential) Adsorption->Zeta XRD Polymorphism (XRD) Adsorption->XRD Morphology Morphology (e.g., SEM/TEM) Adsorption->Morphology Loading_Efficiency Drug Loading & Efficiency Adsorption->Loading_Efficiency Stability Colloidal Stability DLS->Stability Zeta->Stability Release_Kinetics In Vitro Release Kinetics Loading_Efficiency->Release_Kinetics Cellular_Uptake Cellular Uptake Studies Release_Kinetics->Cellular_Uptake Data_Analysis Data Analysis & Interpretation Stability->Data_Analysis Adjuvant_Activity In Vivo Adjuvant Activity Cellular_Uptake->Adjuvant_Activity Toxicity Biocompatibility/Toxicity Adjuvant_Activity->Toxicity Toxicity->Data_Analysis Refinement Formulation Refinement Data_Analysis->Refinement Feedback Loop Refinement->Synthesis

Caption: Workflow for this compound drug delivery system development.

Conclusion

The physicochemical properties of this compound are not mere physical descriptors but are fundamental to its function as a versatile platform for drug delivery. A comprehensive understanding and meticulous characterization of its particle size, surface charge, polymorphism, and solubility are indispensable for the rational design of effective and safe therapeutic formulations. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals dedicated to harnessing the full potential of this compound in the next generation of drug delivery systems. As research continues to unravel the intricate mechanisms of its adjuvant activity and its interactions with biological systems, the ability to precisely control and characterize these physicochemical properties will remain paramount to innovation in this field.

References

A Technical Deep Dive: Unraveling the Crystalline Structures of Gibbsite and Bayerite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystalline structures of two key aluminum hydroxide polymorphs: gibbsite and bayerite. A thorough understanding of their distinct atomic arrangements is crucial for professionals in materials science, geology, and pharmaceuticals, where these minerals find applications ranging from industrial catalysts to vaccine adjuvants. This document summarizes key crystallographic data, details experimental protocols for their characterization, and provides visual representations of their structural differences.

Introduction to Gibbsite and Bayerite

Gibbsite (γ-Al(OH)₃) and bayerite (α-Al(OH)₃) are polymorphs of this compound, meaning they share the same chemical formula, Al(OH)₃, but differ in their crystalline structure. This structural variation leads to distinct physical and chemical properties, influencing their behavior in various applications. Both minerals are composed of layers of octahedrally coordinated aluminum ions (Al³⁺) surrounded by hydroxyl (OH⁻) groups. However, the key distinction lies in the stacking sequence of these layers.[1][2]

Comparative Crystallographic Data

The fundamental structural parameters of gibbsite and bayerite have been determined primarily through X-ray and neutron diffraction studies. A summary of their key crystallographic data is presented below for direct comparison.

Unit Cell Parameters

The unit cell is the basic repeating unit of a crystal structure. The dimensions and angles of the unit cells for gibbsite and bayerite are summarized in Table 1. Both minerals crystallize in the monoclinic system.

ParameterGibbsiteBayerite
Crystal SystemMonoclinicMonoclinic
Space GroupP 2₁/nP 2₁/a (or P 2₁/n)
a (Å)8.6845.062 - 5.096
b (Å)5.0788.671 - 8.729
c (Å)9.7364.713 - 9.489
β (°)94.5490.26 - 90.27
Z84

Table 1: Unit Cell Parameters for Gibbsite and Bayerite.[3]

Bond Lengths and Angles

The precise arrangement of atoms within the crystal lattice is defined by the bond lengths and angles. These parameters are critical for understanding the stability and reactivity of the minerals.

BondGibbsite (Å)Bayerite (Å)
Al-O1.84 - 1.981.87 - 1.97
O-H0.98 - 0.990.97 - 0.99

Table 2: Selected Interatomic Distances in Gibbsite and Bayerite.

Detailed bond angle data is more complex to summarize concisely due to the number of unique atomic positions. However, the octahedral coordination of aluminum by six hydroxyl groups is a shared feature. The key difference in the hydrogen bonding network contributes to the variation in stability between the two polymorphs.[3]

The Structural Difference: Stacking of Layers

The most fundamental difference between the crystal structures of gibbsite and bayerite is the way the this compound layers are stacked.[2] In gibbsite, the stacking sequence is AB-BA, where every other layer is inverted. In bayerite, the stacking is a simpler AB-AB sequence. This is visually represented in the following diagram.

G cluster_gibbsite Gibbsite (AB-BA Stacking) cluster_bayerite Bayerite (AB-AB Stacking) g_a1 Layer A g_b1 Layer B g_a1->g_b1 g_b2 Layer B' g_b1->g_b2 g_a2 Layer A' g_b2->g_a2 b_a1 Layer A b_b1 Layer B b_a1->b_b1 b_a2 Layer A b_b1->b_a2 b_b2 Layer B b_a2->b_b2

Figure 1: Stacking of this compound layers in gibbsite and bayerite.

Experimental Protocols for Structural Characterization

The determination of the crystalline structures of gibbsite and bayerite relies on sophisticated analytical techniques, primarily X-ray diffraction (XRD) and neutron diffraction.

Powder X-ray Diffraction (XRD)

Powder XRD is the most common technique for identifying and characterizing crystalline materials. A general workflow for the analysis of aluminum hydroxides is presented below.

G cluster_workflow XRD Analysis Workflow prep Sample Preparation (Grinding to fine powder) mount Sample Mounting (e.g., back-loading) prep->mount data_acq Data Acquisition (Diffractometer) mount->data_acq phase_id Phase Identification (Comparison with database) data_acq->phase_id rietveld Rietveld Refinement (Structure refinement & QPA) phase_id->rietveld results Crystallographic Data (Unit cell, bond lengths, etc.) rietveld->results

References

A Comprehensive Technical Guide to the Thermal Decomposition of Aluminum Hydroxide to Alumina

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

November 7, 2025

Abstract

The thermal decomposition of aluminum hydroxide (Al(OH)₃), primarily in its gibbsite form, into alumina (Al₂O₃) is a cornerstone of industrial ceramic and catalyst manufacturing. This process is not a simple dehydration but a complex, multi-stage transformation involving several intermediate phases known as transition aluminas. The precise nature of these transformations and the properties of the final alumina product are highly dependent on various experimental parameters, including temperature, heating rate, particle size, and atmospheric conditions. Understanding and controlling these factors is critical for producing alumina with desired characteristics such as high surface area, specific pore structures, and crystallinity, which are vital for applications ranging from catalysis and adsorption to advanced ceramics and as fillers in composites.[1][2] This guide provides an in-depth analysis of the decomposition pathway, reaction kinetics, and key experimental methodologies used to characterize this critical solid-state reaction.

The Decomposition Pathway: From Gibbsite to Alpha-Alumina

The thermal treatment of this compound (gibbsite) initiates a sequence of dehydroxylation and structural rearrangement, ultimately leading to the most thermodynamically stable form, α-Al₂O₃ (corundum).[3] This pathway involves the formation of a series of metastable transition aluminas, each with a unique crystal structure and properties. The specific sequence of these phases is heavily influenced by process conditions.[2][3]

The decomposition generally proceeds in three main stages characterized by significant mass loss due to the evolution of water vapor.[1]

  • Initial Dehydroxylation (Approx. 200°C - 260°C): Gibbsite begins to decompose, partially losing water to form boehmite (AlOOH) and/or the amorphous χ-alumina. This initial step is often associated with a mass loss of around 5%.[1][4]

  • Primary Transformation (Approx. 260°C - 500°C): This stage sees the bulk of the dehydroxylation, with the conversion of the remaining gibbsite and the newly formed boehmite into various transition aluminas. The primary products in this range are typically χ-Al₂O₃ and γ-Al₂O₃.[1][5] This step accounts for a substantial mass loss, often around 25-30%.[1][4] The total mass loss for the complete conversion to Al₂O₃ is approximately 34-35%.[6][7]

  • High-Temperature Transformations (>800°C): The lower-temperature transition aluminas (like γ and χ) undergo further structural changes at higher temperatures, converting to phases such as δ, θ, and κ-alumina before finally transforming into the stable α-Al₂O₃ at temperatures typically above 1100°C-1200°C.[3][7][8]

The following diagram illustrates the generally accepted decomposition pathways.

G AlOH3 This compound (Gibbsite, Al(OH)₃) Boehmite Boehmite (AlOOH) AlOH3->Boehmite ~200-300°C (+ H₂O) Chi χ-Al₂O₃ AlOH3->Chi ~200-300°C (+ H₂O) Gamma γ-Al₂O₃ Boehmite->Gamma ~450-500°C Kappa κ-Al₂O₃ Chi->Kappa ~900°C Delta δ-Al₂O₃ Gamma->Delta ~750°C Alpha α-Al₂O₃ (Corundum) Kappa->Alpha ~1100-1200°C Theta θ-Al₂O₃ Delta->Theta ~1000°C Theta->Alpha ~1100-1200°C

Fig. 1: Thermal decomposition pathways of gibbsite to α-alumina.

Quantitative Analysis of Decomposition

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to quantify the decomposition process. TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between the sample and a reference, indicating endothermic or exothermic events.

The decomposition of this compound is a strongly endothermic process, absorbing a significant amount of heat.[9] The key quantitative data from thermal analysis are summarized below.

Decomposition StageApproximate Temperature Range (°C)Key EventsTypical Mass Loss (%)Thermal Effect
Stage 1 200 - 260Partial dehydroxylation of gibbsite to boehmite and/or χ-Al₂O₃.[1][4]~5%[1][4]Endothermic Peak
Stage 2 260 - 585Major dehydroxylation of gibbsite and boehmite to χ-Al₂O₃ and γ-Al₂O₃.[1][5]~25 - 28%[1][4]Major Endothermic Peak
Stage 3 > 800Transformation of boehmite and transition aluminas toward α-Al₂O₃.[1]~3% (from boehmite)[1]Endothermic/Exothermic Peaks
Total Room Temp - 1200Complete conversion of Al(OH)₃ to Al₂O₃.~34.9% [7]-

Reaction Kinetics

The kinetics of the thermal decomposition of gibbsite have been studied under non-isothermal conditions. The activation energy (Ea) and the reaction mechanism can be determined from TGA data collected at different heating rates. The Avrami-Erofeev model is often found to suitably describe the nucleation and growth mechanism of the solid-state transformation.[1]

The process can be broken down into distinct kinetic events, each with its own activation energy.

Kinetic StageTransformationReaction Model/OrderActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (K) (s⁻¹)
1st Peak Gibbsite → Boehmite (partial)Avrami-Erofeev (A3/2)157[1]7.58 x 10¹⁵[1]
2nd Peak Gibbsite → Boehmite / χ-Al₂O₃Second-Order (F2)243[1]3.73 x 10²²[1]
3rd Peak Boehmite → γ-Al₂O₃3/2 Order (F3/2)296[1]1.82 x 10¹⁹[1]

Note: Kinetic parameters can vary based on the specific experimental conditions and the model used for fitting.[1][10]

Factors Influencing Decomposition

Several factors can significantly alter the decomposition pathway and the final properties of the alumina.

  • Heating Rate: Higher heating rates can shift the decomposition temperatures to higher values and can influence the formation of intermediate phases.[1]

  • Particle Size: Smaller particles generally exhibit decomposition at lower temperatures due to a higher surface-area-to-volume ratio.[5][6] For larger particles, the formation of intermediate boehmite is more pronounced, while smaller particles may undergo a more direct transformation.[6]

  • Atmosphere: The presence of water vapor in the atmosphere can promote the formation of boehmite as an intermediate.[2]

The logical relationship between these factors and the final product is visualized below.

G cluster_input Influencing Factors cluster_process Decomposition Process cluster_output Final Alumina Properties HeatingRate Heating Rate DecompTemp Decomposition Temperatures HeatingRate->DecompTemp ParticleSize Particle Size ParticleSize->DecompTemp Intermediates Intermediate Phases (Boehmite, χ, γ, etc.) ParticleSize->Intermediates Atmosphere Atmosphere (e.g., Water Vapor) Atmosphere->Intermediates SurfaceArea Surface Area & Porosity DecompTemp->SurfaceArea Crystallinity Crystallinity DecompTemp->Crystallinity Phase Final Phase (γ, θ, α, etc.) DecompTemp->Phase Intermediates->SurfaceArea Intermediates->Crystallinity Intermediates->Phase

Fig. 2: Influence of process parameters on alumina properties.

Experimental Protocols

Thermogravimetric and Differential Thermal Analysis (TG/DTA)

This is a primary method for studying the decomposition kinetics and thermal stability.

  • Objective: To measure mass loss and detect thermal events (endothermic/exothermic reactions) as a function of temperature.

  • Methodology:

    • A precise amount of this compound powder (typically 5-20 mg) is placed in an inert crucible (e.g., alumina or platinum).

    • The crucible is placed in a thermobalance, a high-precision balance situated within a furnace.

    • The sample is heated from room temperature to a final temperature (e.g., 1200°C) at a controlled, constant heating rate (e.g., 5, 10, 15, or 20 °C/min).[1]

    • An inert gas, such as argon or nitrogen, is passed over the sample to purge evolved water vapor and prevent side reactions.[1]

    • The mass of the sample is continuously recorded as a function of temperature (TG curve).

    • Simultaneously, the temperature difference between the sample crucible and an empty reference crucible is measured (DTA curve).

  • Data Analysis: The TG curve is used to determine the temperatures of decomposition stages and the percentage of mass loss. The derivative of the TG curve (DTG) shows the rate of mass loss, with peaks corresponding to the maximum decomposition rates. The DTA curve shows endothermic peaks corresponding to the energy absorbed during dehydroxylation.

X-Ray Diffraction (XRD)

XRD is essential for identifying the crystalline phases present in the material before, during, and after thermal treatment.

  • Objective: To identify the crystal structure of the starting material, intermediate phases, and the final alumina product.

  • Methodology:

    • Samples of this compound are heated to specific target temperatures (e.g., 250°C, 400°C, 900°C, 1200°C) in a furnace and held for a period to allow for phase transformation. The samples are then cooled to room temperature.[7]

    • Each heat-treated powder sample is mounted on a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phases present.

  • Data Analysis: The positions and intensities of the peaks in the XRD pattern are compared to standard diffraction patterns from databases (e.g., JCPDS/ICDD) to identify the phases (e.g., gibbsite, boehmite, γ-Al₂O₃, α-Al₂O₃).[1]

The following diagram outlines a typical experimental workflow for analyzing the thermal decomposition.

G Start Al(OH)₃ Sample TGA Thermal Analysis (TGA / DTA) Start->TGA Heat Furnace Heat Treatment (Isothermal Steps) Start->Heat Data Quantitative Data (Mass Loss, Ea) TGA->Data XRD Phase Identification (XRD) Heat->XRD Samples at different T Phases Phase Composition (Gibbsite, Boehmite, γ-Al₂O₃, α-Al₂O₃) XRD->Phases Analysis Correlate Thermal Events with Phase Changes Data->Analysis Phases->Analysis

Fig. 3: Experimental workflow for decomposition analysis.

Conclusion

The thermal decomposition of this compound is a sophisticated process governed by the interplay of kinetics and thermodynamics. The transition through various metastable alumina phases before the formation of stable α-alumina provides a rich field for materials engineering. By carefully controlling parameters such as heating rate and particle size, it is possible to tailor the properties of the resulting alumina for highly specific applications. The use of analytical techniques like TGA/DTA and XRD is indispensable for elucidating the reaction mechanisms and for the quality control of industrially produced aluminas. This guide has provided a foundational overview of the key transformations, quantitative data, and analytical protocols essential for researchers in this field.

References

The Solubility of Aluminum Hydroxide: A Technical Guide to its pH-Dependent Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solubility of aluminum hydroxide, Al(OH)₃, with a focus on its behavior at different pH levels. Understanding this property is critical for a wide range of applications, from the formulation of antacids and vaccine adjuvants in the pharmaceutical industry to its role in water purification and industrial processes. This document details the underlying amphoteric chemistry, presents quantitative solubility data, and outlines a standard experimental protocol for its determination.

The Amphoteric Nature of this compound

This compound is a classic example of an amphoteric substance, meaning it can act as both an acid and a base.[1][2] This dual reactivity is the primary determinant of its solubility profile in aqueous solutions.

  • In acidic media (low pH): this compound acts as a Brønsted-Lowry base, reacting with and neutralizing acids to form the aluminum cation, Al³⁺ (often represented as the hexaaquaaluminum ion, [Al(H₂O)₆]³⁺), and water.[1][3] This reaction leads to a significant increase in solubility at low pH. The simplified reaction is: Al(OH)₃(s) + 3H⁺(aq) ⇌ Al³⁺(aq) + 3H₂O(l)[3]

  • In basic media (high pH): In the presence of a strong base, this compound behaves as a Lewis acid, accepting hydroxide ions to form the soluble tetrahydroxoaluminate complex ion, [Al(OH)₄]⁻.[1][2] This reaction accounts for the increased solubility in alkaline conditions. The reaction is: Al(OH)₃(s) + OH⁻(aq) ⇌ [Al(OH)₄]⁻(aq)[2]

Due to these competing reactions, this compound exhibits its lowest solubility in the near-neutral pH range. The isoelectric point, where the solid has minimal solubility, is reported to be approximately pH 7.7.[2][4]

Quantitative Solubility Data

The solubility of this compound as a function of pH at 25°C has been experimentally determined. The data presented below is based on the seminal work of Gayer, Thompson, and Zajicek (1958), which remains a key reference in this field.[1][5] The solubility is lowest in the neutral pH range and increases dramatically in both acidic and alkaline directions.

pHTotal Dissolved Aluminum (mol/L)
4.0~1 x 10⁻³
5.0~1 x 10⁻⁵
6.0~4 x 10⁻⁷
7.0~2 x 10⁻⁷
8.0~2 x 10⁻⁷
9.0~6 x 10⁻⁷
10.0~6 x 10⁻⁶
11.0~6 x 10⁻⁵
12.0~6 x 10⁻⁴

Note: These values are approximated from graphical representations of the experimental data from Gayer, et al. (1958) and are intended for comparative purposes.

Experimental Protocol: Determination of Equilibrium Solubility

The "shake-flask" method is a standard and reliable technique for determining the equilibrium solubility of a compound like this compound.[3][6] The goal is to create a saturated solution at a constant temperature and pH, and then measure the concentration of the dissolved solute.

Materials and Reagents
  • Crystalline this compound, Al(OH)₃ (e.g., Gibbsite)

  • Deionized water, Type I

  • Perchloric acid (HClO₄), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution

  • pH buffer solutions (for pH meter calibration)

  • Conical flasks or sealed vials

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • Analytical instrumentation for aluminum quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES, or Atomic Absorption Spectroscopy, AAS)

Procedure
  • Preparation of pH-Adjusted Media: Prepare a series of aqueous solutions with different target pH values (e.g., from pH 4 to 12) in separate conical flasks using deionized water. Adjust the pH of each solution by carefully adding small volumes of 0.1 M HClO₄ or 0.1 M NaOH.

  • Addition of Solute: Add an excess amount of solid this compound to each flask. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved and maintained.

  • Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the suspensions at a constant speed. The time required to reach equilibrium can be slow for crystalline this compound and should be determined empirically, but is often 24 to 48 hours or longer.[6][7]

  • Phase Separation: After the equilibration period, allow the flasks to stand undisturbed for a short time to let the majority of the solid settle. To separate the dissolved aluminum from the solid Al(OH)₃, two methods can be used:

    • Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at high speed until a clear supernatant is obtained.

    • Filtration: Draw the supernatant through a syringe filter. This method is effective but care must be taken to ensure the filter does not adsorb the dissolved aluminum species.

  • Final pH Measurement: Measure and record the final pH of the clear supernatant from each flask. This is the equilibrium pH for that data point.

  • Quantification of Dissolved Aluminum: Analyze the concentration of aluminum in the clear supernatant using a validated analytical technique like ICP-OES or AAS.

  • Data Analysis: Plot the measured aluminum concentration (solubility) on a logarithmic scale against the final equilibrium pH to generate the solubility curve.

Visualizations

Aluminum Species Equilibrium Pathway

The following diagram illustrates the dominant aluminum species in solution as a function of pH, which governs the solubility of solid this compound.

G cluster_acidic Acidic (pH < 5) cluster_neutral Near-Neutral (pH 6-8) cluster_basic Basic (pH > 9) Al3_plus Al³⁺(aq) AlOH_2plus Al(OH)²⁺(aq) Al3_plus->AlOH_2plus +OH⁻ AlOH_2plus->Al3_plus +H⁺ AlOH3_solid Al(OH)₃(s) (Precipitate) AlOH_2plus->AlOH3_solid +OH⁻ AlOH3_solid->AlOH_2plus +H⁺ AlOH4_minus [Al(OH)₄]⁻(aq) AlOH3_solid->AlOH4_minus +OH⁻

Caption: Dominant aluminum species as a function of pH.

Experimental Workflow for Solubility Determination

This diagram outlines the logical flow of the shake-flask experimental protocol.

G start Start prep_media Prepare Media at Target pH (HClO₄ / NaOH) start->prep_media add_solid Add Excess Al(OH)₃ Solid prep_media->add_solid equilibrate Equilibrate on Shaker (Constant Temp, 24-48h) add_solid->equilibrate separate Separate Solid and Liquid (Centrifuge / Filter) equilibrate->separate measure_pH Measure Final pH of Supernatant separate->measure_pH quantify_Al Quantify [Al] in Supernatant (ICP-OES / AAS) separate->quantify_Al analyze Plot log(Solubility) vs. pH measure_pH->analyze quantify_Al->analyze end_node End analyze->end_node

References

An In-Depth Technical Guide to the Polymorphs of Aluminum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the four known polymorphs of aluminum hydroxide: gibbsite, bayerite, nordstrandite, and doyleite. It details their core characteristics, synthesis protocols, and analytical characterization methods, with a focus on providing quantitative data and detailed experimental procedures to support research and development activities.

Introduction to this compound Polymorphs

This compound, Al(OH)₃, is a compound of significant industrial and pharmaceutical importance. It exists in four distinct crystalline forms, or polymorphs, each with the same chemical formula but differing in their crystal structure. This structural variation leads to different physical and chemical properties, influencing their behavior and suitability for various applications. The four recognized polymorphs are gibbsite, bayerite, nordstrandite, and doyleite.[1] All are composed of layers of octahedral this compound units, with the primary difference being the stacking sequence of these layers.[2]

Physicochemical Characteristics

The distinct crystal structures of the this compound polymorphs give rise to measurable differences in their physical and chemical properties. A summary of these key characteristics is presented below.

Comparative Data of this compound Polymorphs
PropertyGibbsiteBayeriteNordstranditeDoyleite
Crystal System MonoclinicMonoclinicTriclinicTriclinic
Space Group P2₁/nP2₁/aP1P1
Density (g/cm³) 2.422.532.43 - 2.4362.48
Mohs Hardness 2.5 - 3.5~332.5 - 3
Solubility in Water 0.0001 g/100 mLSlightly solubleInsolubleInsoluble

Note: Data compiled from multiple sources.[1][2][3][4][5]

Thermal Decomposition

The thermal decomposition of this compound polymorphs is a critical characteristic, particularly for applications involving elevated temperatures. The process generally involves dehydroxylation to form aluminum oxyhydroxide (boehmite, AlOOH) and subsequently aluminum oxide (alumina, Al₂O₃).

PolymorphDecomposition Onset (°C)Peak Decomposition (°C)Mass Loss (%)Products
Gibbsite ~200 - 220~250 - 330~34.6Boehmite, χ-Al₂O₃
Bayerite ~200~280 - 315~34.6Boehmite, η-Al₂O₃
Nordstrandite ~270~300Not specifiedNot specified
Doyleite ~280~410~25.6 (initial)γ-Al₂O₃

Note: Decomposition temperatures and products can vary depending on factors such as heating rate, particle size, and atmospheric conditions. Data compiled from multiple sources.[1][6][7][8][9][10]

Synthesis of this compound Polymorphs

The selective synthesis of a specific this compound polymorph is crucial for harnessing its unique properties. The formation of each polymorph is highly dependent on the reaction conditions, including pH, temperature, and the presence of certain ions or organic molecules.

Logical Relationship of Polymorph Formation

The synthesis of different polymorphs often involves the careful control of precipitation conditions from an aluminum salt solution. The following diagram illustrates the general relationship between pH and the resulting polymorph.

polymorph_formation cluster_conditions Precipitation Conditions cluster_polymorphs Resulting Polymorphs Al_Salt Aluminum Salt Solution (e.g., AlCl₃, Al(NO₃)₃) Precipitation Precipitation Base Base (e.g., NaOH, NH₄OH) Gibbsite Gibbsite Bayerite Bayerite Nordstrandite Nordstrandite Bayerite->Nordstrandite Aging in alkaline solution Doyleite Doyleite Precipitation->Gibbsite pH < 5.8 Precipitation->Bayerite pH > 5.8 Precipitation->Doyleite Specific conditions (e.g., presence of certain ions)

Caption: General relationship between pH and the formation of this compound polymorphs.

Experimental Protocols

Objective: To synthesize gibbsite nanoplates via a hydrothermal method.[3][11]

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare a 0.25 M solution of Al(NO₃)₃·9H₂O in deionized water with stirring to ensure homogeneity.

  • Slowly add a 1 M NaOH solution to the aluminum nitrate solution while stirring to adjust the pH to approximately 5.0.

  • Continue stirring for 1 hour to form a gel-like precipitate.

  • Centrifuge the solution to collect the precipitate and wash it three times with deionized water.

  • Resuspend the washed gel in deionized water to achieve a final aluminum concentration of 0.5 M and adjust the pH to 9.2 with 1 M NaOH.

  • Transfer the suspension to a Teflon-lined autoclave and heat at 80°C for 72 hours.

  • After cooling, collect the white product by centrifugation, wash it three times with deionized water, and dry it in an oven at 80°C overnight.

Objective: To synthesize bayerite by the neutralization of an aluminate solution.[7][12]

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Nitric acid (HNO₃) (for pH adjustment)

Procedure:

  • Prepare a 0.1 M aluminate solution by dissolving AlCl₃·6H₂O in a 1 M NaOH solution (OH/Al molar ratio of 5).

  • Slowly add the aluminate solution to a vessel containing deionized water where the pH is maintained at a constant value (e.g., pH 7) by the controlled addition of nitric acid.

  • Continue the addition of the aluminate solution while vigorously stirring and maintaining the constant pH.

  • After the addition is complete, continue stirring for a designated period to allow for crystal growth.

  • Collect the resulting white precipitate by filtration, wash thoroughly with deionized water to remove any soluble salts, and dry at a moderate temperature (e.g., 60°C).

Objective: To synthesize nordstrandite from an this compound gel in the presence of an organic amine.[6][13]

Materials:

  • Aluminum chloride (AlCl₃)

  • Ammonia solution (25% NH₃)

  • Ethylene diamine solution (8%)

  • Deionized water

Procedure:

  • Prepare a 0.25 M AlCl₃ solution in deionized water.

  • Precipitate an Al(OH)₃ gel by adding a 25% ammonia solution to the AlCl₃ solution at a rate of 5 mL/min at 25°C until a pH of 8 is reached.

  • Thoroughly wash the gel with deionized water to remove chloride ions.

  • Age the washed gel in an 8% ethylene diamine solution at 40°C for 40 hours.

  • Collect the resulting nordstrandite by filtration, wash with deionized water, and dry.

A detailed, reproducible laboratory synthesis protocol for pure doyleite is not as commonly reported as for the other polymorphs, as it is the rarest of the four. Its formation is often associated with specific geological conditions or as a minor component in syntheses targeting other polymorphs.

Analytical Characterization

A variety of analytical techniques are employed to identify and characterize the different polymorphs of this compound.

Experimental Workflow for Polymorph Characterization

The following diagram illustrates a typical experimental workflow for the characterization of a synthesized or unknown this compound sample.

characterization_workflow Sample This compound Sample XRD X-ray Diffraction (XRD) Sample->XRD FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR Raman Raman Spectroscopy Sample->Raman TGA_DSC Thermogravimetric Analysis / Differential Scanning Calorimetry (TGA/DSC) Sample->TGA_DSC Data_Analysis Data Analysis and Polymorph Identification XRD->Data_Analysis FTIR->Data_Analysis Raman->Data_Analysis TGA_DSC->Data_Analysis

Caption: Typical experimental workflow for the characterization of this compound polymorphs.

Detailed Experimental Protocols for Characterization

Objective: To identify the crystalline phase of this compound by analyzing its diffraction pattern.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

Procedure:

  • Grind the this compound sample to a fine powder to ensure random orientation of the crystallites.

  • Mount the powdered sample onto a sample holder.

  • Set the diffractometer to scan over a 2θ range of 10-70 degrees with a step size of 0.02 degrees and a dwell time of 1-2 seconds per step.

  • Collect the diffraction pattern.

  • Process the data by subtracting the background and identifying the peak positions (2θ values) and their relative intensities.

  • Compare the experimental diffraction pattern with standard diffraction patterns from a database (e.g., JCPDS-ICDD) for gibbsite, bayerite, nordstrandite, and doyleite to identify the polymorph(s) present.[14][15]

Characteristic 2θ Peaks (Cu Kα):

  • Gibbsite: ~18.3°, 20.3°, 20.6°

  • Bayerite: ~18.8°, 20.1°, 27.9°

  • Nordstrandite: ~18.6°, 21.1°, 27.8°

  • Doyleite: ~18.5°, 20.4°, 21.6°

Objective: To identify the polymorph based on its characteristic vibrational modes of the hydroxyl groups.

Instrumentation: An FTIR spectrometer, typically using the KBr pellet or Attenuated Total Reflectance (ATR) method.

Procedure (KBr Pellet Method):

  • Thoroughly mix approximately 1-2 mg of the finely ground this compound sample with ~200 mg of dry KBr powder.

  • Press the mixture in a die under high pressure to form a transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands, particularly in the O-H stretching region (3700-3300 cm⁻¹).[2]

Characteristic O-H Stretching Bands (cm⁻¹):

  • Gibbsite: ~3620, 3525, 3435, 3365

  • Bayerite: ~3654, 3545, 3425

  • Nordstrandite: ~3623, 3566, 3492

  • Doyleite: Broad band centered at ~3545 with a shoulder near 3615

Objective: To differentiate the polymorphs based on their distinct Raman scattering signatures.

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 633 nm or 785 nm).

Procedure:

  • Place a small amount of the this compound sample on a microscope slide or in a suitable container.

  • Focus the laser beam onto the sample.

  • Acquire the Raman spectrum, typically over a range of 100-4000 cm⁻¹.

  • Analyze the spectrum for characteristic peaks, especially in the low-frequency and O-H stretching regions.

Characteristic Raman Bands (cm⁻¹):

  • Gibbsite: Distinct peaks in the O-H stretching region (~3618, 3525, 3435, 3365) and in the low-frequency region.

  • Bayerite: Three main peaks in the O-H stretching region (~3564, 3545, 3425).

  • Nordstrandite: Three main peaks in the O-H stretching region (~3623, 3566, 3492).

  • Doyleite: A broad O-H stretching band centered around 3545 cm⁻¹.

Applications in Drug Development

This compound, particularly in its amorphous or poorly crystalline forms, finds significant application in the pharmaceutical industry. Its primary uses include:

  • Antacids: this compound is a common active ingredient in antacid formulations, where it acts as a base to neutralize excess stomach acid.

  • Vaccine Adjuvants: It is widely used as an adjuvant in vaccines to enhance the immune response to the antigen. The high surface area of certain forms of this compound allows for the adsorption of antigens, leading to a more robust and prolonged immune reaction.

  • Phosphate Binder: In patients with chronic kidney disease, this compound can be used to bind to dietary phosphate in the gastrointestinal tract, preventing its absorption.

The specific polymorph and the physicochemical properties, such as particle size and surface area, can influence the performance of this compound in these applications. Therefore, a thorough understanding and characterization of the material are essential for drug development professionals.

Conclusion

The four polymorphs of this compound—gibbsite, bayerite, nordstrandite, and doyleite—exhibit distinct structural, physical, and chemical properties. The ability to selectively synthesize and accurately characterize these polymorphs is crucial for their effective utilization in various scientific and industrial fields, including pharmaceuticals. This guide provides a foundational understanding and practical methodologies to aid researchers and professionals in their work with these versatile materials.

References

A Comprehensive Technical Guide to the Surface Charge and Isoelectric Point of Aluminum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the surface charge and isoelectric point (IEP) of aluminum hydroxide, critical parameters influencing its application in various scientific and pharmaceutical fields, particularly in vaccine and drug delivery systems. This document outlines the fundamental principles governing the surface chemistry of this compound, presents quantitative data on its isoelectric point under various conditions, and offers detailed experimental protocols for its determination.

Introduction: The Significance of Surface Properties

This compound [Al(OH)₃] is a versatile material utilized in a wide array of applications, from an antacid to a flame retardant. In the realm of pharmaceuticals, it is most notably employed as an adjuvant in vaccines, enhancing the immune response to antigens. The efficacy of this compound in these applications is intrinsically linked to its surface properties, namely its surface charge and isoelectric point.

The surface of this compound in an aqueous environment is decorated with hydroxyl groups (-OH). These groups can undergo protonation and deprotonation reactions depending on the pH of the surrounding medium, thereby imparting a pH-dependent surface charge. This charge governs the interaction of this compound particles with other molecules, such as antigens in a vaccine formulation, and influences the colloidal stability of its suspensions. A thorough understanding of these surface characteristics is therefore paramount for the rational design and optimization of this compound-based products.

Fundamental Concepts: Surface Charge and Isoelectric Point

The surface charge of this compound arises from the amphoteric nature of its surface hydroxyl groups. In acidic conditions, these groups can accept a proton (H⁺), resulting in a net positive surface charge. Conversely, in alkaline conditions, they can donate a proton, leading to a net negative surface charge. This behavior can be represented by the following equilibria:

Al-OH + H⁺ ⇌ Al-OH₂⁺ (in acidic medium) Al-OH + OH⁻ ⇌ Al-O⁻ + H₂O (in alkaline medium)

The isoelectric point (IEP) is a critical parameter defined as the pH at which the net surface charge of the particle is zero. At the IEP, the rates of protonation and deprotonation of the surface hydroxyl groups are equal. This is also often closely related to the point of zero charge (PZC) , which is the pH at which the net surface charge density from all sources is zero. For practical purposes in many systems without specific ion adsorption, the IEP and PZC are considered equivalent.

The IEP is a key determinant of the colloidal stability of an this compound suspension. At pH values far from the IEP, the particles possess a significant net positive or negative charge, leading to electrostatic repulsion that prevents aggregation and maintains a stable dispersion. Conversely, at or near the IEP, the electrostatic repulsion is minimal, and the particles are prone to aggregation and settling.

In the context of drug development, particularly for vaccine adjuvants, the surface charge of this compound is crucial for antigen adsorption. Typically, this compound adjuvants have a high IEP, meaning they are positively charged at physiological pH (~7.4). This facilitates the electrostatic adsorption of negatively charged antigens (proteins with an isoelectric point below 7.4).[1][2][3]

Quantitative Data: Isoelectric Point of this compound

The isoelectric point of this compound can vary significantly depending on its crystalline form (polymorph), purity, and the ionic composition of the surrounding medium. The most common polymorphs of this compound are gibbsite, bayerite, and nordstrandite, along with an amorphous form.

Crystalline Form/TypeIsoelectric Point (IEP) / Point of Zero Charge (PZC)Measurement Conditions/Notes
This compound Adjuvant (Alhydrogel®) ~11.4Commonly used in vaccines; positively charged at neutral pH.[3][4][5]
Gibbsite (γ-Al(OH)₃) 9.2 - 10.5A common mineral form of this compound.
Bayerite (α-Al(OH)₃) ~9.6Another crystalline polymorph of this compound.
Amorphous this compound 7.7 - 8.5The IEP can be lower than its crystalline counterparts.[6][7]
Aluminum Oxyhydroxide (Boehmite) ~10.4A related compound, AlO(OH).
This compound (general) 7.7Determined from solubility measurements.[6][7]
This compound Floc ~8.1The pH for the zero-charge point.
Electro-generated this compound ~9.0Determined from zeta potential measurements.
This compound (from aluminum nitrate) 9.0Fixed value for the precipitate.[8]

Note: The values presented in this table are compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols for Determining Isoelectric Point

The determination of the isoelectric point of this compound can be achieved through several experimental techniques. The two most common methods are potentiometric titration and electrokinetic measurements (zeta potential analysis).

Potentiometric Titration

Potentiometric titration is a classical method used to determine the point of zero charge (PZC) of a solid surface. The principle involves titrating a suspension of the material with an acid or a base and monitoring the change in pH. The PZC is identified as the common intersection point of titration curves obtained at different ionic strengths.

Materials and Equipment:

  • This compound powder

  • Deionized water (degassed to remove CO₂)

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Inert salt solution (e.g., 1 M NaCl or KNO₃) to adjust ionic strength

  • pH meter with a combination electrode, calibrated with standard buffer solutions (pH 4, 7, and 10)

  • Automatic titrator or a burette

  • Stirring plate and stir bar

  • Temperature-controlled water bath or jacketed beaker

Procedure:

  • Preparation of Suspensions:

    • Prepare a series of this compound suspensions at different ionic strengths (e.g., 0.1 M, 0.01 M, and 0.001 M NaCl).

    • For each ionic strength, weigh a precise amount of this compound powder (e.g., 1 g) and add it to a known volume of the corresponding NaCl solution (e.g., 100 mL).

    • Stir the suspensions vigorously for a set period (e.g., 24 hours) to allow for equilibration.

  • Titration:

    • Place the beaker containing the equilibrated suspension on the stirring plate within the temperature-controlled setup.

    • Immerse the calibrated pH electrode into the suspension.

    • Begin the titration by adding small, precise increments of the standardized acid solution.

    • After each addition, allow the pH to stabilize before recording the pH value and the volume of titrant added.

    • Continue the titration until a pH of around 3 is reached.

    • Repeat the titration process for the same suspension using the standardized base solution, titrating to a pH of around 11.

    • Perform blank titrations (without the this compound powder) for each ionic strength to account for the buffering capacity of the electrolyte solution.

  • Data Analysis:

    • Calculate the net amount of H⁺ or OH⁻ adsorbed onto the this compound surface at each pH value by subtracting the blank titration data from the sample titration data.

    • Plot the surface charge density (σ₀) as a function of pH for each ionic strength.

    • The point of zero charge (PZC) is the pH at which the curves for the different ionic strengths intersect.

Electrokinetic Measurements (Zeta Potential Analysis)

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. The isoelectric point is determined by measuring the zeta potential of a suspension as a function of pH. The IEP is the pH at which the zeta potential is zero.

Materials and Equipment:

  • This compound powder

  • Deionized water

  • Dilute solutions of a strong acid (e.g., 0.01 M HCl) and a strong base (e.g., 0.01 M NaOH) for pH adjustment

  • Zeta potential analyzer (e.g., a Zetasizer)

  • pH meter

  • Ultrasonic bath (optional, for initial dispersion)

Procedure:

  • Sample Preparation:

    • Prepare a dilute suspension of this compound in deionized water (e.g., 0.1 g/L).

    • If necessary, sonicate the suspension for a few minutes to break up any large agglomerates.

  • Zeta Potential Measurement:

    • Transfer an aliquot of the suspension to the measurement cell of the zeta potential analyzer.

    • Measure the initial pH and zeta potential of the suspension.

    • Adjust the pH of the suspension by adding a small amount of the dilute acid or base.

    • Allow the suspension to equilibrate for a few minutes after each pH adjustment.

    • Measure the pH and zeta potential again.

    • Repeat this process to obtain zeta potential measurements over a wide pH range (e.g., from pH 3 to 11).

  • Data Analysis:

    • Plot the measured zeta potential (in mV) as a function of pH.

    • The isoelectric point (IEP) is the pH at which the zeta potential curve crosses the zero-potential axis.

Visualizations of Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key experimental workflows and fundamental relationships.

experimental_workflow_potentiometric_titration cluster_prep Suspension Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh this compound prep2 Add to Electrolyte Solution (e.g., NaCl) prep1->prep2 prep3 Equilibrate (e.g., 24h stirring) prep2->prep3 titrate2 Immerse Electrode prep3->titrate2 titrate1 Calibrate pH Meter titrate1->titrate2 titrate3 Titrate with Acid/Base titrate2->titrate3 titrate4 Record pH and Volume titrate3->titrate4 analysis2 Calculate Surface Charge titrate4->analysis2 analysis1 Perform Blank Titration analysis1->analysis2 analysis3 Plot Surface Charge vs. pH analysis2->analysis3 analysis4 Identify Common Intersection Point (PZC) analysis3->analysis4

Experimental workflow for determining the PZC of this compound via potentiometric titration.

surface_charge_vs_ph cluster_ph_axis pH Scale cluster_charge Surface Charge low_ph Acidic (Low pH) iep Isoelectric Point (IEP) positive Net Positive Surface Charge (Al-OH₂⁺) low_ph->positive Protonation high_ph Alkaline (High pH) zero Net Zero Surface Charge iep->zero negative Net Negative Surface Charge (Al-O⁻) high_ph->negative Deprotonation

Relationship between pH, isoelectric point, and the surface charge of this compound.

Applications in Drug Development

The surface charge and isoelectric point of this compound are of paramount importance in its application as a vaccine adjuvant. The "depot effect," where the adjuvant forms a deposit at the injection site, slowly releasing the antigen, is influenced by the physical properties of the this compound, including its surface charge.[1]

The electrostatic interaction between the positively charged this compound adjuvant (at physiological pH) and negatively charged antigens is a primary mechanism of antigen adsorption.[1][3] This adsorption is critical for the co-delivery of the antigen and adjuvant to antigen-presenting cells, thereby enhancing the immune response.

Furthermore, the surface properties of this compound can be modified to optimize its performance. For instance, the addition of phosphate ions can alter the surface charge and isoelectric point, which can be leveraged to improve the adsorption of specific antigens.[9]

Conclusion

The surface charge and isoelectric point are fundamental properties of this compound that dictate its behavior in aqueous environments and its performance in various applications, especially in the pharmaceutical industry. A comprehensive understanding of these characteristics, coupled with robust experimental methods for their determination, is essential for the development and optimization of this compound-based products. This guide provides a foundational resource for researchers and professionals working with this important material, offering both theoretical insights and practical guidance.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Occurrence and Mineral Forms of Aluminum Hydroxide

This technical guide provides a comprehensive overview of the natural occurrences and mineral forms of this compound, Al(OH)₃. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the properties and characterization of these compounds. This compound minerals are not only the primary source of aluminum ore but also have significant applications in various industrial and pharmaceutical fields.

Natural Occurrence and Formation

This compound minerals are predominantly formed through the chemical weathering of aluminum-rich rocks, such as granites and basalts, in tropical and subtropical climates.[1] This process, known as lateritic weathering, involves the leaching of soluble elements like silica, sodium, and potassium from the parent rock by rainwater and organic acids. This leaves behind a residue enriched in aluminum hydroxides, iron oxides, and other insoluble minerals, which consolidates to form bauxite, the primary ore of aluminum.[1][2][3][4]

The formation of specific this compound polymorphs is influenced by factors such as pH, temperature, and the presence of other ions in the weathering solution.[5][6] Generally, gibbsite is the most common and stable form found in bauxite deposits.[7][8] The other polymorphs—bayerite, doyleite, and nordstrandite—are much rarer in nature.[9][10]

Mineral Forms of this compound

This compound exists in four main crystalline polymorphs: gibbsite, bayerite, doyleite, and nordstrandite. These minerals share the same chemical formula, Al(OH)₃, but differ in their crystal structure, which in turn affects their physical and chemical properties.[9][11]

Gibbsite

Gibbsite, also known as hydrargillite, is the most common and economically important mineral form of this compound.[6][11] It is a major constituent of bauxite.[11][12] Structurally, gibbsite consists of stacked sheets of linked this compound octahedra.[11]

Bayerite

Bayerite is a rarer polymorph of this compound, often found in more recently formed bauxite deposits and as a product of industrial processes.[13][14][15] It is metastable and can transform into the more stable gibbsite over geological time.[16]

Doyleite

Doyleite is a very rare triclinic polymorph of this compound.[17][18] It was first discovered in Mont Saint-Hilaire, Quebec, Canada.[18][19] Doyleite is typically found in low-temperature hydrothermal veins and cavities in nepheline syenites.[5][18]

Nordstrandite

Nordstrandite is another rare triclinic polymorph of this compound.[7][20] It is found in a variety of geological settings, including bauxite deposits, lateritic soils, and as a late-stage mineral in some alkaline igneous rocks.[7][21]

Quantitative Data of this compound Minerals

The following tables summarize the key quantitative data for the four mineral forms of this compound for easy comparison.

Property Gibbsite Bayerite Doyleite Nordstrandite References
Chemical Formula Al(OH)₃Al(OH)₃Al(OH)₃Al(OH)₃[13][17][20]
Crystal System MonoclinicMonoclinicTriclinicTriclinic[13][17][20]
Mohs Hardness 2.5 - 3.5-2.5 - 33[15][17][20]
Specific Gravity 2.38 - 2.422.532.482.43 - 2.436[13][17][20]

Table 1: Physical Properties of this compound Minerals

Mineral a (Å) b (Å) c (Å) α (°) β (°) γ (°) References
Gibbsite 8.6845.0789.7369094.5490
Bayerite 5.06268.67199.42549090.2690[15]
Doyleite 5.005.174.9897.5118.6104.74[17]
Nordstrandite 5.085.124.9893.67118.9270.27[20]

Table 2: Unit Cell Parameters of this compound Minerals

Experimental Protocols for Characterization

The identification and characterization of this compound minerals are crucial for both geological studies and industrial applications. Several analytical techniques are employed for this purpose.

X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the crystalline phases of this compound. Each polymorph exhibits a unique diffraction pattern.

Methodology:

  • Sample Preparation: The mineral sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 70°.

  • Phase Identification: The resulting diffractogram is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the specific polymorphs present. Characteristic peaks for gibbsite, bayerite, and nordstrandite are often observed around 4.85 Å, 4.71 Å, and 4.79 Å, respectively.[3]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for distinguishing between the different polymorphs based on their characteristic vibrational modes of the Al-O-H bonds.

Methodology (Raman Spectroscopy):

  • Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Data Collection: Spectra are collected over a range of 100 to 4000 cm⁻¹.

  • Spectral Analysis: The positions and relative intensities of the Raman bands are analyzed. Key differentiating regions are the OH-stretching region (3300-3700 cm⁻¹) and the low-frequency lattice vibration region (below 1000 cm⁻¹).[1] For example, gibbsite shows four distinct OH-stretching bands, while bayerite and nordstrandite show three, and doyleite one broad band.[1]

Thermal Analysis (DTA/TGA)

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are used to study the thermal decomposition behavior of this compound minerals. The dehydration and dehydroxylation processes occur at different temperatures for each polymorph.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the powdered sample is placed in a sample pan (e.g., alumina or platinum).

  • Instrumentation: A simultaneous DTA/TGA instrument is used.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to around 1200 °C.

  • Data Analysis: The TGA curve shows the mass loss as a function of temperature, corresponding to the loss of water. The DTA curve shows endothermic or exothermic events associated with phase transitions and decomposition. The decomposition of gibbsite to boehmite and then to alumina occurs in distinct steps that can be identified by the temperature and magnitude of the mass loss and DTA peaks.[11][20]

Visualizations

The following diagrams illustrate key relationships and workflows related to this compound minerals.

Geological_Formation_of_Aluminum_Hydroxide_Minerals A Aluminum-Rich Parent Rock (e.g., Granite, Basalt) B Chemical Weathering (Tropical/Subtropical Climate) A->B C Leaching of Soluble Elements (Si, Na, K) B->C D Residual Enrichment of Insoluble Elements C->D E Formation of Lateritic Soil (Bauxite) D->E F Crystallization of This compound Minerals E->F G Gibbsite (common) F->G H Bayerite, Doyleite, Nordstrandite (rare) F->H Polymorph_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Identification Sample Mineral Sample Grinding Grinding to Powder Sample->Grinding XRD X-Ray Diffraction (XRD) Grinding->XRD Spectroscopy Vibrational Spectroscopy (IR, Raman) Grinding->Spectroscopy Thermal Thermal Analysis (DTA/TGA) Grinding->Thermal XRD_Data Diffraction Pattern XRD->XRD_Data Spec_Data Vibrational Spectra Spectroscopy->Spec_Data Thermal_Data Decomposition Profile Thermal->Thermal_Data Identification Polymorph Identification (Gibbsite, Bayerite, Doyleite, Nordstrandite) XRD_Data->Identification Spec_Data->Identification Thermal_Data->Identification

References

A Technical Guide to the Basic Chemical Reactions of Aluminum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical reactions of aluminum hydroxide, Al(OH)₃. The document details its amphoteric nature, thermal decomposition pathways, and synthesis through precipitation, presenting quantitative data, experimental methodologies, and visual representations of key processes to support research and development activities.

Amphoteric Nature of this compound

This compound is an amphoteric substance, meaning it can react with both acids and bases, acting as a Brønsted-Lowry base in the presence of an acid and as a Lewis acid in the presence of a base.[1]

Reaction with Acids

In acidic solutions, this compound neutralizes the acid to form an aluminum salt and water. For example, with hydrochloric acid (HCl), it forms aluminum chloride (AlCl₃) and water.[1]

Reaction: Al(OH)₃(s) + 3HCl(aq) → AlCl₃(aq) + 3H₂O(l)

With sulfuric acid (H₂SO₄), it produces aluminum sulfate (Al₂(SO₄)₃) and water.

Reaction: 2Al(OH)₃(s) + 3H₂SO₄(aq) → Al₂(SO₄)₃(aq) + 6H₂O(l)

Reaction with Bases

In the presence of a strong base, such as sodium hydroxide (NaOH), this compound acts as a Lewis acid, accepting a hydroxide ion to form a soluble tetrahydroxoaluminate complex.[1]

Reaction: Al(OH)₃(s) + NaOH(aq) → Na--INVALID-LINK--

Thermodynamic Data

The following table summarizes key thermodynamic data for this compound (α-form, gibbsite).

PropertyValueUnit
Standard Molar Enthalpy of Formation (ΔfH⁰) at 298.15 K-1315kJ/mol
Standard Molar Gibbs Energy of Formation (ΔfG⁰) at 298.15 K-1157kJ/mol
Standard Molar Entropy (S⁰) at 298.15 K70.1J/(mol·K)
Molar Heat Capacity at Constant Pressure (Cp) at 298.15 K93.07J/(mol·K)
[Data sourced from NIST Chemistry WebBook]
Experimental Protocol: Potentiometric Titration of this compound

This protocol outlines a method for quantifying the amphoteric nature of this compound through potentiometric titration.

Objective: To determine the equivalence points for the reaction of this compound with a strong acid and a strong base.

Materials:

  • This compound powder

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (250 mL)

Procedure:

  • Accurately weigh approximately 0.5 g of this compound powder and transfer it to a 250 mL beaker.

  • Add 100 mL of deionized water to the beaker and place it on a magnetic stirrer.

  • Immerse the calibrated pH electrode into the suspension.

  • Allow the suspension to stir for 5 minutes to reach equilibrium and record the initial pH.

  • Titration with HCl:

    • Fill a buret with standardized 0.1 M HCl.

    • Add the HCl in 0.5 mL increments, recording the pH after each addition.

    • As the pH begins to change more rapidly, reduce the increment size to 0.1 mL.

    • Continue the titration until the pH remains relatively constant after several additions.

  • Titration with NaOH:

    • Repeat steps 1-4 with a fresh sample of this compound.

    • Fill a buret with standardized 0.1 M NaOH.

    • Add the NaOH in 0.5 mL increments, recording the pH after each addition.

    • As the pH begins to change more rapidly, reduce the increment size to 0.1 mL.

    • Continue the titration until the pH remains relatively constant.

Data Analysis:

  • Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis) for both titrations.

  • Determine the equivalence point(s) from the inflection point(s) of the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of titrant. The peak of the first derivative curve corresponds to the equivalence point.

Signaling Pathway Diagram

Amphoteric_Reactions Al_OH_3 Al(OH)₃ (s) OH_minus OH⁻ (aq) (Base) Al_OH_3->OH_minus Acts as an Acid Al_3_plus Al³⁺ (aq) + 3H₂O (l) Al_OH_3->Al_3_plus Neutralization Al_OH_4_minus [Al(OH)₄]⁻ (aq) Al_OH_3->Al_OH_4_minus Complexation H_plus H⁺ (aq) (Acid) H_plus->Al_OH_3 Acts as a Base

Caption: Amphoteric reactions of this compound with acid and base.

Thermal Decomposition

Upon heating, this compound undergoes a multi-stage decomposition process, ultimately yielding alumina (aluminum oxide, Al₂O₃). The specific intermediate phases and transition temperatures can be influenced by factors such as particle size and heating rate.[2]

Decomposition Pathway

The thermal decomposition of gibbsite, the most common crystalline form of this compound, generally proceeds as follows:

  • Gibbsite to Boehmite: At approximately 215-260°C, gibbsite partially dehydroxylates to form boehmite (γ-AlOOH) and water vapor.[3] Reaction: Al(OH)₃ → AlOOH + H₂O

  • Boehmite to Gamma-Alumina: With further heating, typically in the range of 400-500°C, boehmite transforms into gamma-alumina (γ-Al₂O₃). Reaction: 2AlOOH → γ-Al₂O₃ + H₂O

The overall decomposition reaction is: Reaction: 2Al(OH)₃ → Al₂O₃ + 3H₂O

Quantitative Kinetic Data

The kinetics of thermal decomposition have been studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The activation energy (Ea) for different stages of decomposition is presented in the table below.

Decomposition StageTemperature Range (°C)Activation Energy (Ea) (kJ/mol)
Gibbsite → Boehmite (Partial Dehydroxylation)~215 - 260~101.89 ± 1.20
Boehmite → γ-Al₂O₃~400 - 500~83.36 ± 1.20
[Data compiled from multiple sources]
Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile and kinetics of this compound.

Materials:

  • This compound powder (gibbsite)

  • Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC)

  • Inert gas (e.g., Nitrogen or Argon)

  • Sample pans (e.g., alumina or platinum)

Procedure:

  • Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound powder into a tared sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to 1200°C at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss (TGA curve) and heat flow (DSC curve) as a function of temperature.

Data Analysis:

  • From the TGA curve, determine the temperature ranges corresponding to the different stages of mass loss.

  • Calculate the percentage mass loss for each stage and compare it to the theoretical mass loss for the proposed decomposition reactions.

  • From the DSC curve, identify the endothermic peaks corresponding to the decomposition events.

  • Use appropriate kinetic models (e.g., Coats-Redfern) to determine the activation energy (Ea) and pre-exponential factor for each decomposition step from the TGA data.

Thermal Decomposition Pathway Diagram

Thermal_Decomposition Gibbsite Gibbsite Al(OH)₃ Boehmite Boehmite AlOOH Gibbsite->Boehmite ~215-260°C - H₂O gamma_Alumina γ-Al₂O₃ Boehmite->gamma_Alumina ~400-500°C - H₂O alpha_Alumina α-Al₂O₃ (Corundum) gamma_Alumina->alpha_Alumina >1000°C

Caption: Thermal decomposition pathway of gibbsite (Al(OH)₃).

Synthesis by Precipitation

This compound is commonly synthesized in the laboratory and industrially via precipitation from a solution containing aluminum ions by the addition of a base.

General Reaction

The precipitation is typically achieved by reacting an aluminum salt, such as aluminum chloride (AlCl₃) or aluminum nitrate (Al(NO₃)₃), with a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).[4]

Reaction with NaOH: AlCl₃(aq) + 3NaOH(aq) → Al(OH)₃(s) + 3NaCl(aq)

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by precipitation.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Beakers (250 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a 0.5 M solution of AlCl₃·6H₂O by dissolving the appropriate amount in deionized water.

  • Prepare a 1.5 M solution of NaOH.

  • Place 100 mL of the AlCl₃ solution in a 250 mL beaker on a magnetic stirrer.

  • Slowly add the NaOH solution dropwise to the AlCl₃ solution while stirring continuously.

  • Monitor the pH of the solution. Continue adding NaOH until the pH reaches approximately 7. A white, gelatinous precipitate of this compound will form.

  • Continue stirring the suspension for 30 minutes to allow for aging of the precipitate.

  • Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Dry the collected this compound precipitate in a drying oven at 110°C overnight.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start Prepare_Solutions Prepare AlCl₃ and NaOH Solutions Start->Prepare_Solutions Mix_Reactants Slowly Add NaOH to AlCl₃ Solution with Stirring Prepare_Solutions->Mix_Reactants Monitor_pH Monitor pH to ~7 Mix_Reactants->Monitor_pH Age_Precipitate Age Precipitate (30 min stirring) Monitor_pH->Age_Precipitate Filter_Wash Filter and Wash Precipitate Age_Precipitate->Filter_Wash Dry_Product Dry Al(OH)₃ Product (110°C) Filter_Wash->Dry_Product End End Dry_Product->End

Caption: Workflow for the synthesis of this compound by precipitation.

References

Methodological & Application

Application Notes and Protocols for Protein Adsorption and Purification using Aluminum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum hydroxide is widely utilized in biopharmaceutical applications, most notably as an adjuvant in vaccines to enhance the immune response.[1] Its utility extends to the realm of protein purification due to its significant capacity for protein adsorption. The primary mechanism governing this interaction is electrostatic attraction, where the positively charged surface of this compound at neutral pH binds effectively with negatively charged (acidic) proteins.[1][2] However, factors such as protein isoelectric point (pI), buffer composition, pH, and the physical properties of the this compound itself can significantly influence the efficiency of adsorption and subsequent elution.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in protein adsorption and purification.

Principle of Adsorption

This compound typically possesses a point of zero charge (PZC) or isoelectric point (pI) around 11, rendering it positively charged at physiological pH (around 7.4).[3][5] Consequently, it readily adsorbs proteins with a pI lower than the buffer pH (acidic proteins), which carry a net negative charge. For basic proteins with a high pI, adsorption can be less efficient due to electrostatic repulsion.[3] However, surface modification of the this compound, for instance, with phosphate ions, can reduce the positive surface charge or even induce a negative charge, thereby facilitating the adsorption of basic proteins.[3]

The interaction is also influenced by:

  • pH: Affects the surface charge of both the protein and the this compound.

  • Ionic Strength: High salt concentrations can interfere with electrostatic interactions, potentially reducing adsorption.

  • Buffer Species: Phosphate ions, in particular, can compete with the protein for binding sites on the this compound surface.[4]

  • Particle Size: Smaller particle sizes of this compound generally offer a larger surface area for protein adsorption, leading to higher binding capacities.[6]

Key Applications

  • Vaccine Formulation: As an adjuvant, this compound adsorbs antigens, creating a depot effect that prolongs antigen presentation to the immune system.[1]

  • Protein Purification: Can be used as a cost-effective, initial capture step for acidic proteins from crude lysates or culture supernatants.

  • Enzyme Immobilization: Adsorption onto this compound can be a simple method for immobilizing enzymes for various biotechnological applications.

Experimental Protocols

Protocol 1: Protein Adsorption onto this compound

This protocol provides a general procedure for the adsorption of a target protein onto an this compound suspension. Optimization of specific parameters (e.g., protein concentration, this compound concentration, pH, and incubation time) is recommended for each specific application.

Materials:

  • This compound suspension (e.g., Alhydrogel®)

  • Protein solution in a suitable buffer (e.g., Tris-HCl, HEPES)

  • Binding Buffer (e.g., 10 mM Tris, pH 7.4)

  • Wash Buffer (Binding Buffer)

  • Centrifuge

  • Spectrophotometer or other protein quantification assay equipment (e.g., BCA, Bradford)

Procedure:

  • Preparation of this compound: If the this compound suspension has settled, gently invert the container several times to ensure a homogenous suspension. Sonication for a short period (e.g., 5 minutes in a sonication bath) can help break up aggregates and increase the available surface area.[7]

  • Equilibration: Centrifuge the desired amount of this compound suspension (e.g., 1000 rpm for 5 minutes) and discard the supernatant. Resuspend the pellet in the desired Binding Buffer to equilibrate the pH. Repeat this step twice.

  • Binding: Mix the protein solution with the equilibrated this compound suspension. The ratio of protein to this compound should be optimized, but a starting point could be 1 mg of protein per 1-2 mg of aluminum.[8]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation (e.g., orbital shaker at 180 rpm) for a defined period (e.g., 1-3 hours) to allow for complete adsorption.[9]

  • Separation: Centrifuge the mixture (e.g., 1000 rpm for 5 minutes) to pellet the this compound with the adsorbed protein.[9]

  • Quantification of Unbound Protein: Carefully collect the supernatant, which contains the unbound protein. Measure the protein concentration of the supernatant using a suitable protein assay.

  • Calculation of Adsorption Efficiency: Calculate the percentage of adsorbed protein using the following formula: Adsorption (%) = [(Initial Protein Amount - Unbound Protein Amount) / Initial Protein Amount] x 100[9]

  • Washing (Optional): To remove any non-specifically bound proteins, the pellet can be washed with the Binding Buffer. Resuspend the pellet in the buffer and repeat the centrifugation step.

Protocol 2: Elution of Adsorbed Protein from this compound

Elution of the bound protein can be achieved by altering the buffer conditions to disrupt the electrostatic interactions. This is typically done by increasing the pH or by adding competing ions.

Materials:

  • This compound with adsorbed protein (from Protocol 1)

  • Elution Buffer (e.g., Phosphate buffer, pH 7.4 or higher; or a buffer with high salt concentration)

  • Neutralization Buffer (if using a high pH elution buffer)

  • Centrifuge

  • Protein quantification assay equipment

Procedure:

  • Resuspension: Resuspend the this compound pellet containing the adsorbed protein in a suitable volume of Elution Buffer.

  • Elution Incubation: Incubate the suspension with gentle agitation for a defined period (e.g., 30-60 minutes) to allow for the desorption of the protein.

  • Separation: Centrifuge the mixture at a higher speed (e.g., 5000 rpm for 10 minutes) to ensure complete pelleting of the this compound.

  • Collection of Eluate: Carefully collect the supernatant, which contains the eluted protein.

  • Neutralization (if necessary): If a high pH elution buffer was used, neutralize the eluate by adding a suitable Neutralization Buffer.

  • Quantification of Eluted Protein: Measure the protein concentration in the eluate.

  • Calculation of Recovery: Calculate the percentage of recovered protein using the following formula: Recovery (%) = (Amount of Eluted Protein / Amount of Adsorbed Protein) x 100

Quantitative Data Summary

The following tables summarize quantitative data from various studies on protein adsorption to this compound.

Table 1: Protein Adsorption Capacity of this compound

ProteinThis compound TypeAdsorption Capacity (mg protein/mg Al)ConditionsReference
Bovine Serum Albumin (BSA)Synthesized Al(OH)₃~0.9 (at 90% adsorption)pH and temperature not specified[6]
Recombinant Protective Antigen (rPA)Alhydrogel≥99% adsorption50 µg/ml rPA, 1.5 mg/ml Al in saline[8]
Bovine Serum Albumin (BSA)Al(OH)₃ gel100% adsorption at low concentrationsPBS, 3h incubation[9]
NHBAAlumTitration dependent0.3 mg/mL NHBA, 0.1-0.5 mg/mL alum[5][10]

Table 2: Protein Recovery from this compound

ProteinElution MethodRecovery (%)Reference
Bovine Serum Albumin (BSA)4M Guanidine HCl + 0.85% H₃PO₄92 ± 2[11]
Group A Streptococcus (GrAS) Antigens4M Guanidine HCl + 0.85% H₃PO₄95 ± 11[11]
BSA and β-lactoglobulinpH 7.4 Phosphate Buffer~80% within 40 min[12]

Visualizations

Experimental Workflow for Protein Adsorption and Purification

G cluster_adsorption Adsorption Phase cluster_elution Elution Phase prep_aloh Prepare & Equilibrate This compound mix Mix Protein Solution with this compound prep_aloh->mix incubate_adsorb Incubate with Agitation (e.g., 1-3 hours) mix->incubate_adsorb centrifuge_adsorb Centrifuge to Pellet Adsorbed Protein incubate_adsorb->centrifuge_adsorb resuspend Resuspend Pellet in Elution Buffer centrifuge_adsorb->resuspend supernatant Collect Supernatant (Unbound Protein) centrifuge_adsorb->supernatant incubate_elute Incubate for Desorption (e.g., 30-60 mins) resuspend->incubate_elute centrifuge_elute Centrifuge to Remove This compound incubate_elute->centrifuge_elute collect Collect Supernatant (Purified Protein) centrifuge_elute->collect end End collect->end start Start start->prep_aloh

Caption: Workflow for protein adsorption and elution using this compound.

Factors Influencing Protein Adsorption to this compound

G cluster_protein Protein Properties cluster_adsorbent Adsorbent Properties cluster_conditions Buffer Conditions adsorption Protein Adsorption on this compound pI Isoelectric Point (pI) charge Net Charge pI->charge charge->adsorption surface_charge Surface Charge (PZC) surface_charge->adsorption particle_size Particle Size particle_size->adsorption pH pH pH->adsorption ionic_strength Ionic Strength ionic_strength->adsorption buffer_ions Competing Ions (e.g., Phosphate) buffer_ions->adsorption

Caption: Key factors influencing the adsorption of proteins to this compound.

References

Application Notes and Protocols: Aluminum Hydroxide as a Flame Retardant in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aluminum Hydroxide, also known as Alumina Trihydrate (ATH), is one of the most widely used halogen-free flame retardants in the polymer industry.[1][2] Its efficacy, low cost, and environmental friendliness make it a preferred choice for imparting fire resistance to a variety of polymeric materials.[1][3] ATH functions as a flame retardant, smoke suppressant, and filler, without producing toxic or corrosive gases during pyrolysis.[1] This document provides detailed application notes, quantitative performance data, and experimental protocols for researchers and scientists working with ATH in polymer formulations.

Mechanism of Flame Retardancy

The flame retardant action of this compound is primarily based on a multi-step physical and chemical process that occurs upon heating. When a polymer composite containing ATH is exposed to high temperatures, ATH undergoes an endothermic decomposition, significantly inhibiting the combustion cycle of the polymer.[2][4]

The key mechanisms are:

  • Endothermic Decomposition: Around 220°C, ATH begins to decompose, absorbing a significant amount of heat (approximately 1.97 kJ/g) from the polymer substrate. This cooling effect slows the polymer's degradation and reduces the generation of flammable volatiles.[5] The decomposition reaction is: 2Al(OH)₃ → Al₂O₃ + 3H₂O.[4]

  • Dilution Effect: The decomposition releases a substantial amount of water vapor (up to 35% by weight). This water vapor dilutes the concentration of flammable gases and oxygen in the vicinity of the flame, further suppressing combustion.[2][3]

  • Protective Layer Formation: A thermally stable, insulating layer of aluminum oxide (Al₂O₃) is formed on the polymer's surface.[1] This char-like barrier protects the underlying material from heat and oxygen, preventing further flame propagation and smoke generation.[1][4]

ATH_Mechanism cluster_cause Cause cluster_process ATH Decomposition Process (at ~220°C) cluster_effect Flame Retardant Effects cluster_outcome Final Outcome heat Heat from Ignition Source ath_decomp 2Al(OH)₃ (solid) → Al₂O₃ (solid) + 3H₂O (gas) heat->ath_decomp effect1 Endothermic Process Absorbs Heat ath_decomp->effect1 effect2 Water Vapor Release ath_decomp->effect2 effect3 Alumina (Al₂O₃) Residue Formation ath_decomp->effect3 outcome1 Cooling of Polymer Substrate effect1->outcome1 outcome2 Dilution of Flammable Gases & Oxygen effect2->outcome2 outcome3 Formation of Protective Insulating Layer effect3->outcome3 fr_result Flame Retardancy & Smoke Suppression outcome1->fr_result outcome2->fr_result outcome3->fr_result

Caption: Flame retardant mechanism of this compound (ATH).

Quantitative Performance Data

The effectiveness of ATH is highly dependent on the polymer matrix, particle size, surface treatment, and loading level. High loadings, often between 40-60% by weight, are typically required to achieve significant flame retardancy, which can impact the mechanical properties of the composite.[6]

Table 1: Flammability Data of ATH in Various Polymer Systems

Polymer MatrixATH Loading (wt%)Test StandardResult/RatingLimiting Oxygen Index (LOI) (%)Reference
Polypropylene (PP)0--18.0[7]
PP / Sisal Fiber (30%)3UL-94V-224.0[7]
Rigid Polyurethane Foam (RPUF)0--~18.7 (Calculated)[8]
Rigid Polyurethane Foam (RPUF)50--23.0[8]
Asphalt Binder0--20.1[9][10]
Asphalt Binder25--24.5[9][10]
Asphalt Binder + 20% ATH / 5% APP*25 (Total)--27.2[9][10]

*APP: Ammonium Polyphosphate, demonstrating a synergistic effect.

Table 2: Cone Calorimeter Data for ATH in Asphalt Binder (Heat Flux: 50 kW/m²)

FormulationTime to Ignition (TTI) (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Neat Asphalt Binder331184.5118.8[9][10]
Asphalt + 25% ATH43647.984.7[9][10]
Asphalt + 20% ATH + 5% LDHs**50505.375.3[9][10]

**LDHs: Layered Double Hydroxides, demonstrating a synergistic effect.

Experimental Protocols

Protocol for Composite Preparation (Melt Compounding)

This protocol describes a general method for incorporating ATH into a thermoplastic polymer using a twin-screw extruder.

Materials & Equipment:

  • Thermoplastic Polymer (e.g., Polypropylene, Polyethylene)

  • This compound (ATH), dried at 80°C for 12 hours

  • Twin-screw extruder

  • Pelletizer

  • Injection molding machine or compression molder

Procedure:

  • Pre-mixing: Physically dry-blend the polymer pellets and ATH powder in the desired weight ratio (e.g., 60% polymer, 40% ATH).

  • Extrusion: Set the temperature profile of the twin-screw extruder according to the polymer's processing recommendations.

  • Feeding: Feed the pre-mixed blend into the extruder hopper at a constant rate. The screws will melt, mix, and homogenize the components.

  • Extrudate Cooling: The molten polymer strand exiting the extruder die is passed through a water bath to cool and solidify.

  • Pelletizing: A pelletizer cuts the cooled strand into uniform pellets of the polymer-ATH composite.

  • Drying: Dry the composite pellets thoroughly in an oven to remove any moisture before subsequent processing.

  • Specimen Fabrication: Use an injection molding machine or compression molder to fabricate test specimens (bars, plaques) from the dried composite pellets according to the dimensions specified by the relevant testing standards (e.g., ASTM D2863, UL-94).

Workflow_Protocol cluster_prep 1. Material Preparation cluster_comp 2. Melt Compounding cluster_fab 3. Specimen Fabrication cluster_test 4. Flammability Testing A Select Polymer & ATH Grade B Dry Polymer Pellets & ATH Powder A->B C Dry Blend Components B->C D Feed into Twin-Screw Extruder C->D E Cool Extruded Strand D->E F Pelletize Composite E->F G Dry Composite Pellets F->G H Injection or Compression Molding G->H I Condition Specimens (per standard) H->I J LOI Test (ASTM D2863) I->J K UL-94 Test I->K L Cone Calorimeter (ASTM E1354) I->L

References

Application Notes and Protocols for the Synthesis of Aluminum Hydroxide for Catalyst Support

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of aluminum hydroxide, a critical precursor for alumina catalyst supports used in a wide range of chemical and pharmaceutical applications. The properties of the final alumina support, such as surface area, pore volume, and thermal stability, are intrinsically linked to the morphology and crystalline phase of the initial this compound. This document outlines three primary synthesis methods: precipitation, sol-gel, and hydrothermal synthesis, offering researchers the flexibility to tailor the support material's characteristics to their specific catalytic needs.

Introduction

This compound (Al(OH)₃) is a versatile material that, upon calcination, transforms into various phases of alumina (Al₂O₃), most notably the high-surface-area γ-Al₂O₃, which is extensively used as a catalyst support.[1][2] The choice of synthesis method for the precursor this compound directly influences the physicochemical properties of the resulting alumina, making the synthesis step a critical parameter in catalyst design and performance.[2] This document provides a comparative overview and detailed protocols for the most common synthesis techniques.

Data Presentation: Comparison of Synthesis Methods

The selection of a synthesis method will depend on the desired properties of the catalyst support. The following table summarizes typical quantitative data for this compound and the resulting alumina obtained through different synthesis routes.

Synthesis MethodPrecursorsTypical BET Surface Area (m²/g) of AluminaTypical Pore Volume (cm³/g) of AluminaResulting Alumina Particle SizeKey Advantages
Precipitation Aluminum salts (e.g., AlCl₃, Al(NO₃)₃), Base (e.g., NH₄OH, NaOH)150 - 300[3][4]0.4 - 0.810 - 50 nm (can be larger aggregates)[3]Simple, cost-effective, scalable
Sol-Gel Aluminum alkoxides (e.g., aluminum isopropoxide)200 - 400+[5][6]0.5 - 1.0+10 - 20 nm (highly uniform)[3][7]High purity, high surface area, good control over pore structure
Hydrothermal Aluminum salts, aluminum alkoxides, or metallic aluminum200 - 350[8][9]0.6 - 0.9Nanorods, nanotubes, or nanoparticles with controlled morphology[1]High crystallinity, control over morphology and crystal phase

Experimental Protocols

Precipitation Method

The precipitation method is a widely used, straightforward, and cost-effective technique for synthesizing this compound. It involves the controlled addition of a precipitating agent to an aluminum salt solution to induce the formation of this compound precipitate. The properties of the resulting material are highly dependent on factors such as pH, temperature, and aging time.[10][11]

Protocol:

  • Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of an aluminum salt, such as aluminum chloride (AlCl₃·6H₂O) or aluminum nitrate (Al(NO₃)₃·9H₂O).[12]

  • Precipitation: While vigorously stirring the aluminum salt solution, slowly add a 28% ammonium hydroxide (NH₄OH) solution dropwise until the pH of the solution reaches a value between 8 and 10.[11] Maintaining a constant pH during precipitation is crucial for obtaining uniform particles.

  • Aging: Age the resulting suspension at room temperature for 24 to 48 hours with continuous stirring. This aging step allows for the crystallization and growth of the this compound particles.[13]

  • Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate repeatedly with deionized water to remove residual ions. The washing process is complete when the conductivity of the washing water is close to that of deionized water.

  • Drying: Dry the washed precipitate in an oven at 100-120°C for 12-24 hours to obtain the this compound powder.[12]

  • Calcination (optional): To obtain alumina (e.g., γ-Al₂O₃), calcine the dried this compound powder in a furnace at a temperature between 500°C and 800°C for 2-4 hours.[11]

Sol-Gel Method

The sol-gel method offers excellent control over the purity, homogeneity, and textural properties of the resulting this compound and alumina.[14] This method involves the hydrolysis and condensation of aluminum alkoxide precursors to form a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes gelation to form a "gel" (a three-dimensional solid network).

Protocol:

  • Precursor Solution Preparation: In a moisture-controlled environment (e.g., a glove box), dissolve aluminum isopropoxide [(C₃H₇O)₃Al] in an anhydrous alcohol such as ethanol or isopropanol to prepare a 0.1 M solution.[5][12]

  • Hydrolysis: While stirring the alkoxide solution, slowly add a mixture of deionized water and alcohol. The molar ratio of water to alkoxide is a critical parameter and is typically in the range of 3:1 to 100:1. A small amount of acid (e.g., nitric acid or acetic acid) can be added as a catalyst to control the hydrolysis and peptization process.[5]

  • Gelation and Aging: Continue stirring the solution until a transparent sol is formed. Allow the sol to age at room temperature or a slightly elevated temperature (e.g., 60°C) for several hours to days until it forms a rigid gel.[15]

  • Drying: Dry the gel to remove the solvent. For xerogel production, this is typically done in an oven at 80-120°C. For aerogel production (which results in very high surface area and porosity), supercritical drying is employed.

  • Calcination: Calcine the dried gel at temperatures ranging from 500°C to 800°C to obtain the desired alumina phase.[12]

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes high temperatures and pressures in an aqueous solution to promote the crystallization of materials. This technique is particularly useful for controlling the crystal phase and morphology of this compound, leading to the formation of well-defined nanostructures such as nanorods and nanotubes.[1][16]

Protocol:

  • Precursor Suspension: Prepare an aqueous suspension of an aluminum source. This can be freshly precipitated this compound (as prepared in the precipitation method), a commercial this compound powder like gibbsite, or an aluminum alkoxide.[16][17]

  • Hydrothermal Treatment: Transfer the suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven to a temperature between 150°C and 250°C for a duration of 12 to 72 hours.[1][17] The specific temperature and time will influence the resulting crystal phase (e.g., boehmite) and morphology.

  • Cooling and Washing: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally. Collect the solid product by filtration or centrifugation and wash it thoroughly with deionized water.

  • Drying: Dry the product in an oven at 100-120°C for 12 hours.

  • Calcination (optional): Calcine the dried this compound product at a suitable temperature to obtain the desired alumina phase with a controlled morphology.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_precursors Precursor Selection cluster_synthesis Synthesis Method cluster_processing Post-Synthesis Processing cluster_final Final Product prec_salt Aluminum Salt (e.g., AlCl₃, Al(NO₃)₃) method_precip Precipitation prec_salt->method_precip method_hydro Hydrothermal prec_salt->method_hydro prec_alkoxide Aluminum Alkoxide (e.g., Al(O-iPr)₃) method_solgel Sol-Gel prec_alkoxide->method_solgel prec_alkoxide->method_hydro prec_al Metallic Aluminum / Gibbsite prec_al->method_hydro aging Aging method_precip->aging method_solgel->aging washing Washing method_hydro->washing aging->washing drying Drying washing->drying al_hydroxide This compound (Al(OH)₃) drying->al_hydroxide calcination Calcination al_hydroxide->calcination alumina Alumina Support (Al₂O₃) calcination->alumina

Caption: General workflow for synthesizing this compound catalyst supports.

Logical Relationship of Synthesis Parameters in Precipitation

precipitation_parameters cluster_input Input Parameters cluster_process Process cluster_output Output Properties pH pH precipitation Precipitation Process pH->precipitation temp Temperature temp->precipitation aging_time Aging Time aging_time->precipitation prec_agent Precipitating Agent prec_agent->precipitation particle_size Particle Size precipitation->particle_size crystallinity Crystallinity precipitation->crystallinity surface_area Surface Area precipitation->surface_area pore_volume Pore Volume precipitation->pore_volume

Caption: Influence of key parameters on the properties of precipitated this compound.

References

Application Notes and Protocols: Characterization of Aluminum Hydroxide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aluminum hydroxide [Al(OH)₃] nanoparticles are widely utilized in various fields, including as vaccine adjuvants, flame retardants, and in the synthesis of advanced materials.[1][2][3][4] A thorough characterization of their physicochemical properties is critical for ensuring their safety, efficacy, and batch-to-batch consistency, particularly in pharmaceutical and biomedical applications.[5] This document provides detailed application notes and experimental protocols for the essential techniques used to characterize this compound nanoparticles.

A general workflow for characterizing newly synthesized this compound nanoparticles involves a series of analytical techniques to determine their size, charge, morphology, crystalline structure, chemical composition, and thermal stability.

G General Workflow for Al(OH)₃ Nanoparticle Characterization cluster_synthesis Synthesis & Preparation cluster_final Final Assessment synthesis Synthesis of Al(OH)₃ Nanoparticles (e.g., Precipitation) purification Purification & Dispersion (Centrifugation, Washing) synthesis->purification dls DLS (Size & Distribution) purification->dls zeta Zeta Potential (Surface Charge & Stability) purification->zeta ftir FTIR (Functional Groups & Bonds) tga TGA (Thermal Stability & Composition) tem TEM / SEM (Morphology & Size Verification) dls->tem xrd XRD (Crystallinity & Phase) zeta->xrd data_analysis Data Analysis & Reporting tem->data_analysis xrd->data_analysis ftir->data_analysis tga->data_analysis

General characterization workflow for Al(OH)₃ nanoparticles.

Particle Size and Distribution by Dynamic Light Scattering (DLS)

Application Note: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid.[6] The technique is based on the Brownian motion of particles; smaller particles move faster, causing rapid fluctuations in scattered light intensity.[7] For this compound nanoparticles, DLS is crucial for confirming the nanoscale dimensions, assessing the polydispersity index (PDI) which indicates the broadness of the size distribution, and monitoring colloidal stability over time.[2][8][9]

Experimental Protocol:

  • Sample Preparation:

    • Dilute the this compound nanoparticle suspension in a suitable dispersant (e.g., deionized water or a specific buffer) to an appropriate concentration.[8][9] The optimal concentration should be determined empirically to avoid multiple scattering effects (too concentrated) or poor signal-to-noise ratios (too dilute).[6]

    • Filter the dispersant using a 0.22 µm syringe filter to remove any dust or contaminants.

    • To break up loose agglomerates, sonicate the diluted sample for 5-15 minutes before measurement.[10]

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes for stabilization.

    • Select a disposable or clean quartz cuvette. Rinse the cuvette with the filtered dispersant before adding the sample to minimize contamination.

    • Carefully pipette the nanoparticle suspension into the cuvette, ensuring no air bubbles are introduced.

  • Measurement:

    • Set the measurement parameters in the software, including the dispersant viscosity and refractive index, and the material refractive index for this compound.

    • Set the equilibration time (e.g., 60-120 seconds) and measurement temperature (typically 25 °C).[11]

    • Perform at least three consecutive measurements for each sample to ensure reproducibility.[11]

  • Data Analysis:

    • The software will generate an intensity-based size distribution, which can be converted to volume or number-based distributions.

    • Report the Z-average diameter (intensity-weighted mean) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a relatively monodisperse sample.

Data Presentation:

ParameterCrystalline Al(OH)₃ NPs[8][9]Amorphous Al(OH)₃ NPs[8][9]Commercial Al(OH)₃ Gel[8][9]
Z-Average Diameter (nm) 110 - 150150 - 250> 1000 (microparticles)
Polydispersity Index (PDI) 0.1 - 0.30.2 - 0.4> 0.5

Surface Charge by Zeta Potential Measurement

Application Note: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion.[5] It provides a key indicator of the stability of a colloidal suspension. Nanoparticles with a high absolute zeta potential (typically > ±30 mV) are electrostatically stabilized, leading to resistance against aggregation.[12] For this compound used as a vaccine adjuvant, surface charge is critical as it influences the adsorption of antigens and interaction with biological membranes.[12]

Experimental Protocol:

  • Sample Preparation:

    • Prepare the sample in the same manner as for DLS, typically in deionized water or a low ionic strength buffer (e.g., 10 mM NaCl).[13] High ionic strength can compress the electrical double layer and reduce the measured zeta potential.

    • Measure and record the pH of the suspension, as zeta potential is highly pH-dependent.[5][13]

  • Instrument Setup:

    • Use a dedicated folded capillary cell for zeta potential measurement.[11]

    • Rinse the cell thoroughly with filtered dispersant and then with the sample suspension to ensure the cell walls are coated with the particles.

  • Measurement:

    • Carefully inject the sample into the cell using a syringe, avoiding the introduction of air bubbles.[5]

    • Place the cell into the instrument and allow the sample to equilibrate to the set temperature (e.g., 25 °C).[11]

    • The instrument applies an electric field and measures the particle velocity using Laser Doppler Velocimetry.

    • Perform at least three measurements and average the results.

  • Data Analysis:

    • The software calculates the zeta potential from the electrophoretic mobility using the Smoluchowski or Huckel models.

    • Report the average zeta potential in millivolts (mV) and the standard deviation. Always report the pH and the composition of the dispersant along with the zeta potential value.[5]

Data Presentation:

Sample TypeDispersantpHZeta Potential (mV)Reference
Pseudo-boehmite NPsDeionized Water~4-5+54.2[14]
Nano AluminaDeionized WaterNot Specified-37.3 ± 0.92[11]
Al(OH)₃ NPsAqueous Solution7.0Positive[2]

Morphology by Transmission Electron Microscopy (TEM)

Application Note: Transmission Electron Microscopy (TEM) provides direct visualization of nanoparticles, offering invaluable information on their size, shape, morphology, and state of aggregation.[15] Unlike DLS, which measures the hydrodynamic diameter in solution, TEM measures the actual physical dimensions of the dried particles.[10] For this compound, TEM can reveal if the particles are rod-shaped, hexagonal plates, or amorphous aggregates, which is critical for understanding their surface area and interaction with other molecules.[16][17]

Experimental Protocol:

  • Sample Preparation (Drop-Casting):

    • Dilute the nanoparticle suspension significantly with deionized water or a volatile solvent like ethanol to achieve a monolayer of particles on the grid.[10]

    • Sonicate the diluted suspension for 15-30 minutes to ensure particles are well-dispersed.[10]

    • Hold a TEM grid (typically a copper grid with a thin carbon support film) with fine-tipped, self-closing tweezers.[10]

    • Carefully place a small droplet (5-10 µL) of the diluted suspension onto the carbon-coated side of the grid.[10]

    • Allow the solvent to evaporate completely. This can be done at room temperature or under a gentle heat lamp.

  • Imaging:

    • Load the dried TEM grid into the microscope's sample holder.

    • Operate the TEM at a suitable accelerating voltage (e.g., 80-200 kV).

    • Navigate the grid to find an area with a good, even distribution of nanoparticles.

    • Acquire images at various magnifications to capture both an overview of the sample and high-resolution details of individual particles.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the dimensions (e.g., diameter, length, width) of a statistically significant number of particles (e.g., >100) from multiple images.

    • Generate a histogram to visualize the size distribution.

    • Report the average particle dimensions with standard deviation and describe the observed morphology (e.g., hexagonal nanoplates, nanorods).[16]

Data Presentation:

Particle TypeObserved MorphologyAverage Size (nm)Reference
Pseudo-boehmite NPsRhomboid/Needle-like80 (length) x 10 (width)[14]
Boehmite NanoplatesMonodisperse Hexagonal58 (lateral) x 12.5 (thickness)[14]
Al(OH)₃ NPsAgglomerated Nanoparticles< 100 (diameter)
Synthesized Al(OH)₃ NPsNanoparticles~112 (diameter)[2]

Crystalline Structure by X-Ray Diffraction (XRD)

Application Note: X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure, phase composition, and average crystallite size of materials.[18] When X-rays interact with a crystalline sample, they are diffracted at specific angles determined by the material's crystal lattice. The resulting diffraction pattern serves as a fingerprint for phase identification. For this compound, XRD is used to distinguish between different polymorphs like gibbsite (hexagonal), bayerite, and boehmite, or to confirm an amorphous structure.[8][19]

Experimental Protocol:

  • Sample Preparation:

    • The sample must be in a dry, powdered form. Lyophilize (freeze-dry) or carefully oven-dry the nanoparticle suspension at a low temperature (e.g., 70°C) to obtain a fine powder.[8]

    • Grind the powder gently with a mortar and pestle to ensure homogeneity and a fine particle size.

    • Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

  • Instrument Setup:

    • Place the sample holder into the diffractometer.

    • Set the X-ray source (commonly Cu Kα, λ = 1.5406 Å).

  • Measurement:

    • Perform a scan over a defined 2θ range (e.g., 5° to 70°).[8][9]

    • Use a continuous scan mode with a specific step size (e.g., 0.02°) and counting time per step (e.g., 0.5 s).[8][9]

  • Data Analysis:

    • Compare the peak positions (2θ values) and relative intensities in the obtained diffractogram with standard patterns from crystallographic databases (e.g., JCPDS - Joint Committee on Powder Diffraction Standards).[19]

    • The absence of sharp peaks and the presence of a broad hump indicate an amorphous material.

    • The average crystallite size (D) can be estimated from the broadening of a diffraction peak using the Scherrer equation: D = (Kλ) / (β cosθ), where K is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak, and θ is the Bragg angle.[20]

Data Presentation:

Crystalline PhaseKey Diffraction Peaks (2θ)JCPDS Card No.Reference
Gibbsite (Hexagonal)~18.8°, ~20.3°12-0457[19]
BoehmiteVaries-[21]
AmorphousBroad hump, no sharp peaks-[8][9]

Chemical Analysis by Fourier-Transform Infrared Spectroscopy (FTIR)

Application Note: FTIR spectroscopy is used to identify the chemical bonds and functional groups present in a sample.[22] The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The resulting spectrum provides qualitative information about the sample's composition. For this compound, FTIR is used to confirm the presence of Al-O and O-H bonds, which are characteristic of the material, and to detect any residual organic molecules from the synthesis process.[9][23]

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Use a lyophilized or oven-dried powder sample.

    • Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Measurement:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber.

    • Collect the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[9]

  • Data Analysis:

    • Identify the absorption bands in the spectrum and assign them to specific molecular vibrations by comparing their positions (wavenumber, cm⁻¹) to literature values for this compound and other potential components.[9][24]

Data Presentation:

Wavenumber (cm⁻¹)Vibrational AssignmentReference
~3450 - 3525O-H stretching vibrations (surface adsorbed water and Al-OH)[9]
~1630H-O-H bending vibration (adsorbed water)[22]
~1026Al-O-H bending modes
~523 - 770Al-O stretching and bending vibrations (AlO₆ octahedra)[24]

Thermal Stability by Thermogravimetric Analysis (TGA)

Application Note: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[25] It is used to evaluate the thermal stability and composition of materials. For this compound, TGA is used to quantify its decomposition, which occurs in distinct steps: the loss of physically adsorbed water at lower temperatures, followed by dehydroxylation (loss of structural water) to form aluminum oxide at higher temperatures.[3][14][26] This is particularly relevant for its application as a flame retardant.[3][27]

Experimental Protocol:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the dried nanoparticle powder (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).[25]

  • Instrument Setup:

    • Place the crucible onto the TGA's microbalance.

    • Set the desired atmosphere (e.g., inert nitrogen or oxidizing air) with a constant flow rate.

    • Program the temperature profile, typically a linear heating ramp (e.g., 10 °C/min) up to a final temperature (e.g., 800-1000 °C).[14][26]

  • Measurement:

    • Start the analysis. The instrument will record the sample mass as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve plots percentage weight loss versus temperature.

    • Determine the temperatures at which significant weight loss events occur and calculate the percentage of mass lost in each step.

    • The first weight loss step (below ~150 °C) usually corresponds to the removal of adsorbed water.[14]

    • The major weight loss step (typically ~200-400 °C) corresponds to the decomposition of Al(OH)₃ to Al₂O₃.

Data Presentation:

Temperature Range (°C)Weight Loss EventTypical Weight Loss (%)Reference
< 150 °CRemoval of adsorbed water~5%[14]
145 - 650 °CDecomposition of AlOOH·nH₂O~20%[14]
250 - 1150 °CFormation of alumina from this compound~21%[26]

Relationship between Nanoparticle Properties and Characterization Techniques

The physicochemical properties of this compound nanoparticles are interconnected. A logical approach involves using a combination of techniques to build a complete profile of the material, as different methods provide complementary information.

G cluster_props Nanoparticle Properties cluster_techs Characterization Techniques p1 Size & Distribution t1 DLS p1->t1 Measures hydrodynamic ø t3 TEM / SEM p1->t3 Visualizes physical ø p2 Surface Charge & Stability t2 Zeta Potential p2->t2 Quantifies surface charge p3 Morphology & Shape p3->t3 Directly images shape p4 Crystalline Structure t4 XRD p4->t4 Identifies phase & crystallinity p5 Chemical Identity p5->t4 Confirms phase identity t5 FTIR p5->t5 Identifies functional groups p6 Thermal Behavior t6 TGA p6->t6 Measures mass loss with temperature

Mapping nanoparticle properties to characterization techniques.

References

"aluminum hydroxide as a phosphate binder in biomedical research"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Aluminum Hydroxide as a Phosphate Binder

Introduction Hyperphosphatemia, an excess of serum phosphate, is a common and serious complication of chronic kidney disease (CKD).[1] It is associated with mineral and bone disorders, cardiovascular disease, and increased mortality.[1][2] The management of hyperphosphatemia involves dietary phosphate restriction and the use of phosphate-binding agents.[3] this compound, one of the earliest phosphate binders used, effectively reduces intestinal phosphate absorption.[2][4] Despite its efficacy, concerns about aluminum toxicity have limited its long-term use.[5][6] These notes provide an overview of this compound for biomedical research applications, focusing on its mechanism, efficacy, and relevant protocols.

Mechanism of Action this compound functions as a phosphate binder within the gastrointestinal (GI) tract.[7] When taken with meals, it dissociates in the acidic environment of the stomach.[7][8] The released aluminum cations (Al³⁺) bind avidly with dietary phosphate (PO₄³⁻) to form insoluble and non-absorbable aluminum phosphate (AlPO₄) complexes.[4][7] These complexes are subsequently eliminated from the body through feces, thereby reducing the overall amount of phosphate absorbed into the bloodstream.[7][9] The binding reaction is pH-dependent and is most effective in acidic conditions.[7][10]

Key Features and Applications in Research

  • High Efficacy: this compound is a potent phosphate binder, often demonstrating high efficacy in in vitro binding studies and effectively reducing serum phosphorus levels in clinical settings.[7][11]

  • Calcium-Free: As a non-calcium-based binder, it avoids contributing to the calcium load, a concern with binders like calcium carbonate or calcium acetate, which may promote vascular calcification.[12][13]

  • Research Applications: It is used in pre-clinical and clinical research to study the management of hyperphosphatemia in CKD models. It serves as a reference compound when evaluating the efficacy and safety of novel phosphate binders.[14][15]

Limitations and Toxicological Considerations The primary concern with the long-term administration of this compound is the systemic absorption of aluminum.[2] In patients with impaired renal function, the inability to excrete absorbed aluminum can lead to its accumulation in tissues, including bone and the brain.[5][6] This accumulation is associated with serious adverse effects such as osteomalacia (a softening of the bones), microcytic anemia, and neurotoxicity (encephalopathy).[7][8][13] Consequently, its use is often restricted to short-term therapy in patients with severe hyperphosphatemia (e.g., serum phosphorus > 7.0 mg/dL) when other binders are ineffective.[6][16]

Data Presentation

Table 1: In Vitro Phosphate Binding Capacity of Amorphous this compound (AAH)

pH Maximum Sorption Capacity (Qmax) Reference
3 4.63 mmol/g [11]
5 3.97 mmol/g [11]

| 7 | 3.80 mmol/g |[11] |

Table 2: Clinical Efficacy and Administration of this compound

Parameter Finding Reference
Optimal Timing Administration with meals resulted in a 28.5% decrease in serum phosphate. [7][17]
Administration 30 minutes before meals resulted in a 7.0% decrease in serum phosphate. [7][17]
Administration 30 minutes after meals resulted in a 16% decrease in serum phosphate. [17]
Comparative Efficacy Less effective than calcium carbonate in controlling hyperphosphatemia and preventing the progression of secondary hyperparathyroidism in children and young adults on dialysis. [2][5]
Typical Dosage 1-2 tablets (600 mg) three times a day with meals. [9][13]
A maximal dose of 30 mg/kg/day was used in a study of children and young adults. [5]

| | A restricted dose of up to 2.85 g/day was shown to control plasma phosphate in the medium term without evidence of bone toxicity in a study of hemodialysis patients. |[18] |

Visualizations

cluster_GI Gastrointestinal Tract Diet Dietary Phosphate (PO₄³⁻) Stomach Stomach (Acidic pH) Diet->Stomach AlOH3 This compound Al(OH)₃ AlOH3->Stomach Binding Binding Reaction Stomach->Binding Al³⁺ + PO₄³⁻ AlPO4 Insoluble Aluminum Phosphate (AlPO₄) Binding->AlPO4 Excretion Excretion in Feces AlPO4->Excretion

Caption: Mechanism of action of this compound in the GI tract.

start Start: Evaluate New Phosphate Binder synth 1. Synthesize/Obtain Binder Material start->synth char 2. Characterize Material (e.g., XRD, SEM) synth->char assay 4. Conduct Binding Assay (Incubate binder with P solution) char->assay prep_p 3. Prepare Phosphate Solutions (Varying concentrations & pH) prep_p->assay sep 5. Separate Solid/Liquid (Centrifugation/Filtration) assay->sep analyze 6. Analyze Supernatant (Measure remaining [P]) sep->analyze calc 7. Calculate Binding Capacity (e.g., Langmuir isotherm) analyze->calc end_node End: Determine Efficacy calc->end_node

Caption: General experimental workflow for in vitro phosphate binder evaluation.

cluster_effects Treatment Outcomes CKD Chronic Kidney Disease (CKD) HyperP Hyperphosphatemia CKD->HyperP leads to AlOH3 This compound Treatment HyperP->AlOH3 is treated by Desired Desired Effect: ↓ Phosphate Absorption AlOH3->Desired Adverse Adverse Effect: ↑ Systemic Al³⁺ Absorption AlOH3->Adverse Toxicity Potential Toxicity (in Renal Failure) Adverse->Toxicity Neuro Neurotoxicity Toxicity->Neuro Osteo Osteomalacia Toxicity->Osteo

Caption: Logical relationship of hyperphosphatemia, treatment, and side effects.

Experimental Protocols

Protocol 1: Synthesis of Amorphous this compound (AAH) for Research Use

This protocol is adapted from the methodology described by Wang et al. (2019).[11]

1. Objective: To synthesize amorphous this compound (AAH) for use in in vitro phosphate binding assays.

2. Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)
  • Sodium hydroxide (NaOH)
  • Deionized water
  • 0.167 M AlCl₃ solution
  • 0.5 M NaOH solution
  • pH meter
  • Stir plate and stir bar
  • Beakers
  • Centrifuge and centrifuge tubes
  • Freeze-dryer or vacuum oven

3. Procedure:

  • Prepare 300 mL of 0.167 M AlCl₃ solution in a beaker.
  • Place the beaker on a magnetic stir plate and begin stirring at room temperature (21 ± 0.5 °C).
  • Slowly add 0.5 M NaOH solution dropwise to the AlCl₃ solution.
  • Monitor the pH of the solution continuously. Continue adding NaOH until the pH of the suspension reaches 6.0. A white precipitate will form.
  • Age the suspension for 2 hours while stirring continuously.
  • Transfer the suspension to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes to pellet the precipitate.
  • Discard the supernatant. Resuspend the pellet in deionized water to wash away residual salts.
  • Repeat the centrifugation and washing steps three more times.
  • After the final wash, freeze the resulting AAH paste and lyophilize (freeze-dry) until a dry powder is obtained. Alternatively, dry in a vacuum oven at 60°C.
  • Store the dried AAH powder in a desiccator.

Protocol 2: In Vitro Phosphate Binding Isotherm Assay

This protocol evaluates the phosphate binding capacity of a synthesized binder at different phosphate concentrations and pH levels, based on methods described in the literature.[11]

1. Objective: To determine the maximum phosphate sorption capacity (Qmax) of this compound at various pH levels.

2. Materials:

  • Synthesized Amorphous this compound (AAH) powder
  • Potassium phosphate monobasic (KH₂PO₄)
  • Sodium nitrate (NaNO₃)
  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
  • Phosphate stock solution (e.g., 100 mM)
  • 10 mM NaNO₃ background solution
  • Conical tubes (50 mL)
  • Orbital shaker
  • Centrifuge
  • Phosphate assay kit (e.g., Molybdenum Blue method)
  • Spectrophotometer

3. Procedure:

  • Prepare Phosphate Solutions: Create a series of phosphate standard solutions with concentrations ranging from 0.03 mM to 15 mM in a 10 mM NaNO₃ background solution.
  • Set up Binding Reactions: For each pH to be tested (e.g., pH 3, 5, and 7):
  • Add a fixed amount of AAH to a series of 50 mL conical tubes to achieve a final concentration of 2 g/L (e.g., 50 mg of AAH in 25 mL of solution).
  • Add 25 mL of each phosphate standard solution to the corresponding tubes.
  • Adjust the pH of each tube to the target pH using small amounts of HCl or NaOH.
  • Incubation: Cap the tubes and place them on an orbital shaker at room temperature. Equilibrate for 24 hours to ensure the binding reaction reaches completion.
  • Separation: Centrifuge the tubes at 4000 rpm for 15 minutes to pellet the AAH-phosphate complex.
  • Analysis: Carefully collect the supernatant from each tube. Measure the equilibrium phosphate concentration (C) in the supernatant using a suitable phosphate assay.
  • Calculation:
  • Calculate the amount of phosphate sorbed (Qe) by the AAH using the formula: Qe = (C₀ - C) * V / m where:
  • C₀ = Initial phosphate concentration
  • C = Equilibrium phosphate concentration
  • V = Volume of the solution
  • m = Mass of the AAH
  • Plot Qe versus C and fit the data to a sorption model (e.g., Langmuir isotherm) to determine the maximum sorption capacity (Qmax).

Protocol 3: General In Vivo Efficacy Assessment in a Pre-clinical CKD Model

This protocol provides a general framework for evaluating the efficacy of this compound in an animal model of CKD, based on principles from clinical studies.[5][19]

1. Objective: To assess the in vivo efficacy of this compound in reducing serum and urinary phosphate levels in a rodent model of hyperphosphatemia secondary to CKD.

2. Materials & Methods:

  • Animal Model: Use a validated rodent model of CKD (e.g., 5/6 nephrectomy or adenine-induced nephropathy).
  • Animal Housing: House animals in metabolic cages to allow for accurate collection of urine.
  • Diets: Provide a standard rodent chow with a defined phosphate content.
  • Test Article: this compound suspension or powder mixed with food.
  • Groups:
  • Group 1: Sham-operated + Vehicle
  • Group 2: CKD + Vehicle (Control)
  • Group 3: CKD + this compound
  • Acclimation and Induction: Allow animals to acclimate. Induce CKD and wait for hyperphosphatemia to develop (typically 4-8 weeks).

3. Experimental Procedure:

  • Baseline Measurement: Once hyperphosphatemia is established, place all animals in metabolic cages and collect baseline data for 3-5 days, including food intake, body weight, 24-hour urine volume, and blood samples.
  • Washout (if applicable): If animals were on previous treatments, include a washout period of 1-2 weeks.
  • Treatment Period: Randomize CKD animals into control and treatment groups. Administer this compound mixed with a small amount of palatable food immediately before providing the main meal to ensure it is consumed with food. The control group receives the vehicle. Treat for a defined period (e.g., 4 weeks).
  • Monitoring:
  • Weekly: Monitor body weight and general health.
  • End of Study: During the final week, repeat the metabolic cage assessment to collect 24-hour urine samples. At the end of the treatment period, collect terminal blood samples via cardiac puncture under anesthesia.
  • Biochemical Analysis:
  • Serum: Analyze for phosphate, calcium, creatinine, and aluminum levels.
  • Urine: Analyze for phosphate and creatinine excretion.
  • Data Analysis: Compare the changes in serum phosphate, urinary phosphate excretion (normalized to creatinine), and serum aluminum levels between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

4. Efficacy Endpoints:

  • Primary: Reduction in serum phosphate levels compared to the CKD control group.
  • Secondary: Reduction in 24-hour urinary phosphate excretion.
  • Safety: Measurement of serum aluminum levels to assess systemic absorption.

References

Application Notes: The Role of Aluminum Hydroxide in Inducing Th2 Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Aluminum hydroxide, commonly referred to as "alum," is the most widely used adjuvant in human vaccines.[1][2] For decades, its primary role was believed to be a "depot effect," where the adjuvant would slowly release the co-administered antigen, prolonging its interaction with the immune system.[3] While this plays a role, current research reveals a more complex mechanism where this compound actively stimulates the innate immune system to drive a potent T helper 2 (Th2)-biased adaptive immune response.[3][4] This response is crucial for generating strong antibody-mediated immunity against extracellular pathogens.[5] These notes detail the cellular and molecular mechanisms underlying alum's adjuvanticity.

Mechanism of Action

  • Antigen Presentation and Innate Cell Recruitment: Upon injection, this compound forms particles that are readily taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[4][6] This particulate nature enhances phagocytosis and subsequent antigen processing.[4][7] The initial injection also causes localized inflammation, leading to the recruitment of various innate immune cells, including neutrophils, eosinophils, monocytes, and DCs, to the site.[8]

  • The Danger Signal Hypothesis: Uric Acid and NLRP3 Inflammasome Activation: A key aspect of alum's function is its ability to induce sterile tissue damage and cell death at the injection site.[9] This process releases endogenous danger-associated molecular patterns (DAMPs), most notably uric acid.[4][10][11] The release of uric acid acts as a "danger signal" that activates inflammatory DCs.[9][12]

    Concurrently, the phagocytosis of alum particles by macrophages and DCs leads to lysosomal swelling and rupture.[11][13] This intracellular stress, along with other signals like potassium efflux, is sensed by the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome , a multi-protein complex in the cytoplasm of these cells.[1][13][14] Activation of the NLRP3 inflammasome is a critical step for alum's activity.[13][14][15]

  • Cytokine Production and Th2 Polarization: The activated NLRP3 inflammasome cleaves pro-caspase-1 into its active form, caspase-1.[2][14] Active caspase-1 then processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[14][16]

    • IL-1β and IL-18 are crucial for initiating the inflammatory cascade and influencing the differentiation of naive CD4+ T cells.[16][17]

    • DCs activated by alum, through the release of these cytokines, are primed to direct naive CD4+ T cells toward a Th2 phenotype.[16][17]

  • Th2 Cell Effector Functions: Differentiated Th2 cells produce a characteristic set of cytokines, including IL-4, IL-5, and IL-13 .[5][18][19]

    • IL-4 is the signature Th2 cytokine. It promotes the proliferation of Th2 cells, drives B cell class switching to produce IgG1 (in mice) and IgE antibodies, and suppresses Th1 differentiation.[19][20]

    • IL-5 is critical for the development, recruitment, and activation of eosinophils.[21]

    • IL-13 shares many functions with IL-4 and is involved in airway hyperresponsiveness and goblet cell hyperplasia.[19]

This cascade results in a robust humoral immune response, characterized by high titers of neutralizing antibodies, which is the primary goal for many vaccines.[3]

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of this compound adjuvants.

Table 1: In Vivo Cytokine and Antibody Responses to Alum-Adjuvanted Immunization

Analyte Model System Adjuvant/Antigen Key Finding Reference
Uric Acid Mice (Peritoneal Lavage) Alum (nanoparticles) + OVA Significant increase in uric acid levels compared to controls.[10][22] [9][10][11][22]
IL-1β, IL-18, IL-33 Mice/Human Macrophages Alum Secretion is dependent on the NLRP3 inflammasome.[14][15] [14][15]
IL-4, IL-5 Mice (CD4+ T cells) Alum + OVA Increased secretion compared to OVA alone.[16] [16]
Antigen-Specific IgG1 Mice (Serum) Alum + OVA Significantly higher titers compared to OVA alone; indicates a Th2 response.[9][23] [9][23]

| Antigen-Specific IgE | Mice (Serum) | Alum + OVA | Significantly higher titers, a hallmark of Th2-mediated allergic responses.[9][24] |[9][24] |

Table 2: In Vitro Effects of this compound on Dendritic Cells (DCs)

Parameter Cell Type Treatment Result Reference
Co-stimulatory Molecules Mouse BMDCs Alum Increased expression of CD86.[16] [16]
Cytokine Secretion Mouse BMDCs Alum Stimulated release of IL-1β and IL-18 via caspase-1 activation.[16][17] [16][17]

| T Cell Priming | Co-culture of Alum-pulsed DCs and naive CD4+ T cells | Alum + OVA | Primed T cells to produce IFN-γ, IL-4, and IL-5, indicating a mixed but Th2-skewed response.[17] |[17] |

Visualized Pathways and Workflows

G Mechanism of Alum-Induced Th2 Response cluster_APC Antigen Presenting Cell (DC/Macrophage) cluster_Extracellular Extracellular Environment / T Cell Interaction Phagocytosis 2. Phagocytosis Lysosome 3. Lysosomal Destabilization Phagocytosis->Lysosome Alum Particle Engulfment NLRP3 4. NLRP3 Inflammasome Activation Lysosome->NLRP3 Caspase1 5. Caspase-1 Activation NLRP3->Caspase1 Cytokines 6. IL-1β & IL-18 Secretion Caspase1->Cytokines Cleavage of pro-cytokines NaiveT Naive CD4+ T Cell Cytokines->NaiveT Signal 3 Presentation 7. Antigen Presentation (MHC-II) Presentation->NaiveT Signal 1+2 Alum 1. Alum-Antigen Complex Injected Alum->Phagocytosis UricAcid DAMPs Release (e.g., Uric Acid) Alum->UricAcid Cell Stress/ Damage UricAcid->Phagocytosis APC Activation Th2 8. Th2 Cell Differentiation NaiveT->Th2 Th2_Cytokines 9. Secretion of IL-4, IL-5, IL-13 Th2->Th2_Cytokines

Caption: Signaling pathway of this compound-induced Th2 response.

G In Vivo Mouse Immunization Workflow cluster_prep Preparation cluster_imm Immunization & Sampling cluster_analysis Analysis A 1. Prepare antigen solution in sterile PBS C 3. Add antigen to Alum dropwise while mixing A->C B 2. Mix Alum adjuvant suspension (vortex before use) B->C D 4. Incubate for 30-60 min at RT to allow adsorption C->D E 5. Inject mice with Ag-Alum complex (e.g., 100-200 µL, i.p. or s.c.) - Day 0: Prime - Day 14: Boost (optional) D->E F 6. Collect samples at defined time points (e.g., Day 21-28) - Blood for serum (Antibodies) - Spleen/Lymph Nodes (T cells) E->F G 7a. Analyze Serum: Measure Ag-specific IgG1 & IgE by ELISA F->G Serum H 7b. Analyze Splenocytes: - Restimulate with antigen - Measure Th2 cytokines (ELISA/ELISpot) - Identify Th2 cells (Flow Cytometry) F->H Splenocytes

Caption: Workflow for an in vivo mouse immunization experiment using alum.

G In Vitro DC-T Cell Co-Culture Workflow cluster_dc Dendritic Cell (DC) Culture cluster_tcell T Cell Isolation cluster_coculture Co-Culture & Analysis A 1. Generate bone marrow-derived DCs (BMDCs) from mice B 2. Stimulate BMDCs for 24h with: - Antigen alone - Antigen + Alum A->B D 4. Wash stimulated DCs and co-culture with naive CD4+ T cells for 3-5 days B->D C 3. Isolate naive CD4+ T cells from spleen/lymph nodes of a separate mouse C->D E 5. Analyze supernatant for Th2 cytokines (IL-4, IL-5) by ELISA D->E F 6. Analyze T cells for Th2 markers (intracellular IL-4, GATA3) by Flow Cytometry D->F

Caption: Workflow for an in vitro DC stimulation and T cell co-culture.

Experimental Protocols

Protocol 1: In Vivo Mouse Immunization with Alum-Adjuvanted Ovalbumin (OVA)

This protocol describes a standard procedure for immunizing mice to study the Th2-polarizing effects of this compound.

Materials:

  • This compound Adjuvant (e.g., Alhydrogel®, Imject™ Alum)

  • Ovalbumin (OVA), endotoxin-free

  • Sterile, endotoxin-free Phosphate Buffered Saline (PBS)

  • 6-8 week old BALB/c mice (a strain known for strong Th2 responses)

  • Sterile polypropylene tubes

  • Syringes (26-28 gauge needles)

Procedure:

  • Antigen-Adjuvant Preparation (prepare fresh on day of immunization): a. Prepare a 1 mg/mL stock solution of OVA in sterile PBS. b. In a sterile tube, add the desired amount of this compound adjuvant. For a final dose of 1 mg alum per mouse, use the volume corresponding to 1 mg (e.g., 500 µL of a 2 mg/mL suspension).[9] c. To a separate tube, add the desired amount of antigen. For a typical immunization, a dose of 10-20 µg of OVA per mouse is used.[9] Dilute this in PBS to a volume that, when mixed with the adjuvant, will result in the final injection volume (e.g., 100 µL of antigen solution for a final 200 µL injection). d. While gently vortexing the adjuvant suspension, add the antigen solution dropwise. e. Continue to mix gently (e.g., on a rotator) at room temperature for 30-60 minutes to allow for antigen adsorption to the alum particles.[25] f. Bring the final volume to 200 µL per mouse with sterile PBS if necessary.

  • Immunization: a. Gently mix the antigen-alum suspension before drawing into the syringe to ensure homogeneity. b. Immunize mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection with 200 µL of the suspension. c. House the mice according to institutional guidelines. d. A booster immunization can be administered 14 days after the primary immunization using the same protocol.

  • Sample Collection: a. Collect blood via submandibular or tail bleed 7-14 days after the final immunization. Allow blood to clot, centrifuge, and collect serum for antibody analysis. Store at -20°C or below. b. At the experimental endpoint (e.g., Day 21 or 28), euthanize mice and aseptically harvest spleens and/or draining lymph nodes for T cell analysis.

Protocol 2: Measurement of OVA-Specific IgG1 and IgE by Indirect ELISA

This protocol quantifies the Th2-associated antibody isotypes in serum from immunized mice.

Materials:

  • High-binding 96-well ELISA plates

  • OVA (for coating)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., PBST with 1-5% Bovine Serum Albumin or non-fat dry milk)

  • Serum samples from immunized and control mice

  • Detection Antibodies: HRP-conjugated anti-mouse IgG1 and HRP-conjugated anti-mouse IgE

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader (450 nm)

Procedure:

  • Plate Coating: a. Dilute OVA to 1-5 µg/mL in Coating Buffer.[24] b. Add 100 µL of the OVA solution to each well of the 96-well plate. c. Incubate overnight at 4°C.

  • Blocking: a. Wash the plate 3 times with 200 µL/well of Wash Buffer. b. Add 200 µL/well of Blocking Buffer. c. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: a. Wash the plate 3 times with Wash Buffer. b. Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting at 1:100 for IgG1, 1:20 for IgE). c. Add 100 µL of diluted samples to the wells. Include a negative control (serum from naive mice) and a blank (Blocking Buffer only). d. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Detection Antibody Incubation: a. Wash the plate 5 times with Wash Buffer. b. Dilute the HRP-conjugated anti-mouse IgG1 or anti-mouse IgE antibody in Blocking Buffer according to the manufacturer's recommendation. c. Add 100 µL of the diluted detection antibody to the appropriate wells. d. Incubate for 1 hour at room temperature.

  • Development and Reading: a. Wash the plate 5 times with Wash Buffer. b. Add 100 µL/well of TMB Substrate. Incubate in the dark at room temperature for 5-15 minutes. c. Stop the reaction by adding 50 µL/well of Stop Solution. The color will change from blue to yellow. d. Read the absorbance at 450 nm within 15 minutes. Antibody titers can be determined as the reciprocal of the highest dilution giving a signal above a defined cutoff (e.g., 2-3 times the background).[26]

Protocol 3: Flow Cytometry Analysis of Intracellular Cytokines in Th2 Cells

This protocol identifies Th2 cells from the spleens of immunized mice by their expression of the signature cytokine IL-4.

Materials:

  • Splenocytes from immunized mice

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Cell Stimulation Cocktail (containing PMA and Ionomycin)

  • Protein Transport Inhibitor (containing Brefeldin A or Monensin)

  • Fluorescently-conjugated antibodies: anti-CD3, anti-CD4, anti-IL-4, anti-IFN-γ (for Th1 control)

  • Fixation/Permeabilization Buffer Kit

  • FACS tubes and a flow cytometer

Procedure:

  • Cell Preparation: a. Prepare a single-cell suspension of splenocytes by mechanical dissociation. b. Lyse red blood cells using ACK Lysis Buffer. c. Wash cells and resuspend in complete RPMI medium. Count viable cells.

  • In Vitro Restimulation: a. Plate 1-2 x 10⁶ splenocytes per well in a 96-well plate. b. Add Cell Stimulation Cocktail and Protein Transport Inhibitor to the cells. The transport inhibitor is crucial to trap cytokines inside the cell for detection.[27] c. Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Surface Staining: a. Harvest and wash the cells in FACS Buffer (PBS + 2% FBS). b. Resuspend cells in 100 µL of FACS Buffer containing the surface antibodies (e.g., anti-CD3, anti-CD4). c. Incubate for 30 minutes at 4°C in the dark. d. Wash cells twice with FACS Buffer.

  • Fixation and Permeabilization: a. Resuspend the cell pellet in 100 µL of Fixation Buffer. Incubate for 20 minutes at room temperature. b. Wash cells once with Permeabilization Buffer.

  • Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Buffer containing the intracellular antibodies (e.g., anti-IL-4, anti-IFN-γ).[28] b. Incubate for 30 minutes at 4°C in the dark. c. Wash cells twice with Permeabilization Buffer.

  • Acquisition and Analysis: a. Resuspend the final cell pellet in FACS Buffer. b. Acquire events on a flow cytometer. c. Analyze the data by first gating on lymphocytes, then singlets, then CD3+CD4+ T helper cells. Within the CD4+ gate, quantify the percentage of cells positive for IL-4 (Th2) and IFN-γ (Th1).[28]

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of Aluminum Hydroxide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum hydroxide nanoparticle suspensions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound nanoparticle suspension is showing visible aggregation and sedimentation. What are the common causes?

A1: Aggregation of this compound nanoparticles in suspension is primarily caused by a reduction in the repulsive forces between particles, allowing attractive forces (van der Waals) to dominate. The most common contributing factors are:

  • Inappropriate pH: The surface charge of this compound nanoparticles is highly dependent on the pH of the suspension. At the isoelectric point (IEP), the net surface charge is zero, leading to rapid aggregation. For this compound, the IEP is around 11.4, while for aluminum oxide nanoparticles it is typically between pH 7.5 and 9.[1][2] Suspensions are most stable at pH values far from the IEP.

  • High Ionic Strength: The presence of salts in the suspension can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[1]

  • Freeze-Thaw Cycles: Freezing and thawing can cause irreversible aggregation due to the formation of ice crystals and increased solute concentration in the unfrozen portion.[3][4]

  • Lack of appropriate stabilization: Without a stabilizing agent, nanoparticles in a suspension are prone to aggregation over time.

Q2: How does pH affect the stability of my this compound nanoparticle suspension?

A2: The pH of the suspension is a critical factor in maintaining stability. It directly influences the surface charge of the nanoparticles, which is quantified by the zeta potential. A high absolute zeta potential (typically > +30 mV or < -30 mV) indicates strong inter-particle repulsion and a stable suspension. Conversely, a zeta potential close to zero leads to aggregation. For this compound nanoparticles, a positive surface charge is generally observed at neutral and acidic pH, contributing to stability.[1]

Q3: What are the recommended pH ranges for maintaining a stable this compound nanoparticle suspension?

A3: To maintain a stable suspension, the pH should be adjusted to a range where the zeta potential is sufficiently high. For aluminum oxide nanoparticles, which are often a component of this compound adjuvants, a pH around 4 has been shown to enhance stability by maximizing electrostatic repulsion.[5] It is crucial to determine the optimal pH for your specific nanoparticle system experimentally.

Q4: I need to use a stabilizer. Which type is most effective for this compound nanoparticles?

A4: The choice of stabilizer depends on the specific application and requirements of your formulation. Common stabilizers include:

  • Inorganic Salts: Sodium polyphosphate has been shown to be an effective stabilizer for this compound nanoparticle suspensions.[6]

  • Sugars and Polymers: Trehalose and polyvinyl alcohol (PVA) have also been investigated, although their effectiveness can vary.[6]

  • Surfactants: Non-ionic surfactants like Tween 20 can be used to prevent agglomeration during precipitation.

  • Fatty Acids: Oleic acid can be used for surface modification to improve dispersion in organic media.[7]

Q5: My application requires the nanoparticles to be in a solid form. How can I prevent aggregation during drying?

A5: Freeze-drying (lyophilization) is a common method for obtaining powdered nanoparticles. To prevent aggregation during this process, cryoprotectants are essential. Trehalose is a commonly used cryoprotectant that can help maintain particle separation and prevent aggregation by forming a glassy matrix.[3]

Data Presentation

Table 1: Influence of pH on Zeta Potential of Aluminum Oxide/Hydroxide Nanoparticles

pHZeta Potential (mV)ObservationReference
< 5> +30Stable suspension due to strong electrostatic repulsion[1]
7.5 - 9.0~ 0Unstable, significant aggregation (Isoelectric Point)[1]
> 10< -30Stable suspension due to strong electrostatic repulsion[1]

Note: The exact isoelectric point can vary depending on the specific synthesis method and purity of the nanoparticles.

Table 2: Comparison of Stabilizer Effectiveness on this compound Nanoparticle Suspension Stability

StabilizerConcentrationSedimentation Degree (%) after 15 daysEfficacyReference
None-> 7.76Low[6]
Sodium Polyphosphate0.2% and 1.0%5.18High[6]
TrehaloseNot SpecifiedHigher than controlLow[6]
Polyvinyl Alcohol (PVA)Not SpecifiedHigher than controlLow[6]

Experimental Protocols

Protocol 1: pH Adjustment for Suspension Stabilization

This protocol describes how to adjust the pH of an this compound nanoparticle suspension to enhance stability.

  • Materials:

    • This compound nanoparticle suspension

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Place the nanoparticle suspension in a beaker with a stir bar and place it on a stir plate.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Immerse the pH electrode in the suspension and monitor the initial pH.

    • To decrease the pH, add 0.1 M HCl dropwise while continuously stirring and monitoring the pH.

    • To increase the pH, add 0.1 M NaOH dropwise while continuously stirring and monitoring the pH.

    • Allow the suspension to equilibrate for 5-10 minutes after each addition before recording the final pH.

    • Adjust the pH to the desired value (e.g., around 4 for enhanced stability of alumina-based particles).

    • Monitor the suspension for any signs of aggregation or sedimentation over time.

Protocol 2: Stabilization with Sodium Polyphosphate

This protocol provides a method for stabilizing an this compound nanoparticle suspension using sodium polyphosphate.

  • Materials:

    • This compound nanoparticle suspension

    • Sodium polyphosphate

    • Deionized water

    • Stir plate and stir bar

    • Analytical balance

  • Procedure:

    • Prepare a stock solution of sodium polyphosphate (e.g., 1% w/v) in deionized water.

    • Place a known volume and concentration of the this compound nanoparticle suspension in a beaker with a stir bar.

    • While stirring, add the sodium polyphosphate stock solution dropwise to the nanoparticle suspension to achieve the desired final concentration (e.g., 0.2% or 1.0%).

    • Continue stirring for at least 30 minutes to ensure complete mixing and adsorption of the stabilizer onto the nanoparticle surfaces.

    • Visually inspect the suspension for any signs of aggregation. For quantitative analysis, particle size and zeta potential can be measured.

Protocol 3: Surface Modification with Oleic Acid

This protocol outlines a general procedure for the surface modification of this compound/oxide nanoparticles with oleic acid to improve their dispersibility in non-polar solvents.

  • Materials:

    • This compound/oxide nanoparticles

    • Oleic acid

    • An organic solvent (e.g., o-xylene)

    • Reaction flask with a condenser

    • Heating mantle with a temperature controller

    • Stir plate and stir bar

    • Centrifuge

  • Procedure:

    • Disperse a known amount of nanoparticles in the organic solvent in the reaction flask.

    • Add the desired amount of oleic acid to the suspension.

    • Heat the mixture to a specific temperature (e.g., 50°C) under constant stirring.

    • Allow the reaction to proceed for a set time (e.g., 1 hour).

    • After the reaction, cool the suspension to room temperature.

    • Separate the surface-modified nanoparticles from the solvent by centrifugation.

    • Wash the nanoparticles several times with a fresh solvent to remove any unreacted oleic acid.

    • Dry the modified nanoparticles under vacuum.

Visualizations

electrostatic_stabilization cluster_0 Two Nanoparticles in Suspension cluster_1 Formation of Electrical Double Layer cluster_2 Stern Layer cluster_3 Diffuse Layer cluster_4 Repulsion Prevents Aggregation A NP+ C NP+ B NP+ G NP+ D NP+ c1 c2 c3 d1 d2 d3 e1 e2 e3 e4 f1 f2 f3 f4 H NP+ G->H Repulsive Force experimental_workflow start Start: Aggregated Nanoparticle Suspension prep Prepare Stabilizer Solution (e.g., Sodium Polyphosphate) start->prep mix Add Stabilizer to Nanoparticle Suspension with Stirring prep->mix equilibrate Allow for Equilibration (e.g., 30 min stirring) mix->equilibrate analyze Characterize Suspension (Particle Size, Zeta Potential) equilibrate->analyze stable Result: Stable Nanoparticle Suspension analyze->stable Successful troubleshoot Troubleshoot: Adjust pH or Stabilizer Concentration analyze->troubleshoot Aggregation Persists troubleshoot->mix logical_relationship problem Problem: Nanoparticle Aggregation cause1 Inappropriate pH problem->cause1 cause2 High Ionic Strength problem->cause2 cause3 No Stabilizer problem->cause3 solution1 Adjust pH away from IEP cause1->solution1 solution2 Use Low Ionic Strength Buffer or Deionized Water cause2->solution2 solution3 Add a Suitable Stabilizer (e.g., Sodium Polyphosphate) cause3->solution3

References

Technical Support Center: Optimizing Protein Adsorption to Aluminum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protein adsorption on aluminum hydroxide.

Troubleshooting Guides

Issue 1: Low or No Protein Adsorption

Question: My protein is not adsorbing efficiently to the this compound adjuvant. What are the potential causes and how can I troubleshoot this?

Answer:

Low protein adsorption is a common issue that can arise from several factors related to the physicochemical properties of your protein, the this compound, and the formulation buffer.

Possible Causes and Solutions:

  • Electrostatic Repulsion: The primary driving force for protein adsorption to this compound is often electrostatic attraction.[1][2] this compound has a point of zero charge (PZC) of approximately 11, meaning it is positively charged at physiological pH (around 7.4).[3][4][5] If your protein has a high isoelectric point (pI) and is also positively charged at the formulation pH, electrostatic repulsion will prevent efficient binding.[6]

    • Solution 1: Adjusting pH: Ensure the formulation pH is between the pI of your protein and the PZC of the this compound.[5] For acidic proteins (low pI), a pH of 6.0-7.4 is generally effective.[7]

    • Solution 2: Phosphate Pre-treatment: Pre-treating the this compound with a carefully selected concentration of phosphate anions can reduce its positive surface charge or even impart a negative charge, facilitating the adsorption of basic (positively charged) proteins.

  • Buffer Composition: The components of your buffer can interfere with adsorption.

    • Phosphate Buffers: Phosphate ions can compete with the protein for binding sites on the this compound surface, leading to reduced adsorption.[1][2]

    • Solution: If possible, perform the initial adsorption in a low-ionic-strength, non-phosphate buffer like saline or Tris. If a phosphate buffer is required for protein stability, use the lowest effective concentration.

  • High Ionic Strength: High salt concentrations can shield the electrostatic interactions necessary for adsorption, leading to decreased binding.[1][3]

    • Solution: Reduce the ionic strength of the buffer during the adsorption step. Dialyze your protein into a low-salt buffer before mixing with the adjuvant.

  • Protein Concentration: The ratio of protein to adjuvant is critical. If the protein concentration is too high, it can saturate the available binding sites on the this compound.[7]

    • Solution: Optimize the protein-to-adjuvant ratio by performing a titration experiment to determine the maximum adsorption capacity.

  • Adjuvant Quality and Age: The properties of this compound can change over time. Aging can lead to crystallization and a decrease in surface area, which in turn reduces protein adsorption capacity.[8]

    • Solution: Use a fresh, well-characterized batch of this compound. Ensure proper storage conditions as recommended by the manufacturer.

Issue 2: Protein Desorption After Adsorption

Question: I've confirmed initial protein adsorption, but the protein appears to be desorbing from the this compound over time or upon buffer exchange. Why is this happening and what can be done?

Answer:

Protein desorption can compromise the stability and efficacy of your formulation. This issue often arises from changes in the formulation environment or weak initial binding.

Possible Causes and Solutions:

  • Introduction of Competing Ions: As mentioned previously, ions like phosphate can displace adsorbed proteins.[9] This is a common issue when transferring the protein-adjuvant complex into a final formulation buffer containing phosphate.

    • Solution 1: Stronger Initial Binding: Optimize the initial adsorption conditions (pH, low ionic strength) to ensure a strong, stable interaction.

    • Solution 2: Engineered High-Affinity Tags: For critical applications, consider site-specific modification of the protein with tags that have a high affinity for this compound, such as peptides containing phosphoserine residues.[7][10]

  • Changes in pH: A shift in pH away from the optimal range for electrostatic attraction can lead to desorption.

    • Solution: Maintain a stable pH throughout the formulation and storage process. Use a buffer with sufficient buffering capacity at the target pH.

  • Presence of Surfactants: Certain surfactants can aid in the elution of proteins from this compound.[6][11]

    • Solution: If surfactants are not intended for elution, ensure they are absent from your buffers. If they are necessary for protein stability, screen different non-ionic surfactants at low concentrations to find one with minimal impact on adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of protein adsorption to this compound?

A1: The primary mechanism is typically electrostatic attraction.[1][2] this compound is positively charged at neutral pH, and it effectively adsorbs proteins that are negatively charged (i.e., proteins with an isoelectric point below the formulation pH).[6][12] Other interactions like hydrophobic interactions and ligand exchange can also play a role.[1][12]

Q2: How does pH affect protein adsorption?

A2: The pH of the formulation is a critical factor.[1] It determines the surface charge of both the this compound and the protein. For optimal adsorption through electrostatic interaction, the pH should be between the isoelectric point (pI) of the protein and the point of zero charge (PZC) of the this compound (approximately 11).[5]

Q3: Can I use phosphate-buffered saline (PBS) for my adsorption studies?

A3: It is generally not recommended for the initial adsorption step. Phosphate ions in PBS can compete with the protein for binding sites on the this compound, which can significantly reduce the adsorption capacity.[1][2] It is better to use a non-phosphate buffer like saline for the adsorption process and then, if necessary, exchange the buffer.

Q4: How can I quantify the amount of protein adsorbed to this compound?

A4: A common method is to measure the amount of protein remaining in the supernatant after the this compound has been pelleted by centrifugation.[13] The difference between the initial total protein and the unbound protein in the supernatant gives the amount of adsorbed protein. Common protein quantification assays like the Lowry, Bradford, or BCA assays can be used, but they may require modifications to account for interference from the this compound itself.[14][15][16][17][18][19][20]

Q5: What is the typical protein adsorption capacity of this compound?

A5: The adsorption capacity can vary depending on the specific type of this compound, its surface area, and the properties of the protein being adsorbed. However, at low protein concentrations, it is possible to achieve close to 100% adsorption.[7] As the protein concentration increases, the available binding sites become saturated.

Q6: Does the physical state of the this compound matter?

A6: Yes, the physical state is important. Crystalline this compound (boehmite) is often used.[7] The particle size and surface area are key parameters; smaller particles generally provide a larger surface area for adsorption.[3] Aggregation of this compound particles can reduce the available surface area and negatively impact adsorption and immunogenicity.[21]

Q7: How does this compound act as an adjuvant to enhance the immune response?

A7: this compound enhances the immune response through several mechanisms, including a "depot effect" where it allows for the slow release of the antigen, promoting a prolonged immune response.[1][12] It also facilitates the uptake of the antigen by antigen-presenting cells (APCs).[1][12] Furthermore, it can activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18, which help to stimulate and shape the immune response.[1][4][22][23]

Data Presentation

Table 1: Key Physicochemical Properties Influencing Protein Adsorption

ParameterThis compoundProteinOptimal Condition for Adsorption
Surface Charge at neutral pH Positive[3][4]Negative (for acidic proteins)Opposite charges to promote electrostatic attraction.[5]
Point of Zero Charge (PZC) ~11[3][4][5]--
Isoelectric Point (pI) -Protein-dependentpH should be between the protein's pI and the adjuvant's PZC.[5]

Table 2: Influence of Formulation Variables on Protein Adsorption

VariableEffect on AdsorptionRecommendation
pH High impact on surface charge of both protein and adjuvant.[1]Optimize pH to be between the pI of the protein and the PZC of Al(OH)₃.[5]
Ionic Strength High ionic strength can decrease adsorption by shielding electrostatic interactions.[1][3]Use low ionic strength buffers for the adsorption step.
Buffer Type Phosphate-containing buffers can compete for binding sites and reduce adsorption.[1][2]Use non-phosphate buffers like saline or Tris for initial adsorption.
Protein:Adjuvant Ratio High protein concentration can saturate binding sites.[7]Perform titration experiments to determine optimal ratio and maximum capacity.
Temperature Can influence the rate of interaction.[7]Typically performed at room temperature, but can be optimized for specific proteins.

Experimental Protocols

Protocol 1: General Protein Adsorption to this compound

  • Preparation of Protein Solution:

    • Prepare the protein solution in a low-ionic-strength, phosphate-free buffer (e.g., 0.9% NaCl).

    • Determine the initial protein concentration using a suitable protein assay (e.g., BCA or Bradford).

  • Preparation of this compound Suspension:

    • If the this compound is in a concentrated stock, dilute it to the desired working concentration with the same buffer used for the protein.

    • Ensure the this compound is well-suspended by gentle vortexing or inversion before use.

  • Adsorption Reaction:

    • Add the protein solution to the this compound suspension dropwise while gently mixing. A common starting ratio is 1:1 by volume.[24]

    • Incubate the mixture at room temperature for at least 30-60 minutes with gentle, continuous mixing (e.g., on a rotator or orbital shaker) to allow for complete adsorption.[13][24]

  • Separation of Adsorbed and Unadsorbed Protein:

    • Centrifuge the suspension to pellet the this compound-protein complex (e.g., 1,000 x g for 5 minutes).[7]

    • Carefully collect the supernatant, which contains the unadsorbed protein.

  • Quantification of Adsorbed Protein:

    • Measure the protein concentration in the supernatant using the same protein assay as in step 1.

    • Calculate the amount of adsorbed protein using the following formula:

      • Adsorbed Protein = Total Initial Protein - Unadsorbed Protein in Supernatant

Protocol 2: Quantification of Unadsorbed Protein using the BCA Assay

  • Prepare BSA Standards: Prepare a series of Bovine Serum Albumin (BSA) standards with known concentrations (e.g., 0 to 2 mg/mL) in the same buffer as your samples.[16]

  • Prepare Samples:

    • Use the supernatant collected in Protocol 1, Step 4.

    • If necessary, dilute the supernatant to ensure the protein concentration falls within the linear range of the BCA assay.

  • BCA Assay Procedure (Microplate format):

    • Pipette 10-25 µL of each standard and unknown sample into separate wells of a 96-well microplate.[15][16][25]

    • Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[11][16]

    • Add 200 µL of the BCA working reagent to each well.[15][16]

    • Mix the plate thoroughly on a plate shaker for 30 seconds.

    • Incubate the plate at 37°C for 30 minutes.[15][16]

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm using a microplate reader.[15][16]

  • Calculate Protein Concentration:

    • Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.

    • Use the standard curve to determine the protein concentration of your unknown samples.

Note on Lowry Assay: While the Lowry assay can be used, this compound is known to interfere with it.[14] A modified protocol that includes an additional centrifugation step after the addition of the alkaline copper solution has been shown to improve accuracy.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_adsorption Adsorption cluster_analysis Analysis Prot_Sol Protein Solution (Low Salt, No Phosphate) Mix Mix Protein and Al(OH)3 Prot_Sol->Mix AlOH3_Susp This compound Suspension AlOH3_Susp->Mix Incubate Incubate with Gentle Agitation Mix->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant (Unbound Protein) Centrifuge->Supernatant Quantify Quantify Protein in Supernatant Supernatant->Quantify Calculate Calculate Adsorbed Protein Quantify->Calculate

Caption: Experimental workflow for protein adsorption to this compound.

factors_affecting_adsorption cluster_factors Influencing Factors Adsorption Protein Adsorption Capacity pH pH pH->Adsorption Ionic_Strength Ionic Strength Ionic_Strength->Adsorption Buffer Buffer Composition Buffer->Adsorption Protein_pI Protein pI Protein_pI->Adsorption Protein_Conc Protein:Adjuvant Ratio Protein_Conc->Adsorption Adjuvant_Props Adjuvant Properties (PZC, Surface Area) Adjuvant_Props->Adsorption

Caption: Key factors influencing protein adsorption to this compound.

nlrp3_pathway cluster_cell Antigen Presenting Cell (e.g., Macrophage) AlOH3 This compound (Alum) Phagocytosis Phagocytosis AlOH3->Phagocytosis Phagolysosome Phagolysosome Destabilization Phagocytosis->Phagolysosome NLRP3 NLRP3 Inflammasome Assembly Phagolysosome->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Secretion Casp1->IL1b Cleavage ProIL1b Pro-IL-1β ProIL1b->IL1b Immune_Response Inflammatory Immune Response IL1b->Immune_Response

Caption: Activation of the NLRP3 inflammasome by this compound.

References

"troubleshooting aluminum hydroxide precipitation in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum hydroxide precipitation.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental precipitation of this compound.

Issue 1: No precipitate is forming.

  • Question: I've mixed my aluminum salt solution with a base, but no this compound precipitate is forming. What could be the cause?

  • Answer: This issue typically arises from pH being outside the optimal precipitation range. This compound is amphoteric, meaning it dissolves in both strongly acidic and strongly alkaline conditions.[1][2]

    • Acidic Solution (Low pH): In acidic conditions, the aluminum exists as soluble hydrated aluminum ions, such as [Al(H₂O)₆]³⁺.[3]

    • Strongly Alkaline Solution (High pH): In highly basic solutions, the this compound precipitate redissolves to form soluble aluminate ions, such as [Al(OH)₄]⁻.[1][2]

    • Solution: Carefully monitor and adjust the pH of your solution to the optimal precipitation range, which is typically between pH 6 and 8.[4] The isoelectric point, where solubility is at its minimum, is around pH 7.7.[2][5]

Issue 2: The precipitate is forming a gel that is difficult to filter.

  • Question: My this compound precipitate is gelatinous and clogs the filter paper, making it very difficult to isolate the solid. Why is this happening and how can I fix it?

  • Answer: The formation of a gelatinous precipitate is a known characteristic of freshly prepared this compound.[2] This is often due to the rapid formation of amorphous, highly hydrated particles.[6] Several factors can influence the physical properties of the precipitate:

    • Rapid pH Change: Adding a strong base too quickly can lead to localized high pH, promoting the formation of a gel.

    • Low Temperature: Precipitation at lower temperatures can sometimes favor the formation of more gelatinous structures.

    • High Reactant Concentration: High concentrations of aluminum salts and base can lead to rapid, uncontrolled precipitation and gel formation.

    • Troubleshooting Steps:

      • Slower Reagent Addition: Add the basic solution dropwise while vigorously stirring the aluminum salt solution.[7] This ensures a more uniform pH throughout the solution.

      • Temperature Control: Increasing the temperature of the reaction can sometimes promote the formation of a more crystalline and less gelatinous precipitate.[7]

      • Dilute Solutions: Working with more dilute solutions of your aluminum salt and base can slow down the precipitation rate, allowing for the formation of larger, more easily filterable particles.[7]

      • Aging the Precipitate: Allowing the precipitate to age in the mother liquor, sometimes with gentle heating, can lead to a process of crystallization where the gelatinous amorphous form converts to a more crystalline, filterable solid.[8]

Issue 3: The yield of the precipitate is lower than expected.

  • Question: I'm not getting the theoretical yield of this compound. What could be causing this loss of product?

  • Answer: A low yield can be attributed to several factors, primarily related to the solubility of this compound under your experimental conditions.

    • Incorrect pH: As mentioned, if the final pH of your solution is too acidic or too alkaline, a portion of your product will remain dissolved in the solution.[1][2]

    • Presence of Complexing Agents: Certain ions in your solution can form soluble complexes with aluminum, thereby reducing the amount of free aluminum available to precipitate.

    • Washing with Acidic or Basic Solutions: Washing the precipitate with a solution that is not pH-neutral can cause some of the product to dissolve.

    • Solution:

      • Confirm the final pH of your precipitation mixture is within the 6-8 range.

      • Ensure your reagents do not contain high concentrations of ions that can form strong complexes with aluminum.

      • Wash the final precipitate with deionized water or a neutral salt solution to remove impurities without dissolving the product.

Issue 4: The precipitate has an unexpected color.

  • Question: My this compound precipitate is not white. Why does it have a color?

  • Answer: A pure this compound precipitate should be white.[2] The presence of color usually indicates contamination from other metal ions.

    • Common Contaminants: Iron is a common contaminant that can impart a reddish-brown or yellowish color to the precipitate in the form of iron(III) hydroxide. Other transition metals can also lead to colored precipitates.

    • Source of Contamination: The contamination could originate from your starting materials (aluminum salt) or the reaction vessel.

    • Solution:

      • Use high-purity reagents.

      • Ensure your glassware is thoroughly cleaned and free of any metal residues.

      • If contamination is suspected in the final product, you can attempt to purify it by dissolving the precipitate in a minimal amount of strong acid, then re-precipitating the this compound by carefully adjusting the pH to the 6-8 range. This process may leave some of the more acid- or base-insoluble impurities behind.

Data Presentation

Table 1: Solubility of this compound at Different pH Values (25°C)

pHPredominant Aluminum SpeciesSolubilityState
< 4Al³⁺ (hydrated)HighSoluble
4 - 6Al(OH)²⁺, Al(OH)₂⁺DecreasingPrecipitating
6 - 8Al(OH)₃MinimumPrecipitate
8 - 10Al(OH)₃ / [Al(OH)₄]⁻IncreasingPrecipitate/Dissolving
> 10[Al(OH)₄]⁻HighSoluble

This table provides a qualitative overview. The exact solubility is dependent on temperature, ionic strength, and the specific crystalline form of the this compound.

Table 2: Factors Influencing the Nature of this compound Precipitate

FactorCondition Favoring Gelatinous PrecipitateCondition Favoring Crystalline Precipitate
Rate of Base Addition Rapid additionSlow, dropwise addition[7]
Temperature Lower temperatureIncreased temperature[7]
Reactant Concentration High concentrationLow concentration[7]
Aging Short or no aging timeProlonged aging in mother liquor[8]
Ionic Strength Low ionic strengthHigher ionic strength (can promote flocculation)

Experimental Protocols

Protocol 1: Preparation of this compound by Precipitation

Objective: To synthesize this compound by the reaction of an aluminum salt with a base.

Materials:

  • Aluminum chloride (AlCl₃) or aluminum sulfate (Al₂(SO₄)₃)

  • Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), 1 M solution

  • Deionized water

  • pH meter or pH indicator strips

  • Beakers

  • Magnetic stirrer and stir bar

  • Burette

  • Buchner funnel and filter paper

  • Wash bottle

Methodology:

  • Prepare a 0.5 M solution of the chosen aluminum salt in deionized water.

  • Place a beaker containing the aluminum salt solution on a magnetic stirrer and begin stirring.

  • Calibrate the pH meter and place the probe in the aluminum salt solution.

  • Slowly add the 1 M base solution dropwise from a burette while continuously monitoring the pH.

  • Continue adding the base until the pH of the solution is stable in the range of 6.5-7.5. A white precipitate will form.

  • Allow the precipitate to stir for an additional 30 minutes to ensure the reaction is complete.

  • (Optional) For a more crystalline product, gently heat the suspension to around 60°C for 1 hour while stirring.

  • Turn off the heat and stirrer and allow the precipitate to settle.

  • Decant the supernatant liquid.

  • Wash the precipitate by adding deionized water, stirring, allowing it to settle, and decanting the supernatant. Repeat this washing step 3-4 times to remove soluble byproducts.

  • Isolate the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of deionized water.

  • Dry the this compound precipitate in an oven at a temperature below 100°C to avoid dehydration to aluminum oxide.

Protocol 2: Determination of Acid-Neutralizing Capacity (ANC)

Objective: To quantify the capacity of a synthesized this compound sample to neutralize acid. This protocol is adapted from the USP <301> general chapter.[9][10]

Materials:

  • Synthesized this compound powder

  • 0.1 M Hydrochloric acid (HCl), standardized

  • 0.1 M Sodium hydroxide (NaOH), standardized

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Burette

  • Volumetric flasks and pipettes

  • Beakers

  • Thermostatically controlled water bath (set to 37°C)

Methodology:

  • Accurately weigh approximately 0.5 g of the dried this compound powder and record the mass.

  • Transfer the powder to a 250 mL beaker.

  • Using a volumetric pipette, add 100.0 mL of 0.1 M HCl to the beaker.

  • Place the beaker in a water bath maintained at 37°C.

  • Stir the mixture continuously with a magnetic stirrer for 1 hour.

  • After 1 hour, remove the beaker from the water bath and cool to room temperature.

  • Calibrate the pH meter.

  • Titrate the excess HCl in the solution with standardized 0.1 M NaOH using the pH meter to determine the endpoint. The endpoint is typically around pH 7.

  • Record the volume of NaOH used.

  • Calculation:

    • Moles of initial HCl = (Volume of HCl in L) x (Molarity of HCl)

    • Moles of NaOH used for back-titration = (Volume of NaOH in L) x (Molarity of NaOH)

    • Moles of HCl neutralized by Al(OH)₃ = (Moles of initial HCl) - (Moles of NaOH used)

    • ANC (mEq/g) = [(Moles of HCl neutralized) x 1000] / (Mass of Al(OH)₃ in g)

Visualizations

Chemical_Equilibria cluster_pH Effect of pH on Aluminum Species in Solution Acidic_pH Low pH (< 4) Strongly Acidic Al_ion Soluble [Al(H₂O)₆]³⁺ Mid_pH Near Neutral pH (6-8) Precipitation Zone Al_hydroxide Insoluble Al(OH)₃ (solid) Alkaline_pH High pH (> 10) Strongly Alkaline Aluminate_ion Soluble [Al(OH)₄]⁻ Al_ion->Al_hydroxide + 3OH⁻ Al_hydroxide->Al_ion + 3H⁺ Al_hydroxide->Aluminate_ion + OH⁻ Aluminate_ion->Al_hydroxide + H⁺

Caption: Chemical equilibria of aluminum species in aqueous solution as a function of pH.

Troubleshooting_Workflow start Start: Precipitation Issue q1 Is a precipitate forming? start->q1 q2 Is the precipitate gelatinous and hard to filter? q1->q2 Yes solution1 Check & Adjust pH to 6-8 range. Solution may be too acidic or alkaline. q1->solution1 No a1_yes Yes a1_no No q3 Is the yield low? q2->q3 No solution2 Slow reagent addition. Increase temperature. Use dilute solutions. Age the precipitate. q2->solution2 Yes a2_yes Yes a2_no No q4 Is the precipitate colored? q3->q4 No solution3 Verify final pH is 6-8. Check for complexing agents. Wash with neutral solution. q3->solution3 Yes a3_yes Yes a3_no No solution4 Use high-purity reagents. Clean glassware thoroughly. Consider redissolving and re-precipitating. q4->solution4 Yes end Problem Resolved q4->end No a4_yes Yes solution1->end solution2->end solution3->end solution4->end

Caption: A logical workflow for troubleshooting common this compound precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the chemical formula for this compound? A1: The chemical formula for this compound is Al(OH)₃. It is also known as alumina trihydrate (ATH).[11]

Q2: Why is this compound considered amphoteric? A2: this compound is amphoteric because it can act as both an acid and a base. In the presence of an acid, it acts as a Brønsted-Lowry base, neutralizing the acid to form an aluminum salt and water (e.g., Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O). In the presence of a strong base, it acts as a Lewis acid, accepting hydroxide ions to form a soluble aluminate complex (e.g., Al(OH)₃ + OH⁻ → [Al(OH)₄]⁻).[1][2]

Q3: What is the difference between amorphous and crystalline this compound? A3: Amorphous this compound is a freshly precipitated, non-crystalline form that often appears as a gel.[2][6] It is generally more soluble and reactive. Crystalline forms, such as gibbsite and bayerite, have an ordered atomic structure. Amorphous this compound can convert to a more stable crystalline form over time, a process known as aging.[8]

Q4: Can I use aluminum foil to prepare this compound? A4: While it is chemically possible to react aluminum metal with a base to form this compound, it is not a recommended laboratory procedure for obtaining a pure product. Commercial aluminum foil often has a protective oxide layer and may contain other metals as alloys, which would introduce impurities into your final product. It is better to start with a high-purity aluminum salt.

Q5: How does ionic strength affect the precipitation of this compound? A5: Ionic strength can have a complex effect on precipitation. An increase in ionic strength can decrease the activity of the aluminum and hydroxide ions, which may slightly increase solubility. However, the presence of excess ions can also promote the aggregation of colloidal particles (flocculation), which can aid in the separation of the precipitate from the solution. The specific ions present are also important, as some may interact with the this compound particles.

Q6: What is the Ksp of this compound? A6: The solubility product constant (Ksp) for this compound is very low, indicating its poor solubility in water. The reported values can vary depending on the crystalline form of the Al(OH)₃, but a commonly cited value is around 1.3 x 10⁻³³. This value can differ for the amorphous form versus crystalline forms like gibbsite.

References

Technical Support Center: Enhancing the Thermal Stability of Aluminum Hydroxide Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the thermal stability of aluminum hydroxide (ATH) flame retardants.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the modification of this compound to improve its thermal stability.

Problem Possible Causes Recommended Solutions
Poor dispersion of modified ATH in the polymer matrix. 1. Incomplete or ineffective surface modification.[1] 2. Agglomeration of ATH particles before or during mixing.[1] 3. Incompatibility between the surface modifier and the polymer matrix.1. Optimize the concentration of the modifying agent and reaction conditions (temperature, time). 2. Use ultrasonication or high-shear mixing to break up agglomerates. 3. Select a coupling agent or surfactant that is compatible with both ATH and the specific polymer being used.[1]
Premature decomposition of ATH during polymer processing. 1. The processing temperature exceeds the decomposition temperature of the unmodified or inadequately modified ATH (typically starts around 180-200°C).[2] 2. Presence of impurities in the ATH that lower its decomposition temperature.[2]1. Select a modification method that significantly increases the decomposition temperature of ATH (e.g., coating with more stable materials, hydrothermal treatment). 2. Use high-purity ATH with low levels of sodium oxide.[2] 3. Lower the processing temperature of the polymer if possible.
Inconsistent thermal stability results between batches. 1. Variation in the quality or particle size of the raw ATH. 2. Inconsistent application of the modification procedure. 3. Calibration issues with thermal analysis equipment (TGA/DSC).1. Characterize the incoming ATH for each batch to ensure consistency in particle size and purity. 2. Standardize all experimental parameters, including reagent concentrations, reaction times, temperatures, and mixing speeds. 3. Regularly calibrate TGA/DSC instruments using standard reference materials.
Reduced flame retardant efficiency after modification. 1. The modification process has significantly reduced the water content of the ATH. 2. The coating material interferes with the endothermic decomposition of ATH.1. Optimize the modification process to enhance thermal stability without excessive loss of hydrated water. Partial surface dehydration needs to be carefully controlled.[2] 2. Select coating materials that are either flame retardant themselves or do not hinder the release of water from ATH at combustion temperatures.
Modified ATH shows increased moisture absorption. 1. The surface modification has introduced hydrophilic functional groups.[1]1. Use hydrophobic surface modifiers, such as silane coupling agents with long alkyl chains or stearic acid. 2. Ensure proper drying of the modified ATH and store it in a desiccated environment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the improvement of the thermal stability of this compound.

1. Why is it necessary to improve the thermal stability of this compound?

Standard this compound begins to decompose at approximately 180-200°C.[2] This low decomposition temperature limits its application in polymers that require high processing temperatures, as the premature release of water can cause blistering and compromise the mechanical properties of the final product.[2] Improving its thermal stability allows for its incorporation into a wider range of plastics and enhances the overall performance of the flame-retardant material.

2. What are the main methods to improve the thermal stability of ATH?

The primary methods include:

  • Surface Coating: Applying a thin layer of a more thermally stable material, such as magnesium hydroxide, zinc borate, or silica, onto the ATH particles.[2]

  • Surface Modification with Coupling Agents: Using agents like silanes or titanates to create a chemical bond between the ATH surface and the polymer matrix, which can also enhance thermal stability.[1][2]

  • Hydrothermal Phase Transfer: Converting aluminum trihydroxide (gibbsite) to the more thermally stable boehmite phase through hydrothermal treatment.[2]

  • Partial Surface Dehydration: Carefully controlled heating to remove a portion of the surface water, which can increase the onset of decomposition.[2]

  • High Purification: Reducing impurities, particularly sodium oxide, which can catalyze the thermal decomposition of ATH.[2]

  • Doping: Introducing certain metal ions into the ATH crystal lattice to alter its decomposition behavior.[1]

3. How does particle size affect the thermal stability of ATH?

Smaller ATH particles generally have a larger surface area, which can lead to a slightly lower onset of decomposition due to the increased number of surface sites where dehydration can initiate. However, smaller particles can also offer better dispersion and a more efficient flame-retardant effect in the polymer matrix.

4. What are the key characterization techniques to evaluate the thermal stability of modified ATH?

The most common techniques are:

  • Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of temperature, providing precise information on the onset of decomposition and the total water loss.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, identifying the endothermic decomposition peaks and the energy absorbed during the process.

  • X-ray Diffraction (XRD): Used to identify the crystalline phases of ATH and to confirm phase transformations, such as the conversion of gibbsite to boehmite.

  • Scanning Electron Microscopy (SEM): Provides images of the particle morphology and can be used to assess the quality of coatings and the dispersion of ATH in a polymer matrix.

5. Can improving thermal stability negatively impact the flame retardant properties of ATH?

Yes, if the modification significantly reduces the amount of hydrated water or if the coating material acts as a barrier, preventing the timely release of water vapor during combustion. The goal is to delay the onset of decomposition to a higher temperature without compromising the endothermic cooling effect that is crucial for flame retardancy.[2]

Data Presentation

Table 1: Comparison of a Selection of Modification Methods on the Thermal Stability of this compound

Modification MethodModifier/ConditionsOnset Decomposition Temperature (°C)Temperature at Max Weight Loss (°C)Reference
Unmodified ATH -~200~300[2]
Surface Coating Magnesium Hydroxide235 - 455 (range of dehydration)-[2]
Surface Coating Phenylphosphonic acid (PPOA)-T50% mass loss increased by 21°C[3][4]
Hydrothermal Treatment Conversion to BoehmiteUp to 340-[2]
High Purification Na2O content < 0.2%~240-[2]
Surface Modification Silane Coupling AgentIncrease of ~10-20°C (typical)-[1]

Note: The values presented are indicative and can vary depending on the specific experimental conditions, the grade of ATH used, and the polymer matrix.

Experimental Protocols

1. Surface Modification of ATH with a Silane Coupling Agent

  • Objective: To improve the interfacial adhesion between ATH and a polymer matrix and to enhance its thermal stability.

  • Materials:

    • This compound (dried at 110°C for 2 hours)

    • Silane coupling agent (e.g., 3-aminopropyltriethoxysilane)

    • Ethanol/Water solution (e.g., 95:5 v/v)

    • Glacial Acetic Acid (for pH adjustment)

  • Procedure:

    • Prepare a hydrolysis solution by adding the silane coupling agent (e.g., 1-3 wt% based on ATH) to the ethanol/water mixture.

    • Adjust the pH of the solution to 4-5 using glacial acetic acid to catalyze the hydrolysis of the silane.

    • Stir the solution for approximately 60 minutes to ensure complete hydrolysis.

    • Disperse the dried ATH powder in a separate container.

    • Slowly add the hydrolyzed silane solution to the ATH powder while continuously stirring or mixing at high speed.

    • Continue mixing for 30-60 minutes to ensure a uniform coating.

    • Dry the treated ATH in an oven at 110-120°C for 2-4 hours to remove the solvent and promote the condensation reaction between the silanol groups and the hydroxyl groups on the ATH surface.

    • The surface-modified ATH is then ready for characterization and incorporation into a polymer.

2. Hydrothermal Synthesis of Boehmite from this compound

  • Objective: To convert aluminum trihydroxide into the more thermally stable boehmite phase.

  • Materials:

    • This compound powder

    • Deionized water

  • Procedure:

    • Prepare an aqueous slurry of this compound (e.g., 10-20 wt%).

    • Transfer the slurry into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a temperature between 200°C and 250°C.

    • Maintain the temperature for a specified duration, typically ranging from 2 to 24 hours. The exact time and temperature will influence the crystallinity and morphology of the resulting boehmite.

    • After the reaction time, allow the autoclave to cool down to room temperature.

    • Collect the product by filtration or centrifugation.

    • Wash the product several times with deionized water to remove any unreacted precursors or impurities.

    • Dry the final boehmite product in an oven at approximately 100°C.

    • Characterize the product using XRD to confirm the phase transformation.

Mandatory Visualization

ATH_Modification_Workflow cluster_start Initial Assessment cluster_selection Modification Method Selection cluster_methods Modification Pathways cluster_characterization Characterization & Evaluation cluster_end Outcome Start Define Target Polymer & Processing Temperature High_Temp High Processing Temp (>250°C) Start->High_Temp High Temp Requirement Moderate_Temp Moderate Processing Temp (200-250°C) Start->Moderate_Temp Moderate Temp Requirement Hydrothermal Hydrothermal Treatment (Boehmite Conversion) High_Temp->Hydrothermal Coating Surface Coating (e.g., Mg(OH)2, Silica) High_Temp->Coating Surface_Mod Surface Modification (e.g., Silane Coupling Agent) Moderate_Temp->Surface_Mod Purification High Purity ATH Moderate_Temp->Purification Characterize Thermal Analysis (TGA/DSC) Microscopy (SEM) Dispersion Test Hydrothermal->Characterize Coating->Characterize Surface_Mod->Characterize Purification->Characterize Evaluate Evaluate Flame Retardancy & Mechanical Properties Characterize->Evaluate Optimized Optimized Thermally Stable ATH Flame Retardant Evaluate->Optimized

Caption: Workflow for selecting and evaluating a suitable modification method for improving the thermal stability of ATH.

References

Technical Support Center: Controlling Particle Size in Aluminum Hydroxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aluminum hydroxide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling particle size during experimental procedures. Here you will find answers to frequently asked questions, troubleshooting for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control particle size during Al(OH)₃ synthesis?

The final particle size of this compound is a result of the interplay between nucleation and crystal growth. The key experimental parameters that allow for precise control over this process include:

  • pH: The pH of the reaction solution is a critical factor that influences not only particle size but also the crystalline phase (polymorph) and morphology of the this compound.[1][2][3]

  • Temperature: Reaction temperature affects both the rate of precipitation and the solubility of this compound, thereby influencing crystal growth.[4][5][6] Generally, lower temperatures favor the formation of smaller particles.[4]

  • Agitation (Stirring Rate): The hydrodynamic conditions of the synthesis play a crucial role. High stirring rates typically lead to the formation of smaller particles by promoting rapid nucleation and preventing agglomeration.[4][7]

  • Reactant Concentration: Lower concentrations of precursor materials tend to favor more homogeneous precipitation, which can lead to better control over particle size and distribution.[6]

  • Seeding: In processes like the Bayer method, the addition of seed crystals is a fundamental step. The quantity, specific surface area, and activity of the seed material significantly impact the particle size of the final product.[4][5][8]

  • Aging: The duration and conditions under which the precipitated gel is aged can lead to structural changes and an increase in particle size over time.[9][10]

  • Additives and Surfactants: The introduction of certain chemical agents can modify the particle growth process. For example, L-arginine can be used as a stabilizer to produce nanoparticles and prevent aggregation.[11]

Q2: How does pH specifically affect the final particle size and morphology?

The pH of the precipitation environment directly dictates the type of this compound polymorph that is formed and its physical characteristics. As the pH increases, the morphology can change from ultrafine floccules to larger, more defined agglomerates.[2][3]

  • At pH 5-6 , an amorphous this compound is typically formed.[2]

  • At pH 7 , the boehmite phase is often precipitated.[1]

  • In the pH 8-11 range , the bayerite phase is dominant.[1][2] This can result in particle sizes increasing from around 50 nm to 150 nm as the pH rises within this range.[2][3]

Q3: What is the role of "seeding" in controlling particle size?

Seeding involves introducing existing this compound crystals into a supersaturated sodium aluminate solution to initiate and control the precipitation process.[8] This technique is crucial for avoiding long induction periods and directing crystal growth.[12] The characteristics of the seed crystals are paramount:

  • Seed Quantity and Surface Area: A higher quantity of seeds or seeds with a higher specific surface area provides more nucleation sites, which generally favors the production of finer particles.[4]

  • Seed Activation: Mechanically activating seeds can increase their surface area and create more reactive defects, accelerating the nucleation and growth of crystals.[8]

Q4: Can I use additives or surfactants to control particle size?

Yes, additives are a powerful tool for particle size control.

  • Stabilizers: Amino acids like L-arginine can act as buffers and stabilizers, mitigating surface charges and preventing particle growth beyond the nano-scale, resulting in stable colloidal suspensions of 10-30 nm particles.[11]

  • Modifiers: Adding aluminum sulfate can significantly reduce particle size down to the micron scale (~1 μm) by influencing the nucleation rate.[4]

  • Surfactants: Various surfactants can be used to modify the physical-chemical properties of the solution, which can improve the precipitation rate and influence the final particle size.[4]

Troubleshooting Guide

Issue / QuestionPossible CausesRecommended Solutions
The synthesized particles are much larger than expected. 1. Low Agitation Rate: Insufficient mixing allows for excessive agglomeration. 2. High Temperature: Increased temperature can accelerate crystal growth over nucleation.[4] 3. Incorrect pH: The pH may be in a range that favors larger agglomerates.[2][3] 4. Prolonged Aging: Allowing the precipitate to age for too long can cause particles to grow.[9]1. Increase Stirring Speed: Use a high-shear mixer or increase the RPM of your magnetic stirrer to promote finer particles.[7] 2. Lower the Reaction Temperature: Reducing the temperature generally leads to smaller particle sizes.[4] 3. Optimize pH: Carefully adjust and monitor the pH to target the desired size range based on literature values.[1] 4. Reduce Aging Time: Minimize the time between precipitation and washing/drying steps.
The synthesized particles are too small or have formed uncontrollable agglomerates. 1. Excessively High Agitation: Very high shear can sometimes lead to extremely fine particles that are difficult to handle. 2. Electrostatic Destabilization: After forming nanoparticles, residual salts can cause them to clump together into large precipitates.[11]1. Reduce Stirring Speed: Find an optimal agitation rate that balances nucleation and growth. 2. Use a Stabilizing Agent: Incorporate a stabilizer like L-arginine during synthesis to maintain a stable nanoparticle suspension.[11] 3. Purify the Suspension: If nanoparticles are desired, use methods like washing or chromatography to remove residual ions that cause agglomeration.[11]
The particle size distribution is too broad (polydisperse). 1. Inhomogeneous Reaction Conditions: Localized variations in pH or reactant concentration due to poor mixing. 2. Rapid Addition of Reactants: Adding the precipitating agent too quickly can cause uncontrolled nucleation.[6]1. Ensure Vigorous & Uniform Stirring: Maintain consistent and effective agitation throughout the entire reaction. 2. Slow Reactant Addition: Add the titrant or precipitating agent dropwise to maintain homogeneous conditions.[6] 3. Maintain Constant Temperature: Use a temperature-controlled water bath to ensure thermal stability.

Key Parameter Effects on Particle Size

The following tables summarize quantitative data from various studies, illustrating the impact of key experimental parameters on the resulting particle size of this compound.

Table 1: Effect of Agitation Rate on Particle Size [7]

Agitation Rate (rpm) Mean Particle Size (nm)
200 3422
5000 305
10000 279

This data demonstrates a clear inverse relationship between agitation speed and particle size.

Table 2: Influence of pH on Al(OH)₃ Phase and Morphology [1][2][3]

pH Value Crystalline Phase Resulting Morphology / Particle Size
5 - 6 Amorphous Ultrafine floccules
7 Boehmite -
8 - 11 Bayerite Changes from ~50 nm "blowballs" to ~150 nm irregular agglomerates as pH increases

This table highlights how pH is a primary determinant of the final product's fundamental characteristics.

Table 3: Effect of Hydrolysis Molar Ratio (Alkoxide Synthesis) on Alumina Particle Size [13]

Water to Aluminum Isopropoxide Molar Ratio Average Particle Size (nm)
1:4 247
1:5 432

For this specific synthesis method, the stoichiometry of the hydrolysis reaction directly influences particle size.

Experimental Protocols

Protocol 1: Synthesis by Controlled Precipitation (Micron to Nano-scale)

This protocol is adapted from methods that use agitation to control particle size.[7]

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • High-shear homogenizer or variable-speed overhead stirrer

Methodology:

  • Prepare a solution of AlCl₃·6H₂O (e.g., 3.6 mg/mL) in deionized water.

  • Prepare a solution of NaOH (e.g., 0.04 M) in deionized water.

  • Place the aluminum chloride solution in a reaction vessel equipped with a stirrer.

  • Begin agitation at the desired speed (e.g., 200 rpm for larger particles, 10,000 rpm for smaller particles).[7]

  • Add an equal volume of the NaOH solution to the reaction vessel.

  • Monitor the pH and, if necessary, add a small volume of a dilute NaOH solution (e.g., 0.01 M) to adjust the final pH to 7.0.[7]

  • Maintain agitation for a set period (e.g., 20 minutes) at room temperature.[7]

  • Stop the agitation and allow the particles to settle.

  • Decant the supernatant and wash the precipitated this compound with deionized water three times to remove residual sodium chloride.

  • Dry the product as required for your application (e.g., in an oven at 110°C).[8]

  • Characterize the particle size using a suitable technique like a particle size analyzer.

Protocol 2: Nanoparticle Synthesis using L-Arginine (10-30 nm range)

This protocol is based on a method for synthesizing a stable aqueous suspension of gibbsite nanoparticles.[11]

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • L-arginine

  • Deionized water

Methodology:

  • Dissolve aluminum chloride hexahydrate in deionized water (e.g., 1.40 g AlCl₃·6H₂O in 5.82 g of water).[11]

  • While stirring the aluminum chloride solution with a magnetic stirrer, slowly add L-arginine (e.g., 2.778 g).[11] Add the L-arginine gradually to ensure it dissolves completely and to avoid high local concentrations of alkalinity.[11]

  • Once the L-arginine is fully dissolved, transfer the solution to a temperature-controlled environment and heat it at 50°C for 72 hours.[11] The solution may become a cloudy suspension during this time.

  • The resulting product is an aqueous suspension of this compound nanoparticles, typically in the 10-30 nm range.[11]

  • Note: This suspension is stabilized by the arginine. Adding salts like NaCl will induce electrostatic destabilization and cause the nanoparticles to agglomerate into a much larger precipitate.[11]

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_reaction Synthesis cluster_processing Downstream Processing cluster_analysis Analysis A Prepare Aluminum Salt Solution C Combine Reactants under Controlled Agitation & Temp A->C B Prepare Base Solution B->C D Adjust & Maintain Target pH C->D E Age Slurry for Specified Time D->E F Filter & Wash Particles E->F G Dry Product F->G H Characterize Particle Size & Morphology G->H

Caption: Experimental workflow for this compound precipitation.

Key Parameter Relationships

G cluster_params Controlling Parameters outcome Resulting Particle Size temp Temperature temp->outcome Increase stir Agitation Rate stir->outcome Decrease ph pH ph->outcome Complex Effect (Increases in 8-11 range) aging Aging Time aging->outcome Increase seed Seed Surface Area & Quantity seed->outcome Decrease conc Reactant Concentration conc->outcome Decrease

Caption: Relationship between key parameters and particle size.

References

Technical Support Center: Characterizing Protein Adsorption on Aluminum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with protein adsorption on aluminum hydroxide adjuvants.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and characterization of protein-adjuvanted vaccines.

Issue 1: Low or Inconsistent Protein Adsorption

Q: My protein is not binding, or the binding efficiency is highly variable between batches. What are the potential causes and how can I fix this?

A: Low or inconsistent protein adsorption is a frequent challenge. The primary causes often revolve around suboptimal formulation conditions that weaken the electrostatic interactions driving the binding.

Potential Causes and Solutions:

  • pH and Surface Charge: The interaction between the protein and this compound is predominantly electrostatic.[1][2] this compound has a positive surface charge at neutral pH, with a point of zero charge (PZC) around 11.[2][3] For strong adsorption, the formulation pH should be above the protein's isoelectric point (pI), conferring a net negative charge to the protein, but well below the adjuvant's PZC.

    • Solution: Verify the pI of your protein and the PZC of your specific this compound lot. Adjust the formulation buffer pH to maximize the charge difference between the protein and the adjuvant. A pH 1-2 units away from the protein's pI is a good starting point.

  • Buffer Competition: Certain buffer ions, especially phosphate, can compete with the protein for binding sites on the this compound surface, significantly reducing adsorption.[1][4]

    • Solution: If possible, switch to a non-competing buffer system like Tris or histidine. If phosphate buffer is required, use the lowest possible concentration or consider a sequential formulation strategy where the protein is adsorbed before adding competing excipients.[3]

  • Ionic Strength: High salt concentrations (e.g., from NaCl) can shield the electrostatic interactions, leading to decreased adsorption.[1][5]

    • Solution: Reduce the ionic strength of the formulation buffer. Perform a titration experiment to find the optimal salt concentration that maintains protein stability without inhibiting adsorption.

  • Adjuvant Variability: Different lots or suppliers of this compound can have varying particle sizes, surface areas, and degrees of crystallinity (e.g., Boehmite), all of which affect adsorption capacity.[3][4]

    • Solution: Characterize each new lot of adjuvant for particle size and PZC. Strive for consistency in your adjuvant supply chain.

Issue 2: Protein Aggregation or Conformational Changes Upon Adsorption

Q: I'm observing protein aggregation after mixing with this compound, or I suspect the protein's structure is changing. How can I troubleshoot this?

A: Adsorption can induce structural perturbations or cause aggregation, potentially impacting vaccine efficacy and safety.[6][7]

Potential Causes and Solutions:

  • Hydrophobic Interactions: While adsorption is mainly electrostatic, hydrophobic interactions can also play a role and may lead to aggregation on the adjuvant surface.[2] Adsorption can expose hydrophobic regions of the protein, causing them to clump together.[8]

    • Solution: Include stabilizing excipients like sugars (trehalose, sucrose) or non-ionic surfactants (e.g., Polysorbate 80) at low concentrations to minimize hydrophobic aggregation.[7][9]

  • Freeze-Thaw Stress: Vaccines formulated with aluminum adjuvants are often sensitive to freezing, which can cause irreversible aggregation of the adjuvant particles and loss of potency.[7]

    • Solution: Avoid freezing the formulation. If freeze-drying is necessary, include cryoprotectants like trehalose and optimize the cooling rate to prevent adjuvant particle aggregation.[7]

  • Conformational Instability: The forces involved in adsorption can cause partial unfolding or changes in the protein's secondary or tertiary structure.[6][8]

    • Solution: Characterize the protein's conformation directly on the adjuvant using techniques like FTIR or solid-state NMR.[6][10] Screen different formulation conditions (pH, excipients) to find one that preserves the native structure, as confirmed by these analytical methods.

Issue 3: Difficulty in Quantifying Adsorbed Protein

Q: I am struggling to accurately measure the amount of protein adsorbed to the adjuvant. What methods are reliable?

A: Quantifying protein content is challenging due to interference from the particulate adjuvant.[11][12] Direct measurement is often difficult, so indirect methods are common, but they come with their own pitfalls.

Potential Causes and Solutions:

  • Adjuvant Interference: The this compound particles scatter light, making direct spectrophotometric measurements (like A280) of the total formulation impossible.[12]

    • Solution 1 (Depletion Method): The most common approach is to measure the concentration of unadsorbed protein in the supernatant after centrifuging the formulation. The adsorbed amount is calculated by subtracting the supernatant protein from the initial total protein. This can be done using methods like Micro-BCA, Lowry, or intrinsic fluorescence.[11][13] Be aware that this method is indirect and assumes no protein was lost to precipitation or aggregation.

    • Solution 2 (Direct Methods): Advanced, non-invasive methods can measure adsorbed protein directly. Near-Infrared (NIR) spectroscopy can quantify adsorbed protein in suspension by correlating absorbance with concentration using a calibration model.[14] While powerful, this requires specialized equipment and model development.

  • Incomplete Sedimentation: If centrifugation does not completely pellet the adjuvant-protein complex, the supernatant will contain adjuvant fines, leading to an overestimation of unadsorbed protein and an underestimation of binding.

    • Solution: Optimize your centrifugation speed and time. Use a high-speed centrifuge and validate that the supernatant is clear of particles before measurement.

  • Desorption Issues: Methods that require desorbing the protein before quantification can be unreliable. Desorption is often incomplete and the harsh conditions (high salt, extreme pH) can alter the protein, affecting the accuracy of the assay.[15]

    • Solution: Whenever possible, use methods that do not require a desorption step. If desorption is necessary, extensively validate the recovery rate and ensure the protein remains intact.

Frequently Asked Questions (FAQs)

Q1: What are the primary forces driving protein adsorption to this compound? A1: The main driving force for protein adsorption onto this compound is electrostatic interaction.[1][5] At physiological pH, this compound particles are positively charged, while proteins with an isoelectric point (pI) below the buffer pH are negatively charged, leading to strong attraction.[2] Other forces, such as hydrophobic interactions and ligand exchange (between protein phosphate groups and adjuvant surface hydroxyls), can also contribute.[2][16]

Q2: What key factors influence the protein adsorption capacity of this compound? A2: Several factors significantly impact adsorption capacity. These include the physicochemical properties of the protein (molecular weight, pI) and the adjuvant (particle size, surface area, PZC), as well as the formulation conditions (pH, ionic strength, buffer composition).[1][5]

Q3: Why is it so challenging to characterize proteins after they are adsorbed? A3: Characterization is difficult primarily because the this compound adjuvant is a particulate solid that interferes with most solution-based analytical techniques.[3][10] The adjuvant scatters light, making techniques like UV-Vis spectroscopy, circular dichroism, and dynamic light scattering difficult to apply directly.[4][12] Furthermore, the concentration of the protein antigen is often very low in the final formulation.[10]

Q4: What are the most common analytical techniques for characterizing protein-adjuvant interactions? A4: A variety of orthogonal methods are used to build a complete picture of the interaction.[17][18] To measure binding, depletion assays (quantifying unbound protein via BCA, Lowry, or SEC) are common.[17][18] To assess conformational changes of the adsorbed protein without a desorption step, spectroscopic techniques like Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) and solid-state Nuclear Magnetic Resonance (ssNMR) are employed.[4][6][10]

Q5: Is it possible to desorb the protein from the adjuvant for analysis? A5: Yes, but it can be challenging. Desorption typically requires using buffers with high concentrations of competing ions (like phosphate) or shifting the pH to neutralize the surface charge of either the protein or the adjuvant.[8][15] However, these conditions can be harsh, potentially altering the protein's structure or causing aggregation. Furthermore, recovery is often incomplete, which complicates quantitative analysis.[8][15]

Data Presentation: Summary Tables

Table 1: Key Factors Influencing Protein Adsorption on this compound

FactorEffect on AdsorptionRationaleReferences
pH StrongControls the surface charge of both the protein and adjuvant. Maximum adsorption occurs when they have strong opposing charges.[2][5]
Ionic Strength Moderate to StrongHigh salt concentrations shield electrostatic interactions, typically reducing adsorption.[1][2][5]
Buffer Species StrongCompeting ions, especially phosphate, can bind to the adjuvant surface and displace the protein, significantly reducing adsorption.[1][4]
Protein pI & MW StrongThe isoelectric point (pI) determines the protein's charge at a given pH. Molecular weight (MW) can also influence binding capacity.[1][2][5]
Adjuvant PZC & Particle Size StrongThe point of zero charge (PZC) determines the adjuvant's surface charge. Smaller particle size generally increases the surface area available for binding.[2][3][5]
Denaturing Agents ModerateAgents like urea can alter protein conformation, which may affect its interaction with the adjuvant.[1][5]

Table 2: Comparison of Analytical Techniques for Characterizing Protein-Alum Formulations

TechniqueParameter MeasuredRequires Desorption?AdvantagesLimitationsReferences
Depletion Assays (BCA, Lowry) Amount of Adsorbed Protein (Indirect)NoSimple, widely available, quantitative.Indirect measurement; assumes no protein loss.[11][13]
Size Exclusion Chromatography (SEC) Free vs. Adjuvant-Associated ProteinNoQualitatively assesses binding; can detect aggregates in supernatant.Not a direct measure of adsorbed protein; potential for column interactions.[17][18]
Native PAGE Free vs. Adjuvant-Associated ProteinNoProvides a visual, qualitative assessment of binding.Not quantitative; resolution may be poor.[17][18]
ATR-FTIR Spectroscopy Protein Secondary StructureNoDirect analysis of adsorbed protein conformation; sensitive to changes.Requires specialized equipment; spectra can be complex.[4][6]
Circular Dichroism (CD) Protein Secondary/Tertiary StructureYes (typically)Highly sensitive to conformational changes.Severe light scattering from adjuvant prevents direct measurement.[4][19]
Fluorescence Spectroscopy Protein Conformation / AggregationNoCan detect changes in the protein's local environment (e.g., tryptophan fluorescence) without desorption.Signal can be weak; potential for interference.[4][8]
Solid-State NMR (ssNMR) High-Resolution Protein StructureNoProvides detailed structural information of the adsorbed protein at atomic resolution.Requires isotope labeling; complex data analysis; specialized instrumentation.[10]

Experimental Protocols

Protocol 1: Quantification of Adsorbed Protein by Depletion Assay (Micro-BCA)

  • Preparation: Prepare a standard curve of your protein in the formulation buffer.

  • Formulation: Mix your protein solution with the this compound suspension at the desired ratio. Also, prepare a "blank" sample containing only the adjuvant and buffer. Incubate the mixture under gentle agitation for a predetermined time (e.g., 1 hour) at a controlled temperature to allow adsorption to reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 x g for 15 minutes) to pellet the adjuvant-protein complex completely.

  • Measurement: Carefully collect the supernatant without disturbing the pellet. Measure the protein concentration in the supernatant using a Micro-BCA assay according to the manufacturer's instructions.

  • Calculation:

    • Unadsorbed Protein (mg/mL) = Concentration from BCA assay

    • Total Protein (mg/mL) = Initial concentration before adding adjuvant

    • Adsorbed Protein (mg/mL) = Total Protein - Unadsorbed Protein

    • % Adsorption = (Adsorbed Protein / Total Protein) x 100

Protocol 2: Assessment of Protein Secondary Structure by ATR-FTIR

  • Sample Preparation: Prepare the protein-adjuvant formulation as described above. Prepare three reference samples: (1) buffer only, (2) adjuvant in buffer, and (3) protein in buffer.

  • Instrument Setup: Set up an FTIR spectrometer equipped with an Attenuated Total Reflection (ATR) accessory. Ensure the ATR crystal is clean.

  • Background Collection: Collect a background spectrum using the clean, dry ATR crystal.

  • Sample Analysis:

    • Apply a small aliquot (typically 50-100 µL) of the protein-adjuvant formulation directly onto the ATR crystal.

    • Collect the infrared spectrum over the desired range (e.g., 1800-1500 cm⁻¹). The Amide I band (1700-1600 cm⁻¹) is particularly sensitive to secondary structure.

    • Repeat the measurement for the reference samples.

  • Data Processing:

    • Perform buffer subtraction from the spectra of the protein solution and the protein-adjuvant formulation.

    • Compare the Amide I band of the native protein (in solution) to that of the adsorbed protein.

    • Shifts in peak position or changes in the band shape indicate alterations in the secondary structure (α-helix, β-sheet content).[6] Deconvolution analysis can be used to quantify these changes.

Visualizations: Workflows and Relationships

Troubleshooting_Low_Adsorption start Low or Inconsistent Protein Adsorption check_ph Investigate pH & Surface Charge start->check_ph check_buffer Evaluate Buffer Composition start->check_buffer check_ionic Assess Ionic Strength start->check_ionic check_adjuvant Verify Adjuvant Properties start->check_adjuvant action_ph 1. Measure protein pI and adjuvant PZC. 2. Adjust formulation pH to maximize charge difference (pH > pI). check_ph->action_ph Solution action_buffer 1. Identify competing ions (e.g., phosphate). 2. Switch to a non-competing buffer (Tris, Histidine) or reduce ion concentration. check_buffer->action_buffer Solution action_ionic 1. Quantify total ionic strength (e.g., NaCl). 2. Reduce salt concentration to enhance electrostatic interactions. check_ionic->action_ionic Solution action_adjuvant 1. Characterize particle size and PZC for new lots. 2. Ensure consistency of adjuvant source. check_adjuvant->action_adjuvant Solution

Caption: Troubleshooting workflow for low protein adsorption.

Factors_Influencing_Adsorption center Protein Adsorption on Al(OH)₃ protein Protein Properties pI Isoelectric Point (pI) protein->pI mw Molecular Weight protein->mw adjuvant Adjuvant Properties pzc PZC adjuvant->pzc size Particle Size & Surface Area adjuvant->size formulation Formulation Conditions ph pH formulation->ph ionic Ionic Strength formulation->ionic buffer Buffer Species formulation->buffer pI->center mw->center pzc->center size->center ph->center ionic->center buffer->center

Caption: Key factors influencing protein-adjuvant interactions.

Experimental_Workflow_Characterization start Start: New Protein-Alum Formulation step1 Step 1: Formulation (Vary pH, Ionic Strength, Buffers) start->step1 step2 Step 2: Quantify Adsorption (Depletion Assay: BCA/SEC) step1->step2 decision1 Adsorption > 80%? step2->decision1 decision1->step1 No, Reformulate step3 Step 3: Assess Conformation (ATR-FTIR, Fluorescence) decision1->step3 Yes decision2 Native Structure Preserved? step3->decision2 decision2->step1 No, Reformulate step4 Step 4: Characterize Stability (Freeze-Thaw, Thermal Stress) decision2->step4 Yes end End: Optimized Formulation Ready for In-Vivo Testing step4->end

Caption: Workflow for characterizing a new protein-alum formulation.

References

"effect of pH on aluminum hydroxide flocculation efficiency"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing aluminum hydroxide flocculation efficiency, with a specific focus on the critical role of pH.

Troubleshooting Guide

This guide addresses common issues encountered during this compound flocculation experiments.

Issue Potential Cause Troubleshooting Steps
Poor or No Floc Formation Suboptimal pH: Flocculation efficiency is highly pH-dependent. Outside the optimal range, this compound solubility changes, leading to poor floc formation.[1]1. Verify pH: Measure the pH of your suspension after adding the aluminum-based coagulant. 2. Adjust pH: Use a dilute acid (e.g., HCl) or base (e.g., NaOH) to adjust the pH to the optimal range, typically between 5.5 and 7.5 for aluminum sulfate (alum).[1][2] 3. Jar Test: Conduct a jar test to determine the optimal pH for your specific system (see Experimental Protocols).
Insufficient Alkalinity: The hydrolysis of aluminum coagulants consumes alkalinity.[1] If the initial alkalinity is too low, the pH can drop excessively, inhibiting flocculation.1. Measure Alkalinity: Determine the alkalinity of your water or suspension. 2. Add Alkalinity: If necessary, add a source of alkalinity, such as sodium bicarbonate, to buffer the system and maintain the pH within the optimal range.
Inadequate Mixing: Proper mixing is crucial for both the initial dispersion of the coagulant and the subsequent growth of flocs.1. Rapid Mix: Ensure a rapid, high-energy mix immediately after adding the coagulant to ensure complete dispersion.[1] 2. Slow Mix: Follow the rapid mix with a period of slow, gentle mixing to promote floc growth without causing shear-induced breakage.[1]
High Residual Turbidity Incorrect Coagulant Dosage: Both under-dosing and over-dosing can lead to poor turbidity removal.1. Optimize Dosage: Perform a jar test to identify the optimal coagulant concentration for your specific water quality.
Floc Breakage: High shear during the slow mix or transfer processes can break up formed flocs.1. Reduce Mixing Speed: Lower the speed of the slow mix to a gentle agitation that keeps the flocs in suspension without causing significant turbulence. 2. Gentle Handling: Minimize turbulence when transferring the flocculated suspension.
High Residual Aluminum pH Outside Optimal Range: The solubility of this compound is minimal within a specific pH range. At pH values above or below this range, residual dissolved aluminum can increase.[3]1. pH Control: Maintain the pH within the optimal range for this compound precipitation, generally around 6.0 to 7.0, to minimize residual aluminum.[4]
Coagulant Type: The type of aluminum coagulant used can influence residual aluminum levels.1. Consider Alternatives: For certain water qualities, polyaluminum chlorides may offer a wider operational pH range and lower residual aluminum compared to aluminum sulfate.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound flocculation?

A1: The optimal pH for flocculation using aluminum-based coagulants like aluminum sulfate (alum) is typically in the slightly acidic to neutral range, generally between 5.5 and 7.5.[1][2] However, the ideal pH can vary depending on the specific characteristics of the water being treated, such as its alkalinity and the nature of the suspended particles. For colored water, a lower pH of 4.4-6.0 may be more effective when using alum.[5] It is always recommended to perform a jar test to determine the optimal pH for your specific conditions.

Q2: How does pH affect the efficiency of this compound flocculation?

A2: pH is a critical factor that influences several aspects of the flocculation process:

  • Coagulant Speciation: The pH of the water determines the type of hydrolyzed aluminum species present. In the optimal pH range, this compound precipitates are the dominant species, which are essential for sweep flocculation.[4][6]

  • Surface Charge: pH affects the surface charge of both the suspended particles (zeta potential) and the this compound flocs.[3][7] Effective flocculation often occurs when the positive charge of the coagulant neutralizes the negative charge of the suspended particles, reducing electrostatic repulsion and allowing them to aggregate.[1]

  • Solubility: The solubility of this compound is at a minimum within the optimal pH range.[4] Operating outside this range can lead to increased levels of dissolved aluminum in the treated water.[3]

Q3: Why is my flocculation efficiency poor even when the pH is within the optimal range?

A3: If your pH is optimal, other factors could be affecting flocculation efficiency:

  • Alkalinity: The hydrolysis of aluminum sulfate consumes alkalinity. If the water has insufficient alkalinity, the pH can drop below the optimal range upon addition of the coagulant.[1]

  • Coagulant Dose: An incorrect coagulant dose can lead to poor performance. A jar test is necessary to determine the optimal dosage.

  • Mixing Energy and Duration: Inadequate rapid mixing can prevent proper dispersion of the coagulant, while improper slow mixing can either be insufficient for floc formation or so excessive that it breaks the flocs apart.[1]

  • Temperature: Lower temperatures can slow down the chemical reactions involved in coagulation and flocculation, potentially requiring longer mixing times or different coagulant doses.[5]

Q4: What is the role of zeta potential in this compound flocculation?

A4: Zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a suspension.[5] Most suspended particles in water have a negative charge, which keeps them dispersed. The addition of positively charged aluminum species from the coagulant neutralizes this negative charge. An effective coagulation process aims to reduce the zeta potential to near zero, which minimizes the repulsive forces and allows the particles to clump together to form flocs.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of pH on this compound flocculation efficiency.

Table 1: Effect of pH on Turbidity Removal

CoagulantInitial Turbidity (NTU)pHCoagulant Dose (g/L)Final Turbidity (NTU)Turbidity Removal (%)Reference
Alum2507Not Specified>100<60%[8]
Alum25060.251096%[8]
Alum2504>0.25>100<60%[8]
AlumNot Specified925 mg/LNot Specified99.91%[9]
Alum205.0 - 8.00.04 g/L0.597.5%[10]
Ferric ChlorideNot Specified9.28 ppmNot Specified85% - 98%[11]
AlumNot Specified8.510 ppmNot Specified85% - 98%[11]

Table 2: Zeta Potential of this compound Flocs at Different pH Values

pHZeta Potential (mV)Reference
< 8.1Positive[12]
7~20.4 - 30.0[7]

Experimental Protocols

Jar Test for Determining Optimal pH and Coagulant Dosage

The jar test is a standard laboratory procedure used to determine the optimal operating conditions for coagulation and flocculation.

Materials:

  • Jar testing apparatus with multiple paddles and variable speed control

  • Beakers (typically 1 L)

  • Raw water sample

  • Coagulant stock solution (e.g., aluminum sulfate)

  • Acid and base solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

  • pH meter

  • Turbidimeter

  • Pipettes

Procedure:

  • Sample Preparation: Fill a series of beakers (e.g., six) with a known volume of the water sample to be treated.

  • pH Adjustment (if testing for optimal pH): While stirring the samples at a low speed, adjust the pH of each beaker to a different value within a desired range (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5).

  • Coagulant Addition: Place the beakers in the jar testing apparatus. Begin rapid mixing at a high speed (e.g., 100-300 rpm). Add a predetermined dose of the coagulant stock solution to each beaker simultaneously.

  • Rapid Mix: Continue the rapid mix for a short period (e.g., 1-3 minutes) to ensure complete and uniform dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the mixing speed to a slow, gentle agitation (e.g., 20-60 rpm) for a longer period (e.g., 15-30 minutes). This allows for the formation and growth of flocs.

  • Sedimentation: Stop the mixing and allow the flocs to settle for a specified period (e.g., 30 minutes).

  • Analysis: Carefully collect a sample from the supernatant of each beaker without disturbing the settled flocs. Measure the final turbidity and pH of each sample.

  • Determine Optimum Conditions: The optimal pH and coagulant dosage are those that result in the lowest final turbidity.

Visualizations

Flocculation_Workflow cluster_prep Preparation cluster_process Jar Test Process cluster_analysis Analysis Start Start Sample Water Sample Start->Sample pH_Adjust pH Adjustment Sample->pH_Adjust Coagulant_Add Add Coagulant pH_Adjust->Coagulant_Add Rapid_Mix Rapid Mix (1-3 min) Coagulant_Add->Rapid_Mix Slow_Mix Slow Mix (15-30 min) Rapid_Mix->Slow_Mix Sedimentation Sedimentation (30 min) Slow_Mix->Sedimentation Supernatant_Sample Sample Supernatant Sedimentation->Supernatant_Sample Measure_Turbidity Measure Turbidity Supernatant_Sample->Measure_Turbidity Measure_pH Measure Final pH Supernatant_Sample->Measure_pH End End Measure_Turbidity->End Measure_pH->End

Caption: Experimental workflow for the jar test to determine optimal flocculation conditions.

pH_Effect_on_Flocculation cluster_pH pH Influence cluster_effects Physicochemical Effects cluster_outcome Flocculation Outcome pH System pH Zeta_Potential Surface Charge (Zeta Potential) pH->Zeta_Potential affects Coagulant_Species This compound Speciation & Solubility pH->Coagulant_Species determines Particle_Repulsion Inter-particle Repulsion Zeta_Potential->Particle_Repulsion governs Floc_Formation Floc Formation Coagulant_Species->Floc_Formation enables sweep flocculation Particle_Repulsion->Floc_Formation impacts Flocculation_Efficiency Flocculation Efficiency Floc_Formation->Flocculation_Efficiency leads to

Caption: Logical relationship showing the effect of pH on flocculation efficiency.

References

Validation & Comparative

A Comparative Guide to Aluminum Hydroxide and Magnesium Hydroxide as Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate flame retardant is critical in the development of safer materials across a multitude of industries. Among the halogen-free options, aluminum hydroxide (ATH) and magnesium hydroxide (MH) are two of the most widely utilized mineral-based flame retardants. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the selection process for research and development applications.

Physical and Chemical Properties

Both this compound and magnesium hydroxide function as flame retardants through endothermic decomposition, releasing water vapor and forming a protective mineral layer. However, they possess distinct thermal properties that dictate their suitability for different polymer processing temperatures and applications.

PropertyThis compound (ATH)Magnesium Hydroxide (MH)
Chemical Formula Al(OH)₃Mg(OH)₂
Decomposition Temperature ~180-230°C[1][2][3]~330-340°C[4][5][6]
Heat of Decomposition ~1050-1051 J/g[1][2][3][4]~1316-1389 J/g[1][2][3][4]
Water Release ~34.6%~31%

Magnesium hydroxide's higher decomposition temperature makes it suitable for polymers that require higher processing temperatures, preventing premature decomposition of the flame retardant during manufacturing.[5] Furthermore, MH absorbs more heat during decomposition, which can contribute to improved flame retardant efficiency.[4][6]

Flame Retardant Efficacy: A Quantitative Comparison

The performance of ATH and MH as flame retardants is commonly evaluated using tests such as the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, and cone calorimetry, which provides data on heat release rates, smoke production, and other combustion parameters.

Limiting Oxygen Index (LOI)

A higher LOI value indicates better flame retardancy. The following table summarizes comparative LOI data for ATH and MH in various polymer systems.

Polymer SystemFiller LoadingLOI (%) - ATHLOI (%) - MHReference
SEBS-based composites65 wt.%> MH-[7]
EVA/LDPE-40-[8]
EVA-Increased from 18.3% to 34.3% with ATH/MH combination-[9]

In a study on SEBS-based composites, the LOI values for the ATH system were higher than those for MH at the same loading level.[7]

Cone Calorimetry

Cone calorimetry is a powerful tool for assessing the fire behavior of materials. Key parameters include the peak heat release rate (pHRR), total heat release (THR), and time to ignition (TTI). A lower pHRR and THR, and a longer TTI, are indicative of better flame retardancy.

Polymer SystemFillerpHRR (kW/m²)THR (MJ/m²)Smoke ProductionReference
Paraffin/HDPE/EGATH & MH655.9 (from 1570.2)ReducedSuppressed[9]
EVAMH228 (from 1860)--[10]
EVAATH/LDH58% reduction--[11]

In a study involving paraffin/HDPE composites, the addition of a combination of MH and ATH significantly reduced the peak heat release rate from 1570.2 kW/m² to 655.9 kW/m² and suppressed smoke generation.[9] Another study on EVA composites showed that MH reduced the pHRR from 1860 kW/m² to as low as 228 kW/m².[10]

Mechanisms of Action

The flame retardant mechanisms of both this compound and magnesium hydroxide are primarily based on physical actions in the condensed and gas phases.

Condensed Phase Mechanism

Upon heating, both hydroxides decompose endothermically, absorbing heat from the polymer and cooling the material.[4][6] This is followed by the formation of a protective layer of aluminum oxide (Al₂O₃) or magnesium oxide (MgO) on the surface of the material.[2] This layer acts as a physical barrier, insulating the polymer from the heat source and preventing the release of flammable volatiles.[4]

Gas Phase Mechanism

The decomposition of ATH and MH releases significant amounts of water vapor.[4][6] This water vapor dilutes the flammable gases and oxygen in the surrounding atmosphere, thereby inhibiting combustion.[4]

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Heat Heat Polymer + M(OH)x Polymer + M(OH)x Heat->Polymer + M(OH)x Initiates Endothermic Decomposition Endothermic Decomposition Polymer + M(OH)x->Endothermic Decomposition Undergoes Metal Oxide Layer (Insulation) Metal Oxide Layer (Insulation) Endothermic Decomposition->Metal Oxide Layer (Insulation) Forms Water Vapor (H2O) Water Vapor (H2O) Endothermic Decomposition->Water Vapor (H2O) Releases Combustion Inhibition Combustion Inhibition Water Vapor (H2O)->Combustion Inhibition Dilutes Flammable Gases + O2 Flammable Gases + O2 Flammable Gases + O2->Combustion Inhibition Leads to

Caption: Flame retardant mechanism of metal hydroxides.

Experimental Protocols

Standardized testing procedures are crucial for the accurate and reproducible evaluation of flame retardant efficacy.

Limiting Oxygen Index (LOI) - ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a plastic specimen.[12][13][14]

Methodology:

  • A small, vertically oriented test specimen is placed in a transparent glass chimney.[15][16]

  • A controlled mixture of oxygen and nitrogen is introduced from the bottom of the chimney.[15]

  • The top of the specimen is ignited with a flame.[15]

  • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains combustion is determined.[12][16]

LOI_Workflow Sample Preparation Sample Preparation Vertical Placement in Chimney Vertical Placement in Chimney Sample Preparation->Vertical Placement in Chimney Introduce O2/N2 Mixture Introduce O2/N2 Mixture Vertical Placement in Chimney->Introduce O2/N2 Mixture Ignite Sample Ignite Sample Introduce O2/N2 Mixture->Ignite Sample Observe Combustion Observe Combustion Ignite Sample->Observe Combustion Adjust O2 Concentration Adjust O2 Concentration Observe Combustion->Adjust O2 Concentration Adjust O2 Concentration->Observe Combustion Continue Test Record LOI Value Record LOI Value Adjust O2 Concentration->Record LOI Value Combustion Sustained

Caption: Experimental workflow for LOI testing.

Thermogravimetric Analysis (TGA) - ASTM E1131 / ISO 11358

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability and decomposition temperatures.[17][18][19]

Methodology:

  • A small, precisely weighed sample (typically 10-20 mg) is placed in a sample pan within the TGA instrument.[20][21]

  • The sample is heated at a controlled rate (e.g., 10°C/min) in a specific atmosphere (e.g., nitrogen or air).[20][21]

  • The instrument continuously records the sample's weight as the temperature increases.[17]

  • The resulting data is plotted as a weight loss versus temperature curve, from which the onset of decomposition and other thermal events can be determined.[20]

Cone Calorimetry - ISO 5660 / ASTM E1354

Objective: To measure the heat release rate and other combustion properties of a material when exposed to a controlled level of radiant heat.[22][23][24][25]

Methodology:

  • A flat, square specimen (typically 100x100 mm) is placed horizontally under a conical radiant heater.[22]

  • The specimen is exposed to a set heat flux (e.g., 50 kW/m²).[22]

  • A spark igniter is used to ignite the flammable gases released by the material.[24]

  • The instrument measures the oxygen concentration in the exhaust gas stream to calculate the heat release rate based on the principle of oxygen consumption.[24] Other parameters such as mass loss, time to ignition, and smoke production are also recorded.[25]

Conclusion

Both this compound and magnesium hydroxide are effective halogen-free flame retardants that operate through similar mechanisms. The primary distinction lies in their thermal stability, with magnesium hydroxide being suitable for a wider range of polymers due to its higher decomposition temperature.[5] The choice between ATH and MH will ultimately depend on the specific polymer system, processing conditions, and desired flame retardancy performance. For applications requiring higher processing temperatures, MH is the preferred option. In some cases, a combination of both hydroxides may offer synergistic effects.[9] This guide provides the foundational data and experimental context to assist researchers in making an informed decision.

References

A Researcher's Guide to Validating the Purity of Synthesized Aluminum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized aluminum hydroxide is a critical step in guaranteeing the safety, efficacy, and quality of final products. This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound and evaluates its performance against common alternatives in various pharmaceutical applications.

I. Validating the Purity of this compound: A Comparative Analysis of Analytical Methods

A variety of analytical techniques can be employed to assess the purity of synthesized this compound. The choice of method often depends on the specific purity attribute being investigated, such as elemental composition, crystalline structure, or thermal stability.

Data Presentation: Quantitative Comparison of Purity Validation Methods

The following table summarizes the key performance characteristics of common analytical methods used for the quantitative analysis of aluminum and its impurities.

MethodAnalyteLimit of Detection (LOD)Precision (%RSD)Accuracy (% Recovery)Analysis TimeRelative Cost
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) Aluminum & Trace Metals~1-10 µg/L for Al[1]< 5%[2]HighFast (multi-element)High
Titration (Complexometric/Thermometric) Aluminum~0.180 mg/L (Potentiometric)[3]< 4% (Potentiometric)[3]; ~0.03-0.07% (Thermometric)[4]HighModerateLow
Atomic Absorption Spectroscopy (AAS) Aluminum & Trace Metals~3 µg/L (GFAAS for Al)[1]~10%Moderate to High[5]Moderate (single-element)Moderate
X-ray Fluorescence (XRF) Elemental CompositionVaries by elementGoodGoodFastModerate to High

II. Experimental Protocols for Key Purity Validation Techniques

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for Elemental Purity

ICP-AES is a powerful technique for determining the elemental composition of this compound and quantifying trace metal impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized this compound powder.

    • Digest the sample in a suitable acid matrix, typically a mixture of nitric acid and hydrochloric acid, with heating to ensure complete dissolution.

    • Dilute the digested sample to a known volume with deionized water to bring the analyte concentrations within the linear range of the instrument.

  • Instrumental Analysis:

    • Calibrate the ICP-AES instrument using certified standards for aluminum and the expected impurity elements.

    • Aspirate the prepared sample solution into the plasma.

    • Measure the emission intensity at the characteristic wavelengths for each element.

  • Data Analysis:

    • Quantify the concentration of aluminum and trace impurities by comparing the sample emission intensities to the calibration curves.

    • Calculate the purity of the this compound based on the determined aluminum content and the levels of impurities.

Workflow for ICP-AES Analysis

icp_aes_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis weigh Weigh Sample digest Acid Digestion weigh->digest dilute Dilute to Volume digest->dilute calibrate Calibrate ICP-AES dilute->calibrate aspirate Aspirate Sample calibrate->aspirate measure Measure Emission aspirate->measure quantify Quantify Concentrations measure->quantify calculate Calculate Purity quantify->calculate

Caption: Workflow for determining elemental purity using ICP-AES.

X-ray Diffraction (XRD) for Crystalline Purity and Phase Identification

XRD is an essential technique for identifying the crystalline phase of this compound (e.g., gibbsite, bayerite) and assessing its crystalline purity.

Methodology:

  • Sample Preparation:

    • Grind the this compound sample to a fine, homogeneous powder (typically <10 µm) using a mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto a sample holder. Common methods include the cavity mount (back-loading) or the zero-background holder to minimize background signal. Ensure the sample surface is flat and level with the surface of the holder.

  • Instrumental Analysis:

    • Place the sample holder into the XRD instrument.

    • Set the instrument parameters, including the X-ray source (commonly Cu Kα), voltage, current, scan range (e.g., 10-80° 2θ), and scan speed.

    • Initiate the X-ray scan.

  • Data Analysis:

    • Process the resulting diffractogram to identify the angular positions (2θ) and intensities of the diffraction peaks.

    • Compare the experimental diffraction pattern with standard reference patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phase(s) of this compound present.

    • The presence of sharp, well-defined peaks indicates high crystallinity, while broad humps may suggest the presence of amorphous content.

Logical Flow for XRD Phase Identification

xrd_workflow start Synthesized Al(OH)₃ prep Sample Preparation (Grinding & Mounting) start->prep xrd XRD Analysis prep->xrd pattern Obtain Diffraction Pattern xrd->pattern compare Compare Patterns pattern->compare database Reference Database (e.g., JCPDS) database->compare identify Identify Crystalline Phase(s) (Gibbsite, Bayerite, etc.) compare->identify assess Assess Crystallinity identify->assess

Caption: Logical flow for phase identification using XRD.

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability, water content, and decomposition behavior.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Instrumental Analysis:

    • Place the crucible in the TGA furnace.

    • Program the instrument with the desired temperature profile, including the initial temperature, heating rate (e.g., 10 °C/min), and final temperature (e.g., up to 1000 °C).

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative side reactions.

    • Start the analysis.

  • Data Analysis:

    • Analyze the resulting TGA curve, which plots mass loss versus temperature.

    • The initial weight loss at lower temperatures (e.g., < 150 °C) typically corresponds to the loss of adsorbed water.

    • The major weight loss at higher temperatures (e.g., 200-400 °C) is due to the dehydroxylation of this compound to aluminum oxide.

    • The theoretical weight loss for the conversion of Al(OH)₃ to Al₂O₃ is approximately 34.6%. Deviations from this value can indicate the presence of impurities or different hydration states.

Experimental Workflow for TGA

tga_workflow weigh Weigh Sample load Load into TGA Crucible weigh->load program Set Temperature Program load->program purge Purge with Inert Gas program->purge run Run TGA Analysis purge->run analyze Analyze TGA Curve run->analyze determine Determine Thermal Stability & Composition analyze->determine

Caption: Experimental workflow for thermogravimetric analysis (TGA).

III. Performance Comparison with Alternative Products

Synthesized this compound is utilized in various pharmaceutical applications, each with potential alternatives. This section compares the performance of this compound with other commonly used substances.

As a Vaccine Adjuvant: this compound vs. Aluminum Phosphate

Aluminum-containing adjuvants are widely used to enhance the immune response to vaccines.[6]

Physicochemical and Immunological Properties:

PropertyThis compoundAluminum Phosphate
Isoelectric Point (pI) ~11.4 (positively charged at physiological pH)[7]Varies (can be neutral or slightly acidic)[8]
Morphology Crystalline, fibrous particles[7]Amorphous, plate-like particles[7]
Antigen Adsorption High for acidic proteins[7]High for basic proteins
Innate Immune Response Attracts neutrophils, enhances antigen processing and presentation[6][8]Attracts monocytes/macrophages[6][8]

Signaling Pathway: Innate Immune Response to Aluminum Adjuvants

immune_pathway cluster_aloh3 This compound cluster_alpo4 Aluminum Phosphate aloh3 Al(OH)₃ neutrophils Neutrophil Attraction aloh3->neutrophils apc Enhanced Antigen Processing & Presentation aloh3->apc immune_response Enhanced Immune Response apc->immune_response alpo4 AlPO₄ macrophages Monocyte/Macrophage Attraction alpo4->macrophages macrophages->immune_response

Caption: Differential innate immune response to aluminum adjuvants.

As an Antacid: this compound vs. Magnesium Hydroxide

This compound and magnesium hydroxide are common active ingredients in antacid formulations.

Acid Neutralizing Capacity (ANC):

Antacid CombinationANC (mEq/dose)Reference
This compound / Magnesium Hydroxide (Suspension)49.85 ± 0.97[9]
This compound / Magnesium Hydroxide (Tablet)27.70 ± 0.79[9]
Magnesium Hydroxide alone11.25[10]
Calcium Carbonate / Magnesium Carbonate18.05[11]

Note: ANC can vary significantly between different commercial formulations.

As a Phosphate Binder: this compound vs. Calcium Carbonate

In patients with chronic kidney disease, phosphate binders are used to control serum phosphate levels.

Clinical Performance Comparison:

ParameterThis compoundCalcium CarbonateReference
Efficacy Tended to be the most effective phosphate binderEffective, but some patients may still require this compound[12]
Serum Calcium No significant changeIncreased[12]
Side Effects Risk of aluminum toxicity with long-term useRisk of hypercalcemia[12]

This guide provides a foundational framework for validating the purity of synthesized this compound and understanding its performance relative to key alternatives. For specific applications, further targeted studies and adherence to relevant pharmacopeial standards are essential.

References

Assessing the Stability of Proteins Adsorbed to Aluminum Hydroxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aluminum hydroxide is a widely used adjuvant in vaccines, enhancing the immune response to protein antigens. However, the adsorption of proteins to this adjuvant can influence their stability, potentially impacting vaccine efficacy and shelf life. A thorough assessment of the stability of adsorbed proteins is therefore a critical aspect of vaccine development. This guide provides a comparative overview of key methods used to evaluate the stability of proteins after adsorption to this compound, complete with experimental data, detailed protocols, and workflow visualizations.

Key Stability Assessment Parameters

The stability of a protein adsorbed to this compound is a multifaceted issue. The primary parameters to consider are:

  • Adsorption Efficiency and Desorption Characteristics: Quantifying the amount of protein bound to the adjuvant and its potential for release under physiological conditions.

  • Structural Integrity: Assessing whether the protein maintains its native secondary and tertiary structure upon adsorption.

  • Thermal Stability: Determining the temperature at which the adsorbed protein denatures, which is a key indicator of its long-term stability.

This guide will delve into the experimental techniques used to measure these parameters, offering a comparative analysis to aid in the selection of the most appropriate methods for your research needs.

Comparison of Analytical Techniques for Protein Stability Assessment

A variety of biophysical and biochemical techniques can be employed to assess the stability of proteins adsorbed to this compound. The choice of method depends on the specific stability attribute being investigated.

Analytical TechniqueParameter AssessedPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Adsorption/DesorptionSeparation and quantification of unbound protein in the supernatant after centrifugation.High precision and accuracy for quantification.Indirectly measures adsorbed protein; desorption process may alter protein structure.
Enzyme-Linked Immunosorbent Assay (ELISA) Adsorption/Desorption & Structural IntegrityUses specific antibodies to detect and quantify the native, structurally intact protein.High sensitivity and specificity for the native protein.Can be influenced by epitope masking upon adsorption.
Fourier-Transform Infrared (FTIR) Spectroscopy Structural Integrity (Secondary Structure)Measures the vibrational frequencies of amide bonds in the protein backbone, which are sensitive to secondary structure (α-helix, β-sheet).Can analyze proteins directly while adsorbed to the adjuvant; provides detailed structural information.The strong absorbance of this compound can interfere with the protein signal; requires specialized techniques like ATR-FTIR.
Circular Dichroism (CD) Spectroscopy Structural Integrity (Secondary Structure)Measures the differential absorption of left and right-handed circularly polarized light, which is characteristic of the protein's secondary structure.Highly sensitive to changes in secondary structure.Light scattering from the this compound particles can be a significant issue, often requiring desorption before analysis.
Differential Scanning Calorimetry (DSC) Thermal StabilityMeasures the heat absorbed by a protein as it unfolds with increasing temperature, providing the melting temperature (Tm).Direct measurement of thermal stability; provides thermodynamic parameters of unfolding.Can be challenging to obtain a clear signal for the adsorbed protein due to the adjuvant's thermal properties.

Quantitative Data Summary

The following tables summarize key quantitative data from studies assessing the stability of proteins adsorbed to this compound.

Table 1: Adsorption and Desorption of Proteins on this compound

ProteinAdsorption (%)Desorption ConditionsDesorption (%)Reference
Bovine Serum Albumin (BSA)~100% (at low concentrations)Phosphate Buffer (pH 7.4)~80% (after 40 min)[1]
β-Lactoglobulin (BLG)Not specifiedPhosphate Buffer (pH 7.4)~80% (after 40 min)[1]
Lysozyme3% - 90% (depending on formulation)Not specifiedNot specified[2]

Table 2: Changes in Secondary Structure of Proteins Upon Adsorption to this compound (FTIR Analysis)

ProteinChange in α-helixChange in β-sheetReference
Diphtheria Toxoid (DT)IncreasedIncreased[3]
Tetanus Toxoid (TT)IncreasedIncreased[3]
Bovine Serum Albumin (BSA)Perturbation observedPerturbation observed[1]
β-Lactoglobulin (BLG)Perturbation observedPerturbation observed[1]

Table 3: Thermal Stability of Adsorbed vs. Unadsorbed Proteins (DSC Analysis)

ProteinConditionMelting Temperature (Tm)Reference
Recombinant Proteins (N. meningitidis B)UnadsorbedNot specified[4]
Adsorbed to Al(OH)₃Stabilized (higher Tm)[4]
Lysozyme, Ovalbumin, BSAUnadsorbedNot specified[5]
Adsorbed to Aluminum SaltsLess thermally stable[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable assessment of protein stability. Below are generalized protocols for key experiments.

Protocol 1: Determination of Protein Adsorption to this compound

Objective: To quantify the percentage of a protein that adsorbs to this compound under specific conditions.

Materials:

  • Protein of interest

  • This compound adjuvant suspension

  • Formulation buffer (e.g., Tris, saline)

  • Microcentrifuge

  • Method for protein quantification in the supernatant (e.g., HPLC, BCA assay)

Procedure:

  • Prepare a series of dilutions of the protein of interest in the formulation buffer.

  • Mix a known amount of the protein solution with a specific concentration of the this compound suspension.

  • Incubate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature with gentle agitation to allow for adsorption equilibrium to be reached.

  • Centrifuge the suspension to pellet the this compound with the adsorbed protein.

  • Carefully collect the supernatant containing the unbound protein.

  • Quantify the protein concentration in the supernatant using a suitable method.

  • Calculate the percentage of adsorbed protein using the following formula:

    % Adsorption = [(Initial Protein Conc. - Supernatant Protein Conc.) / Initial Protein Conc.] * 100

Protocol 2: Analysis of Secondary Structure of Adsorbed Protein by ATR-FTIR

Objective: To assess changes in the secondary structure of a protein upon adsorption to this compound.

Materials:

  • Protein-adsorbed this compound sample

  • Unadsorbed protein control

  • This compound blank

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Acquire a background spectrum of the clean ATR crystal.

  • Apply a small amount of the this compound blank to the ATR crystal and collect its spectrum.

  • Thoroughly clean the ATR crystal.

  • Apply the protein-adsorbed this compound sample to the ATR crystal and collect its spectrum.

  • If possible, acquire a spectrum of the unadsorbed protein at the same concentration for comparison.

  • Subtract the spectrum of the this compound blank from the spectrum of the adsorbed protein sample to isolate the protein's spectral features.

  • Analyze the amide I region (approx. 1600-1700 cm⁻¹) of the resulting spectrum to identify changes in the positions and intensities of bands corresponding to α-helices, β-sheets, and other secondary structures.

Protocol 3: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm) of a protein in its adsorbed and unadsorbed states.

Materials:

  • Protein-adsorbed this compound sample

  • Unadsorbed protein control

  • Formulation buffer

  • Differential Scanning Calorimeter

Procedure:

  • Prepare samples of the adsorbed protein and the unadsorbed protein in the formulation buffer at the same protein concentration.

  • Load the protein sample into the sample cell of the DSC and the corresponding buffer into the reference cell.

  • Set the DSC to scan over a temperature range that encompasses the expected unfolding transition of the protein (e.g., 20°C to 100°C) at a constant scan rate.

  • Record the differential heat capacity as a function of temperature.

  • The peak of the resulting thermogram corresponds to the melting temperature (Tm) of the protein.

  • Compare the Tm of the adsorbed protein with that of the unadsorbed protein to assess the effect of adsorption on thermal stability.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.

Adsorption_Quantification_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Protein Solution E1 Mix Protein and Al(OH)₃ P1->E1 P2 Prepare Al(OH)₃ Suspension P2->E1 E2 Incubate (with agitation) E1->E2 E3 Centrifuge E2->E3 A1 Collect Supernatant E3->A1 A2 Quantify Unbound Protein (e.g., HPLC, BCA) A1->A2 A3 Calculate % Adsorption A2->A3

Caption: Workflow for quantifying protein adsorption to this compound.

Structural_Analysis_Workflow cluster_samples Sample Preparation cluster_measurement FTIR Measurement cluster_processing Data Processing & Analysis S1 Adsorbed Protein Sample M2 Acquire Spectra of all Samples S1->M2 S2 Unadsorbed Protein Control S2->M2 S3 Al(OH)₃ Blank S3->M2 M1 Acquire Background Spectrum M1->M2 D1 Subtract Blank Spectrum from Adsorbed Protein Spectrum M2->D1 D2 Analyze Amide I Region D1->D2 D3 Compare Adsorbed vs. Unadsorbed Spectra D2->D3

Caption: Workflow for analyzing protein secondary structure using ATR-FTIR.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis T1 Adsorbed Protein Sample D1 Load Sample and Reference T1->D1 T2 Unadsorbed Protein Control T2->D1 T3 Buffer Blank T3->D1 D2 Temperature Scan D1->D2 A1 Generate Thermogram D2->A1 A2 Determine Melting Temperature (Tm) A1->A2 A3 Compare Tm of Adsorbed vs. Unadsorbed A2->A3

Caption: Workflow for assessing thermal stability using DSC.

Conclusion

The stability of proteins adsorbed to this compound is a critical quality attribute for many vaccines. A comprehensive assessment requires a multi-pronged approach, utilizing a combination of techniques to evaluate adsorption efficiency, structural integrity, and thermal stability. This guide provides a framework for comparing and selecting appropriate analytical methods, along with foundational protocols and workflows. The conflicting reports in the literature, with some studies showing stabilization and others destabilization upon adsorption, highlight the complex nature of protein-adjuvant interactions.[4][5] Therefore, a case-by-case evaluation for each specific protein-adjuvant formulation is essential for successful vaccine development.

References

In Vitro vs. In Vivo Performance of Aluminum Hydroxide Adjuvants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aluminum hydroxide is a widely used adjuvant in human vaccines, prized for its ability to enhance the immune response to co-administered antigens. However, the translation of its performance from laboratory-based in vitro assays to complex biological in vivo systems is not always direct. This guide provides an objective comparison of the in vitro and in vivo performance of this compound adjuvants, supported by experimental data and detailed methodologies, to aid researchers in the rational design and evaluation of adjuvanted vaccines.

Key Performance Metrics: A Tabular Comparison

The following tables summarize the quantitative data from various studies, highlighting the differences in the observed effects of this compound in vitro and in vivo.

Performance Metric In Vitro Observation Quantitative Data (Example) In Vivo Observation Quantitative Data (Example) References
Antigen Uptake by APCs Enhanced phagocytosis of antigen by macrophages and dendritic cells.5-fold increase in uptake of tetanus toxoid by macrophages in the presence of this compound compared to antigen alone.Increased recruitment of antigen-presenting cells (APCs) to the injection site and draining lymph nodes, leading to enhanced antigen uptake.Not directly quantifiable in the same manner as in vitro assays.[1]
APC Activation (Costimulatory Molecules) Upregulation of CD80 and CD86 on dendritic cells (DCs).Significant increase in CD86 expression on DCs; moderate increase in CD80 expression.Recruitment of inflammatory monocytes that differentiate into DCs with high levels of MHC II expression.Not typically quantified as a primary endpoint in many studies.[2]
Cytokine Secretion (IL-1β) Potent induction of IL-1β secretion from macrophages and DCs, dependent on the NLRP3 inflammasome.Significant IL-1β release from LPS-primed macrophages stimulated with alum.Induction of IL-1β at the injection site, though its essential role for adjuvanticity is debated.Some studies show unimpaired antibody responses in NLRP3-deficient mice.[3][4][3][5]
T Helper Cell Differentiation Can induce both Th1 (IFN-γ) and Th2 (IL-4, IL-5) cytokine production from CD4+ T cells when co-cultured with adjuvant-pulsed DCs.DCs incubated with this compound/OVA induced secretion of IL-4 and IL-5, as well as IFN-γ, from CD4+ T cells.Predominantly drives a Th2-biased immune response, characterized by the production of IgG1 antibodies and IL-4.Significantly higher levels of OVA-specific IgG1 in mice immunized with OVA-alum compared to OVA alone.[6][2][6]
Antibody Production Not directly applicable.Not applicable.Significantly enhances antigen-specific antibody titers.8-fold dose sparing of a pneumococcal conjugate vaccine achieved with this compound.[7][7]

Experimental Protocols

In Vitro Antigen Adsorption Assay

This protocol determines the extent to which an antigen adsorbs to this compound.

Materials:

  • This compound adjuvant suspension

  • Antigen solution of known concentration

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Spectrophotometer or protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

  • Prepare a series of dilutions of the antigen in PBS.

  • Mix a fixed amount of this compound adjuvant with each antigen dilution in a microcentrifuge tube.

  • Incubate the mixtures at room temperature for 30 minutes with gentle agitation to allow for adsorption.

  • Centrifuge the tubes to pellet the adjuvant-antigen complex.

  • Carefully collect the supernatant, which contains the unbound antigen.

  • Quantify the protein concentration in the supernatant using a suitable protein assay.

  • The amount of adsorbed antigen is calculated by subtracting the amount of unbound antigen from the initial amount of antigen added.

  • Adsorption isotherms can be generated by plotting the amount of adsorbed antigen against the concentration of unbound antigen.[8][9]

In Vitro Stimulation of Dendritic Cells

This protocol assesses the ability of this compound to activate dendritic cells.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs) or a DC cell line

  • Complete cell culture medium

  • This compound adjuvant

  • Antigen (e.g., ovalbumin)

  • Flow cytometer

  • Fluorescently labeled antibodies against DC surface markers (e.g., CD80, CD86, MHC II)

  • ELISA kit for cytokine quantification (e.g., IL-1β)

Procedure:

  • Culture DCs in a multi-well plate.

  • Prepare a suspension of this compound with or without the antigen in cell culture medium.

  • Add the adjuvant suspension to the DC cultures and incubate for 24-48 hours.

  • Harvest the cells and stain with fluorescently labeled antibodies against CD80, CD86, and MHC II.

  • Analyze the expression of these markers by flow cytometry to assess DC activation.[2]

  • Collect the cell culture supernatants and measure the concentration of secreted cytokines, such as IL-1β, using an ELISA kit.[5]

In Vivo Immunization and Antibody Titer Determination in Mice

This protocol evaluates the in vivo adjuvant effect of this compound on antibody production.

Materials:

  • Mice (e.g., BALB/c or C57BL/6)

  • Antigen solution

  • This compound adjuvant

  • Sterile saline

  • Syringes and needles for injection

  • Blood collection supplies

  • ELISA plates and reagents for antibody quantification

Procedure:

  • Prepare the vaccine formulation by mixing the antigen with this compound adjuvant. A common ratio is 1:1 (v/v). Allow the antigen to adsorb to the adjuvant for at least 30 minutes at room temperature.[10]

  • Inject a cohort of mice with the adjuvanted vaccine via a specified route (e.g., subcutaneous or intraperitoneal). Include control groups receiving antigen alone or saline. A typical immunization volume for a mouse is 100-200 µL.[10][11]

  • A booster immunization can be administered 2-3 weeks after the primary immunization.[11]

  • Collect blood samples from the mice at specified time points (e.g., 2, 4, and 6 weeks post-immunization).

  • Prepare serum from the blood samples.

  • Determine the antigen-specific antibody titers in the serum using an enzyme-linked immunosorbent assay (ELISA). This involves coating ELISA plates with the antigen, incubating with serial dilutions of the mouse serum, and detecting bound antibodies with a secondary antibody conjugated to an enzyme.[7]

Signaling Pathways and Mechanisms of Action

NLRP3 Inflammasome Activation by this compound

In vitro, this compound is a potent activator of the NLRP3 inflammasome in APCs. This multi-protein complex is crucial for the processing and secretion of the pro-inflammatory cytokine IL-1β.

NLRP3_Activation cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell cluster_cytoplasm Cytoplasm Al(OH)3 Al(OH)3 Phagocytosis Phagocytosis Al(OH)3->Phagocytosis Lysosomal_Damage Lysosomal_Damage Phagocytosis->Lysosomal_Damage Cathepsin_B_Release Cathepsin_B_Release Lysosomal_Damage->Cathepsin_B_Release NLRP3 NLRP3 Cathepsin_B_Release->NLRP3 activates Inflammasome_Assembly Inflammasome_Assembly NLRP3->Inflammasome_Assembly ASC ASC ASC->Inflammasome_Assembly Pro_Caspase_1 Pro_Caspase_1 Pro_Caspase_1->Inflammasome_Assembly Caspase_1 Caspase_1 Inflammasome_Assembly->Caspase_1 cleaves IL1b IL1b Caspase_1->IL1b cleaves Pro-IL1b to Pro_IL1b Pro_IL1b Pro_IL1b->Caspase_1

Caption: In vitro activation of the NLRP3 inflammasome by this compound.

While this pathway is well-documented in vitro, its absolute requirement for the adjuvant effect of this compound in vivo is a subject of ongoing research, with some studies indicating that robust antibody responses can be generated even in the absence of key inflammasome components.[3][4]

Experimental Workflow: From In Vitro Characterization to In Vivo Evaluation

The development and characterization of an this compound-adjuvanted vaccine typically follows a logical progression from initial in vitro assessments to comprehensive in vivo studies.

Experimental_Workflow In_Vitro_Characterization In_Vitro_Characterization Antigen_Adsorption Antigen_Adsorption In_Vitro_Characterization->Antigen_Adsorption APC_Activation_Assay APC_Activation_Assay In_Vitro_Characterization->APC_Activation_Assay Cytokine_Profiling Cytokine_Profiling In_Vitro_Characterization->Cytokine_Profiling Data_Analysis_and_Correlation Data_Analysis_and_Correlation In_Vitro_Characterization->Data_Analysis_and_Correlation In_Vivo_Evaluation In_Vivo_Evaluation Antigen_Adsorption->In_Vivo_Evaluation APC_Activation_Assay->In_Vivo_Evaluation Cytokine_Profiling->In_Vivo_Evaluation Immunization Immunization In_Vivo_Evaluation->Immunization In_Vivo_Evaluation->Data_Analysis_and_Correlation Antibody_Titer_Measurement Antibody_Titer_Measurement Immunization->Antibody_Titer_Measurement T_Cell_Response_Analysis T_Cell_Response_Analysis Immunization->T_Cell_Response_Analysis Challenge_Study Challenge_Study Antibody_Titer_Measurement->Challenge_Study T_Cell_Response_Analysis->Challenge_Study

Caption: A typical experimental workflow for adjuvant evaluation.

Conclusion

The performance of this compound adjuvants exhibits notable differences between in vitro and in vivo settings. While in vitro assays are invaluable for initial characterization, quality control, and mechanistic studies, they do not fully recapitulate the complex interplay of immune cells and signaling pathways that occur in vivo. A comprehensive understanding of both aspects is crucial for the successful development of effective and safe adjuvanted vaccines. Researchers are encouraged to consider the limitations of in vitro models and to validate their findings through well-designed in vivo experiments.

References

A Comparative Guide to the Surface Area and Porosity of Aluminum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aluminum hydroxide is a critical component in various scientific and pharmaceutical applications, most notably as an adjuvant in vaccines where its surface properties directly influence its efficacy. This guide provides a comparative analysis of the surface area and porosity of different forms of this compound, supported by experimental data, to aid in the selection and optimization of this material for research and drug development.

Comparison of Surface Area and Porosity

The surface area and porosity of this compound are highly dependent on its physicochemical properties, including crystallinity, particle size, and the method of synthesis. These parameters are crucial as they determine the adsorption capacity for antigens and other molecules.

PropertyCrystalline (Gibbsite)Amorphous/Poorly Crystalline (Boehmite-like)NanoparticlesMicroparticlesThermally Activated (400°C)
Specific Surface Area (m²/g) 29 - 76[1]~510[1][2]Higher (e.g., >500)[3][4]Lower[2][4]200 - 240[5]
Porosity LowHighHighLowerHigh (with smaller pore width)[5]
Pore Width (nm) ----3 - 3.5[5]
Particle Size VariableSubmicron, fibrous particles that agglomerate[1][6]~112 nm[4]1 - 20 µm[4]Dependent on precursor
Antigen Adsorption Capacity LowerHigh[1][6]Enhanced[2][4]Limited by surface area[4]High

Key Insights:

  • Crystallinity: Poorly crystalline or amorphous forms of this compound, such as boehmite, exhibit a significantly larger surface area compared to highly crystalline forms like gibbsite.[1] This high surface area is a key factor in their high protein adsorption capacity.[1][6]

  • Particle Size: Nanoparticulate this compound generally possesses a larger total surface area than its microparticle counterparts, leading to a higher protein adsorption capacity.[4] Studies have shown that nanoparticles can elicit stronger and more sustained antibody responses.[2]

  • Thermal Activation: Thermal treatment of this compound can dramatically increase its specific surface area and create a porous structure with a narrow pore size distribution.[5] For instance, calcination at 400°C can yield a specific surface area of 200–240 m²/g with a pore width of 3–3.5 nm, making it suitable for applications as an adsorbent or catalyst.[5]

Experimental Protocols

Accurate characterization of this compound's surface properties is essential. Below are detailed methodologies for key experiments.

BET Surface Area Analysis (Nitrogen Adsorption-Desorption)

The Brunauer-Emmett-Teller (BET) theory is the most common method for determining the specific surface area of materials. However, for this compound adjuvants, which are often in a hydrated state, traditional nitrogen gas sorption requires complete drying, a process that can irreversibly alter the material's structure and surface properties.[1][6] This method is more suitable for thermally activated or dried forms of this compound.

Methodology:

  • Sample Preparation: The this compound sample is first degassed under vacuum at an elevated temperature to remove adsorbed contaminants and moisture from the surface. The temperature and duration of degassing are critical and must be carefully selected to avoid altering the sample's structure. For thermally treated samples, a temperature of 150-200°C for several hours is typical.

  • Analysis: The analysis is performed using an automated gas sorption analyzer.

  • Adsorption Isotherm: The sample tube is cooled, typically to the temperature of liquid nitrogen (77 K). Nitrogen gas is then introduced into the sample tube in controlled increments. The amount of gas adsorbed at each pressure point is measured, generating an adsorption isotherm.

  • Desorption Isotherm: After the adsorption analysis is complete, the pressure is systematically reduced, and the amount of gas desorbed is measured to generate a desorption isotherm.

  • Data Analysis: The BET equation is applied to the adsorption data within a specific relative pressure range (typically 0.05 to 0.35) to calculate the specific surface area. The Barrett-Joyner-Halenda (BJH) method can be applied to the desorption isotherm to determine the pore size distribution and pore volume.[7]

Gravimetric/FTIR Method for Hydrated this compound

Due to the limitations of the BET method for hydrated samples, a gravimetric/Fourier Transform Infrared (FTIR) spectroscopy method that measures water adsorption capacity has been developed and shown to provide comparable results without the need for complete drying.[1][6]

Methodology:

  • Sample Preparation: A known weight of the hydrated this compound gel is placed in a sample holder within a controlled humidity chamber.

  • Equilibration: The sample is allowed to equilibrate at a specific relative humidity.

  • FTIR Analysis: The FTIR spectrum of the sample is recorded. The integrated area of the water-bending peak (around 1640 cm⁻¹) is used to quantify the amount of adsorbed water.

  • Gravimetric Analysis: The weight of the sample is measured simultaneously or in parallel to determine the mass of adsorbed water.

  • Surface Area Calculation: The amount of adsorbed water is used to calculate the surface area, assuming a specific area occupied by each water molecule. This method has been shown to yield surface area values in close agreement with those calculated from the dimensions of the primary crystallites determined by X-ray diffraction (XRD).[6]

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound surface properties.

G cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Surface Area & Porosity Analysis cluster_3 Performance Evaluation Synthesis Synthesis of Al(OH)₃ (e.g., Crystalline, Amorphous, Nanoparticles) Thermal_Treatment Thermal Treatment (Optional) Synthesis->Thermal_Treatment XRD X-ray Diffraction (XRD) - Crystallinity - Phase Identification Synthesis->XRD SEM_TEM Electron Microscopy (SEM/TEM) - Particle Size - Morphology Synthesis->SEM_TEM Gravimetric_FTIR Gravimetric/FTIR (for hydrated samples) - Surface Area Synthesis->Gravimetric_FTIR Thermal_Treatment->XRD Thermal_Treatment->SEM_TEM BET BET Analysis (for dried samples) - Specific Surface Area - Pore Size Distribution Thermal_Treatment->BET Adsorption_Assay Antigen Adsorption Assay - Adsorption Capacity XRD->Adsorption_Assay SEM_TEM->Adsorption_Assay BET->Adsorption_Assay Gravimetric_FTIR->Adsorption_Assay

Caption: Workflow for this compound Characterization.

References

A Comparative Guide to the Synergistic Flame Retardant Effects of Aluminum Hydroxide with Common Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Professionals in Material Science and Development

This guide provides a comprehensive comparison of the synergistic flame retardant effects of aluminum hydroxide (ATH) when combined with other common additives. The following sections detail the performance of these systems, supported by experimental data, and outline the methodologies used for their evaluation.

Introduction to Synergistic Flame Retardancy with this compound

This compound (Al(OH)₃), a widely utilized halogen-free flame retardant, functions through endothermic decomposition, releasing water vapor that cools the material and dilutes flammable gases.[1] While effective at high loading levels, this can often compromise the mechanical properties of the polymer matrix. To enhance its efficiency at lower concentrations, ATH is frequently combined with synergistic additives. These additives interact with ATH during combustion to produce a more effective flame retardant effect than the sum of the individual components. This guide focuses on the synergistic effects of ATH with four common additives: Zinc Borate, Ammonium Polyphosphate (APP), Expandable Graphite (EG), and Melamine.

Comparative Performance Data

The following tables summarize the quantitative flame retardant performance of ATH and its synergistic combinations in various polymer matrices. The data is compiled from multiple studies and presented to facilitate comparison. It is important to note that direct comparison between different polymer systems should be made with caution due to the inherent differences in their flammability.

Ethylene-Vinyl Acetate (EVA) Copolymer
Formulation (wt%)PolymerLOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)Reference(s)
EVA (neat)EVA18.0NR--[2]
EVA + 60 ATHEVA35.0NR--[2]
EVA + 55 ATH + 5 Zinc BorateEVA42.0V-0--[3]
EVA + 55 ATH + 5 APPEVA45.0V-0--[4]

NR: Not Rated

Polypropylene (PP)
Formulation (wt%)PolymerLOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)Reference(s)
PP (neat)PP17.4NR1750120[5]
PP + 30 ATHPP24.5V-245095[6]
PP + 22.5 ATH + 7.5 Zinc BoratePP28.0V-032085[7]
PP + 20 APP + 10 ATHPP33.0V-0122.7-[8]
PP + 20 EG + 10 ATHPP29.5V-028075[9]
PP + 20 Melamine + 10 ATHPP27.0V-138090[5]

NR: Not Rated

Epoxy Resin
Formulation (phr)PolymerLOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)Reference(s)
Epoxy (neat)Epoxy23.5NR1100110[10][11]
Epoxy + 20 ATHEpoxy27.0V-1368-[10][11]
Epoxy + 10 ATH + 10 Zinc BorateEpoxy31.0V-074-[10][11]
Epoxy + 7.5 APP + 2.5 ATHEpoxy28.9V-057268[12]

NR: Not Rated; phr: parts per hundred parts of resin

Experimental Protocols

The data presented in this guide were obtained using standardized testing methodologies to evaluate the flammability of polymer composites. The key experimental protocols are detailed below.

Limiting Oxygen Index (LOI)
  • Standard: ISO 4589-2

  • Apparatus: LOI instrument, consisting of a vertical glass chimney, gas flow meters for oxygen and nitrogen, and an ignition source.

  • Specimen Preparation: Samples are typically prepared as rectangular bars with dimensions of 80-150 mm in length, 10 mm in width, and a thickness representative of the end-use application. Specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 88 hours before testing.[13]

  • Procedure: A specimen is mounted vertically inside the glass chimney. A mixture of oxygen and nitrogen is introduced from the bottom of the chimney. The top edge of the specimen is ignited with a flame. The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that just supports flaming combustion for a specified period or over a specified length of the specimen is determined.[4][14] This minimum oxygen concentration is reported as the LOI value.

UL-94 Vertical Burning Test
  • Standard: ANSI/UL 94

  • Apparatus: A laboratory fume hood, a Bunsen burner with a specified barrel diameter, a wing tip for the burner, a specimen clamp, and a supply of surgical cotton.

  • Specimen Preparation: Rectangular bar specimens, typically 125 mm long, 13 mm wide, and of a thickness specified in the standard (e.g., 1.6 mm or 3.2 mm), are prepared. Two sets of five specimens are conditioned before testing.

  • Procedure: A specimen is clamped vertically. A layer of cotton is placed below the specimen. A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming combustion (afterflame) is recorded. Once the afterflame ceases, the flame is immediately reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. Observations are also made as to whether flaming drips ignite the cotton.[2] Materials are classified as V-0, V-1, or V-2 based on the afterflame and afterglow times and the dripping behavior.

Cone Calorimetry
  • Standard: ASTM E1354 / ISO 5660

  • Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell for measuring mass loss, an ignition system, and an exhaust system with gas analysis instrumentation.

  • Specimen Preparation: Flat specimens, typically 100 mm x 100 mm with a maximum thickness of 50 mm, are prepared. The specimens are wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder. Prior to testing, specimens are conditioned at 23 °C and 50% relative humidity until a constant mass is achieved.[14]

  • Procedure: The specimen is placed on the load cell beneath the conical heater, which exposes it to a set radiant heat flux (commonly 35 or 50 kW/m²). A spark igniter is positioned above the sample to ignite the pyrolysis gases. During the test, the instrument continuously measures the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density. From these measurements, several parameters are calculated, including the heat release rate (HRR), peak heat release rate (pHRR), and total heat released (THR).[3]

Synergistic Mechanisms and Signaling Pathways

The enhanced flame retardancy of ATH in combination with other additives stems from complex interactions that occur during combustion. The following diagrams illustrate the proposed synergistic mechanisms.

Synergistic_ATH_ZB cluster_ATH This compound (ATH) Action cluster_ZB Zinc Borate (ZB) Action cluster_Synergy Synergistic Effect ATH ATH Endothermic_Decomposition Endothermic Decomposition ATH->Endothermic_Decomposition Heat1 Heat Heat1->Endothermic_Decomposition Water_Vapor Water Vapor (H₂O) Endothermic_Decomposition->Water_Vapor Alumina Alumina (Al₂O₃) Endothermic_Decomposition->Alumina Cooling Cooling Effect Endothermic_Decomposition->Cooling Dilution Dilution of Flammable Gases Water_Vapor->Dilution Synergy Enhanced Char Layer (Cohesive & Insulating) Alumina->Synergy Cooling->Synergy Dilution->Synergy ZB Zinc Borate ZB_Decomposition Decomposition ZB->ZB_Decomposition Heat2 Heat Heat2->ZB_Decomposition Boric_Acid Boric Acid & Boric Oxide ZB_Decomposition->Boric_Acid ZnO Zinc Oxide (ZnO) ZB_Decomposition->ZnO Glassy_Layer Vitreous Glassy Layer Formation Boric_Acid->Glassy_Layer Char_Promotion Char Promotion & Stabilization ZnO->Char_Promotion Glassy_Layer->Synergy Char_Promotion->Synergy

Caption: Synergistic flame retardant mechanism of ATH and Zinc Borate.

Synergistic_ATH_APP cluster_ATH This compound (ATH) Action cluster_APP Ammonium Polyphosphate (APP) Action cluster_Synergy Synergistic Reaction ATH ATH ATH_Decomp Decomposition ATH->ATH_Decomp Heat1 Heat Heat1->ATH_Decomp Alumina Alumina (Al₂O₃) ATH_Decomp->Alumina Water Water (H₂O) ATH_Decomp->Water Reaction Al₂O₃ + Polyphosphoric Acid -> Aluminum Phosphate (AlPO₄) Alumina->Reaction Gas_Phase Gas Phase Dilution (H₂O + NH₃) Water->Gas_Phase APP APP APP_Decomp Decomposition APP->APP_Decomp Heat2 Heat Heat2->APP_Decomp Polyphosphoric_Acid Polyphosphoric Acid APP_Decomp->Polyphosphoric_Acid Ammonia Ammonia (NH₃) APP_Decomp->Ammonia Polyphosphoric_Acid->Reaction Ammonia->Gas_Phase Char_Layer Stable, Insulating Char Layer Reaction->Char_Layer

Caption: Synergistic flame retardant mechanism of ATH and APP.

Synergistic_ATH_EG cluster_ATH This compound (ATH) Action cluster_EG Expandable Graphite (EG) Action cluster_Synergy Synergistic Effect ATH ATH ATH_Decomp Endothermic Decomposition ATH->ATH_Decomp Heat1 Heat Heat1->ATH_Decomp Water_Vapor Water Vapor (H₂O) ATH_Decomp->Water_Vapor Alumina Alumina (Al₂O₃) ATH_Decomp->Alumina Physical_Barrier Effective Physical Barrier to Heat & Mass Transfer Water_Vapor->Physical_Barrier Gas phase dilution Combined_Char Dense, Stable 'Worm-like' Char reinforced with Al₂O₃ Alumina->Combined_Char EG Expandable Graphite Exfoliation Exfoliation & Expansion EG->Exfoliation Heat2 Heat Heat2->Exfoliation Worm_Like_Char Worm-like Graphite Char Exfoliation->Worm_Like_Char Worm_Like_Char->Combined_Char Combined_Char->Physical_Barrier

Caption: Synergistic flame retardant mechanism of ATH and Expandable Graphite.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Flame Retardancy Evaluation cluster_data Data Analysis Polymer Polymer Resin Melt_Blending Melt Blending / Compounding Polymer->Melt_Blending ATH This compound ATH->Melt_Blending Synergist Synergistic Additive Synergist->Melt_Blending Molding Injection / Compression Molding Melt_Blending->Molding Specimen Test Specimens Molding->Specimen Conditioning Conditioning (23°C, 50% RH) Specimen->Conditioning LOI LOI Test (ISO 4589-2) Conditioning->LOI UL94 UL-94 Test Conditioning->UL94 Cone Cone Calorimetry (ASTM E1354) Conditioning->Cone LOI_Data LOI Value (%) LOI->LOI_Data UL94_Data UL-94 Rating (V-0, V-1, V-2) UL94->UL94_Data Cone_Data pHRR, THR, etc. Cone->Cone_Data Comparison Comparative Analysis of Synergistic Effect LOI_Data->Comparison UL94_Data->Comparison Cone_Data->Comparison

Caption: General experimental workflow for evaluating flame retardancy.

Conclusion

The combination of this compound with synergistic additives such as zinc borate, ammonium polyphosphate, expandable graphite, and melamine offers a highly effective strategy for enhancing the flame retardancy of polymers. The experimental data clearly demonstrate that these synergistic systems can lead to significant improvements in LOI values, achieve higher UL-94 ratings, and reduce heat release rates compared to using ATH alone. The choice of the optimal synergistic system depends on the specific polymer matrix, the desired level of flame retardancy, and other performance requirements such as mechanical properties and cost. The mechanisms of synergy are complex, involving both condensed and gas phase interactions that lead to the formation of more stable and insulating char layers and the dilution of flammable gases. Further research into novel synergistic combinations and the optimization of existing systems will continue to advance the development of safer and more efficient flame retardant materials.

References

A Comparative Guide to Nano vs. Microparticle Aluminum Hydroxide Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aluminum hydroxide (alum) has been the most widely used adjuvant in human vaccines for nearly a century, prized for its safety and ability to enhance immune responses. Traditionally, alum is formulated as a microparticulate suspension. However, recent advancements in nanotechnology have led to the development of nano-sized this compound adjuvants, which exhibit distinct physicochemical and immunological properties. This guide provides an objective comparison of nano- and microparticle this compound adjuvants, supported by experimental data, to aid in the selection of the most appropriate adjuvant for vaccine development.

Physicochemical and Immunological Properties: A Head-to-Head Comparison

The reduction in particle size from the micro- to the nanoscale profoundly impacts the adjuvant's interaction with the immune system. Nanoparticle this compound generally demonstrates superior performance in eliciting a robust and balanced immune response.

PropertyMicroparticle this compoundNanoparticle this compoundReferences
Particle Size 1–20 µm~112 nm[1]
Antigen Adsorption Lower capacityHigher capacity due to larger surface area[1][2]
Antigen Uptake by APCs Less efficient uptakeMore efficient uptake by dendritic cells and macrophages[1][3]
Predominant Immune Response Primarily Th2-biasedBalanced Th1 and Th2 response[2][4]
Antibody Titers (IgG) Moderate increaseStronger and more durable increase[1][2]
Th1-associated Cytokines (IFN-γ, IL-2) Weak inductionSignificant induction[2][5]
Th2-associated Cytokines (IL-4, IL-5, IL-10) Strong inductionStrong induction[2][6]
Local Inflammation Can cause noticeable local inflammationMilder local inflammation at the injection site[1][3][7]

Enhanced Immunogenicity of Nanoparticle Adjuvants: Experimental Evidence

Numerous studies have demonstrated the superior adjuvant activity of nanoparticle this compound compared to its microparticle counterpart. For instance, a study using ovalbumin (OVA) and Bacillus anthracis protective antigen (PA) as model antigens found that this compound nanoparticles (112 nm) induced significantly stronger and more durable antigen-specific antibody responses than traditional microparticles (~9.3 µm)[1]. This enhanced immunogenicity is attributed to the nanoparticles' ability to be more effectively taken up by antigen-presenting cells (APCs)[1].

Furthermore, nanoalum has been shown to induce a more balanced T-helper (Th)1 and Th2 response, which is crucial for vaccines against intracellular pathogens[2]. In contrast, microparticle alum predominantly elicits a Th2-biased response[8][9]. This shift towards a Th1 response with nanoparticles is evidenced by increased production of IFN-γ and IL-2, cytokines critical for cell-mediated immunity[2][5].

Mechanism of Action: The Role of the NLRP3 Inflammasome

A key mechanism underlying the adjuvant effect of aluminum salts is the activation of the NLRP3 inflammasome, a multiprotein complex in APCs that triggers the release of pro-inflammatory cytokines like IL-1β and IL-18[8][10][11]. Nanoparticle this compound has been found to be a more potent activator of the NLRP3 inflammasome compared to microparticles[8][12][13]. This is likely due to their enhanced cellular uptake and ability to induce cellular stress signals that initiate inflammasome assembly[8][14].

NLRP3_Activation cluster_APC Antigen Presenting Cell (APC) Alum_nano This compound Nanoparticle Phagocytosis Phagocytosis Alum_nano->Phagocytosis Lysosome Lysosome Phagocytosis->Lysosome Lysosomal_Damage Lysosomal Damage & Cathepsin B Release Lysosome->Lysosomal_Damage destabilization NLRP3_Inactive Inactive NLRP3 Lysosomal_Damage->NLRP3_Inactive activates NLRP3_Active Active NLRP3 Inflammasome NLRP3_Inactive->NLRP3_Active Pro_Caspase1 Pro-Caspase-1 NLRP3_Active->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 cleaves Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b Secreted IL-1β (Pro-inflammatory) Pro_IL1b->IL1b Immune Response Immune Response IL1b->Immune Response

Caption: NLRP3 inflammasome activation by this compound nanoparticles.

Experimental Protocols

Below are representative protocols for the synthesis of this compound nanoparticles and the evaluation of their adjuvant effect.

Synthesis of this compound Nanoparticles

This protocol is based on the method described by Li et al. (2014)[1].

  • Preparation of Solutions:

    • Prepare a 0.2 M solution of aluminum chloride (AlCl₃) in deionized water.

    • Prepare a 0.6 M solution of sodium hydroxide (NaOH) in deionized water.

  • Precipitation:

    • Slowly add the NaOH solution to the AlCl₃ solution dropwise while stirring vigorously at room temperature.

    • Continuously monitor the pH of the mixture and stop the addition of NaOH when the pH reaches 7.0.

  • Aging and Washing:

    • Age the resulting suspension at room temperature for 1 hour with continuous stirring.

    • Centrifuge the suspension at 3000 x g for 10 minutes to pellet the nanoparticles.

    • Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step three times to remove any unreacted reagents.

  • Characterization:

    • Resuspend the final pellet in deionized water.

    • Characterize the particle size and zeta potential using dynamic light scattering (DLS).

In Vivo Immunization and Evaluation

This protocol represents a general workflow for comparing the adjuvant effects of nano- and microparticle this compound.

Immunization_Workflow cluster_prep Formulation Preparation cluster_immunization Immunization cluster_analysis Analysis Antigen Antigen (e.g., OVA) Mix_Nano Antigen + Nano Alum Antigen->Mix_Nano Mix_Micro Antigen + Micro Alum Antigen->Mix_Micro Mice_Group3 Control Group (Antigen only) Antigen->Mice_Group3 Immunize (e.g., s.c.) Day 0 & 14 Nano_Alum Nano Alum Adjuvant Nano_Alum->Mix_Nano Micro_Alum Micro Alum Adjuvant Micro_Alum->Mix_Micro Mice_Group1 Mouse Group 1 Mix_Nano->Mice_Group1 Immunize (e.g., s.c.) Day 0 & 14 Mice_Group2 Mouse Group 2 Mix_Micro->Mice_Group2 Immunize (e.g., s.c.) Day 0 & 14 Blood_Collection Blood Collection (e.g., Day 28) Mice_Group1->Blood_Collection Spleen_Harvest Spleen Harvest (e.g., Day 28) Mice_Group1->Spleen_Harvest Mice_Group2->Blood_Collection Mice_Group2->Spleen_Harvest Mice_Group3->Blood_Collection Mice_Group3->Spleen_Harvest ELISA Antibody Titer (ELISA) Blood_Collection->ELISA Cytokine_Assay Cytokine Profiling (ELISPOT/Flow Cytometry) Spleen_Harvest->Cytokine_Assay

Caption: Experimental workflow for comparing adjuvant efficacy.

  • Antigen Formulation:

    • Adsorb the chosen antigen (e.g., ovalbumin) onto the nano- or microparticle this compound suspension at a predetermined ratio (e.g., 1:2 w/w antigen to adjuvant).

    • Incubate the mixture at 4°C for at least 1 hour with gentle mixing to allow for antigen adsorption.

  • Animal Immunization:

    • Divide mice (e.g., BALB/c) into three groups: (1) Antigen + Nano Alum, (2) Antigen + Micro Alum, and (3) Antigen only.

    • Subcutaneously immunize the mice with the respective formulations on day 0 and provide a booster immunization on day 14.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., day 28) to analyze antibody responses.

    • At the end of the study, euthanize the mice and harvest spleens for the analysis of T-cell responses.

  • Immunological Assays:

    • ELISA: Measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the collected sera.

    • Cytokine Analysis: Re-stimulate splenocytes with the antigen in vitro and measure the secretion of cytokines (e.g., IFN-γ, IL-4, IL-5) using ELISPOT or flow cytometry.

Conclusion

The available evidence strongly suggests that nanoparticle this compound adjuvants offer significant advantages over their traditional microparticle counterparts. Their smaller size leads to enhanced antigen adsorption and uptake by APCs, resulting in a more potent and balanced Th1/Th2 immune response. Additionally, the reduced local inflammatory profile of nano-alum formulations presents a favorable safety advantage. For the development of next-generation vaccines, particularly those requiring a robust cell-mediated immune component, nanoparticle this compound represents a promising and effective adjuvant strategy.

References

Safety Operating Guide

Proper Disposal of Aluminum Hydroxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of aluminum hydroxide, ensuring compliance and safety in research, development, and laboratory settings.

Immediate Safety and Handling Considerations

This compound is generally not classified as a hazardous substance, but it can cause skin and eye irritation.[1][2][3][4] Inhalation of dust should be avoided.[1][4][5][6] When handling this compound waste, always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][7] If there is a risk of dust generation, a dust respirator is recommended.[7] In case of a spill, avoid creating dust; for dry spills, gently sweep the material into a sealed container, and for wet spills, use an inert absorbent material before collection.[1][2][4][6][8]

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to adhere to all national, state, and local environmental regulations.[1][4][5][7]

  • Waste Identification and Segregation:

    • Keep this compound waste in its original container whenever possible.[4][5]

    • Do not mix this compound waste with other chemical waste.[5]

    • Clearly label the waste container as "this compound" for disposal.

  • Containment:

    • Ensure waste containers are suitable, closed, and properly sealed to prevent spills or leaks.[2]

    • For spill residues, place the collected material in clean, dry, sealable, and labeled containers.[8]

  • Disposal Pathway:

    • The recommended method of disposal is to contact a licensed professional waste disposal service.

    • Processing, use, or contamination of this product may alter the waste management options and require a different disposal approach.[9]

    • Do not discharge this compound into sewers or waterways.[2][4][6][10]

  • Container Decontamination and Disposal:

    • Empty containers should be treated as the product itself until properly cleaned.[5]

    • Containers may be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2]

    • Alternatively, after rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, where permitted by local regulations.[2]

Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key characteristics of this compound relevant to its handling and disposal.

ParameterValue/InformationSource
Hazard Classification Not generally classified as hazardous waste.[1][2][4][5][11]
Transport Classification Not regulated as dangerous goods (DOT, IMDG, IATA).[1][2][5]
Primary Hazards Skin and eye irritant; dust may irritate the respiratory tract.[1][2][3][4]
PPE Requirements Safety glasses, gloves. Dust respirator if dust is generated.[1][7]
Incompatible Materials Strong acids, strong alkalis, chlorinated rubber, bismuth.[3][4][9]
Spill Containment Dry spills: Sweep up. Wet spills: Use inert absorbent material.[1][2]
Disposal Method Use a licensed professional waste disposal service. Landfilling may be an option according to local regulations.[2][7]
Environmental Concerns Do not release into drains, sewers, or waterways.[2][4][6][10]

Experimental Protocols

No experimental protocols were cited in the provided context. The information above pertains to the standard operational procedures for the disposal of this compound.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Disposal Workflow A Identify this compound Waste (Solid, Liquid Suspension, or Contaminated Material) B Is the waste mixed with other hazardous chemicals? A->B C Segregate and consult specific disposal protocol for the mixture. Contact EHS. B->C Yes D Keep in a dedicated, sealed, and clearly labeled container. B->D No E Select Disposal Route D->E F Arrange for pickup by a licensed waste disposal contractor. E->F Primary Route G Consult local regulations for landfill disposal options. (Less common for labs) E->G Alternative Route H Decontaminate or dispose of the empty container. F->H G->H I Triple-rinse and recycle/recondition, or puncture and landfill per regulations. H->I

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Aluminum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Aluminum Hydroxide

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.

Chemical Identifier:

  • CAS Number: 21645-51-2

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is essential to ensure personal safety in the laboratory.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses or GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be appropriate when splashing is a risk.
Hand Protection GlovesWear appropriate protective gloves to prevent skin exposure.[1] Nitrile rubber gloves are a suitable option.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][3] A lab coat is standard. For larger quantities, a base-resistant apron or smock is recommended.[4]
Respiratory Protection RespiratorA NIOSH-approved respirator with a dust cartridge should be used if exposure limits are exceeded or if irritation is experienced.[5] For nuisance-level dust, an N95 or better particulate respirator is recommended.[6] For short-term interventions, a P3 type mask is advised.[7]
Occupational Exposure Limits

While specific OSHA PELs and ACGIH TLVs for this compound are not established, the following guidelines should be considered to minimize exposure.[5][8]

OrganizationLimitValue
MAK (Germany) Respirable Fraction1.5 mg/m³
TRGS 900 (Germany) Air-borne Fraction1.25 mg/m³ (general dust limit)
TRGS 900 (Germany) Inhalable Fraction10 mg/m³ (general dust limit)
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Ensure adequate ventilation and use local exhaust where dust is generated.[9]

  • Avoid generating dust.[9]

  • Minimize dust generation and accumulation.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep away from incompatible substances such as strong oxidizing agents and acids.[2][10]

Spill and Disposal Procedures

In the event of a spill or the need for disposal, the following steps should be taken.

Spill Cleanup:

  • Wear appropriate personal protective equipment as outlined above.[1]

  • Sweep or vacuum up the material, avoiding dust generation.[1]

  • Place the material into a suitable, labeled disposal container.[1][11]

  • Clean the spill area with water.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Containers may retain product residues and should be handled as hazardous waste.[6]

First Aid Measures

In case of exposure to this compound, follow these first aid guidelines.

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

  • Inhalation: Remove from exposure to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Procedural Workflow for Handling this compound

The following diagram outlines the step-by-step process for the safe handling of this compound in a laboratory setting.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Measure in Ventilated Area B->C Proceed to Handling D Perform Experimental Procedure C->D E Clean Work Area & Equipment D->E Procedure Complete F Dispose of Waste in Labeled Container E->F G Doff PPE & Wash Hands F->G end End H Spill: Evacuate, Ventilate, Clean Up I Exposure: Follow First Aid Procedures start Start start->A

Caption: Procedural workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Aluminum Hydroxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.